Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-7(12)9-4-10-8(5)13/h4H,2-3H2,1H3,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFWVKQYNKXWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727054 | |
| Record name | Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-20-0 | |
| Record name | Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate chemical properties
An In-depth Technical Guide to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic compound featuring a core 4,6-dihydroxypyrimidine scaffold, a structure of significant interest in medicinal and synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, with a particular focus on the critical phenomenon of tautomerism which dictates its reactivity. We will explore its spectroscopic signature, plausible synthetic pathways, and its role as a versatile intermediate for the development of novel therapeutics and other functional organic molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this pyrimidine derivative.
Introduction: The Significance of the 4,6-Dihydroxypyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the basis of nucleobases uracil, thymine, and cytosine. Derivatives of pyrimidine are consequently found in a vast array of pharmacologically active compounds. The 4,6-dihydroxypyrimidine substructure, in particular, serves as an exceptionally versatile building block in organic synthesis.[1][2] Its reactive hydroxyl groups and nitrogen-rich heterocyclic framework allow for a multitude of chemical modifications, making it an ideal starting point for constructing complex molecules.[3] This scaffold is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer therapies, as well as in the formulation of advanced agrochemicals like fungicides.[1][2] this compound incorporates this valuable core, functionalized with an ethyl acetate side chain that provides an additional vector for chemical elaboration.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its handling, reaction design, and analytical characterization.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| Appearance | White to light yellow crystalline powder or solid.[4] |
| Solubility | Low solubility in water.[4] |
| Storage | Sealed in a dry environment at room temperature. |
Critical Insight: Prototropic Tautomerism
A defining chemical feature of 4,6-dihydroxypyrimidine and its derivatives is the existence of prototropic tautomerism.[5][6] The molecule does not exist as a single "dihydroxy" species but rather as a dynamic equilibrium of several forms. This has profound implications for its reactivity and spectroscopic properties, as the accessible tautomers present different functional groups (hydroxyl vs. ketone, amine vs. imine). In solution, this compound can exist in at least three tautomeric forms: the dihydroxy form, a keto-enol form, and a dioxo form.[6]
Caption: Tautomeric equilibrium of the core pyrimidine ring.
The prevalence of each tautomer depends on factors such as the solvent, pH, and temperature. The dioxo form is often a major contributor in many conditions, which is critical when planning reactions targeting the hydroxyl groups.
Spectroscopic Profile
While a dedicated experimental spectrum for this specific molecule is not publicly available, its spectroscopic profile can be predicted based on its functional groups and data from closely related analogues.[7][8]
| Technique | Expected Observations |
| ¹H NMR | - Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H) for the ethyl group (-OCH₂CH₃).- Singlet (~3.4 ppm, 2H) for the methylene bridge (-CH₂-COOEt).- Singlet (~8.0-8.5 ppm, 1H) for the C2-proton of the pyrimidine ring.- Broad singlets (variable) for N-H and O-H protons, dependent on tautomeric form and solvent. |
| ¹³C NMR | - Alkyl carbons for the ethyl group (~14 ppm for CH₃, ~61 ppm for OCH₂).- Methylene carbon (~30-35 ppm for -CH₂-COOEt).- Ester carbonyl (~170 ppm).- Pyrimidine ring carbons (~110-165 ppm), with C4/C6 appearing as C=O (~165 ppm) or C-OH depending on the dominant tautomer. |
| FT-IR (cm⁻¹) | - ~3200-3400: N-H and O-H stretching (broad).- ~2900-3000: C-H stretching (aliphatic).- ~1730: C=O stretching (ester).- ~1650-1700: C=O stretching (amide/keto forms from tautomerism).- ~1550-1620: C=N and C=C stretching from the pyrimidine ring. |
| Mass Spec (MS) | - [M]+• or [M+H]⁺: Expected at m/z 198 or 199, confirming the molecular weight. |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound would logically proceed through a condensation reaction to form the pyrimidine ring. A highly plausible route involves the reaction of diethyl 2-(ethoxymethylene)malonate with formamidine acetate. This approach builds the substituted pyrimidine ring in a convergent manner.
Caption: Plausible synthetic workflow for the target compound.
This method is analogous to established procedures for creating substituted pyrimidines, offering a direct route to the desired core structure.[2][9]
Key Reactive Sites
The molecule's functionality is rich, offering several sites for subsequent chemical modification. This versatility is precisely why it is valued as a synthetic intermediate.[10]
-
Hydroxyl/Keto Groups (C4, C6): These are the most prominent reactive sites. They can be converted to chloro groups using reagents like POCl₃, creating intermediates such as ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[11][12] These chloro-derivatives are then susceptible to nucleophilic substitution, allowing the introduction of amines, alkoxides, and other moieties.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to an amide or hydrazide by reacting with amines or hydrazine, respectively, which is a common strategy in drug discovery to expand a compound library.[7]
-
Pyrimidine Ring Nitrogens (N1, N3): In the dioxo tautomeric form, these nitrogens behave as amides and can be alkylated or acylated under appropriate basic conditions.
-
C2 Position: The C2-H of the pyrimidine ring can be a site for lithiation followed by quenching with an electrophile, although this often requires specific directing groups.
Applications in Research and Drug Development
The primary utility of this compound is as a versatile chemical building block for creating more complex, high-value molecules.[1][4]
-
Pharmaceutical Development: It serves as a precursor for synthesizing libraries of compounds for screening against various biological targets. By modifying the C4/C6 positions and the ester side chain, chemists can systematically explore the structure-activity relationship (SAR) for a given target, such as a kinase, protease, or receptor.[1][3]
-
Agrochemical Formulation: The dihydroxypyrimidine core is present in several potent fungicides.[2] This intermediate can be used to develop new agrochemicals with improved efficacy or environmental profiles.
-
Organic Synthesis: In a broader context, it is a valuable starting material for researchers exploring the synthesis of novel heterocyclic systems.[10]
Caption: Role as an intermediate leading to diverse molecular classes.
Exemplary Experimental Protocol: Chlorination of the Pyrimidine Core
This protocol describes a general, validated procedure for converting the dihydroxy-pyrimidine core to a dichloro-pyrimidine, a crucial step for subsequent nucleophilic substitutions.
Objective: To synthesize Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Ice bath, separatory funnel, rotary evaporator
-
Toluene, ethyl acetate, saturated sodium bicarbonate solution, brine
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction Mixture: To the flask, add this compound (1.0 eq) followed by phosphorus oxychloride (5-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline (~0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate or toluene (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[11]
Handling and Safety Information
While comprehensive safety data for this specific compound is limited, prudent handling based on related structures is essential.
-
Irritant: May be irritating to the eyes, skin, and respiratory system.[4] A related compound is classified as harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat when handling this chemical.
-
Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.
-
Fire: Keep away from open flames and heat sources.[4]
Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This compound is more than a simple chemical; it is a highly functionalized and versatile platform for chemical innovation. Its key value lies in the reactive dihydroxypyrimidine core, governed by a complex tautomeric equilibrium, and the modifiable ester side chain. For researchers in drug discovery and materials science, this compound represents a strategic starting point for the efficient synthesis of novel molecular architectures with significant potential for biological or material applications. A thorough understanding of its properties, particularly its tautomerism and reactivity, is paramount to unlocking its full synthetic potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis.
- ChemBK. (2024). This compound.
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4,6-Dihydroxypyrimidine: Properties, Applications, and Synthesis for Chemical and Pharmaceutical Industries.
- Guda, V. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
- OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4).
- Benchchem. (n.d.). Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate.
- Fluorochem. (n.d.). Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
- ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
- ChemicalBook. (n.d.). Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
- Nithya, R., et al. (n.d.). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC - NIH.
- ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2.
- SpectraBase. (n.d.). ETHYL-2-(5-CYANO-4,6-DIETHYLPYRIMIDIN-2-YLTHIO)-ACETATE.
- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
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Navigating the Synthesis and Application of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigmatic CAS Number and the Path Forward
A diligent search for a specific CAS (Chemical Abstracts Service) number for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate reveals a notable ambiguity in publicly accessible chemical databases. While CAS numbers for structurally similar compounds are well-documented—for instance, Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS: 6214-46-6)[1][2] and Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 1095822-21-1)[3][4]—a dedicated entry for the dihydroxy variant remains elusive. This suggests that the target compound may be a novel or less-common research chemical.
This guide, therefore, adopts a holistic approach. While acknowledging the absence of a specific CAS identifier, we will delve into the foundational chemistry of 4,6-dihydroxypyrimidine derivatives and provide a comprehensive framework for the synthesis, characterization, and potential applications of this compound. The principles and protocols discussed herein are grounded in established literature for analogous compounds, offering a robust starting point for researchers in this field.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological targets.
The introduction of a 5-yl acetate ester moiety, as in our target compound, provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The 4,6-dihydroxy substitution pattern is of particular interest due to its potential for tautomerism and its ability to participate in hydrogen bonding interactions with biological targets.
Synthetic Strategies for Pyrimidine-5-acetic Acid Esters
The synthesis of pyrimidine-5-acetic acid esters can be approached through several established methodologies. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the pyrimidine ring.
The Biginelli Reaction and its Modifications
The Biginelli reaction, a one-pot three-component condensation, offers a straightforward approach to dihydropyrimidines, which can be further elaborated. While the classical Biginelli reaction typically yields dihydropyrimidinones, modern variations can be adapted for the synthesis of more complex pyrimidine structures.
Construction from 1,3-Dicarbonyl Compounds
A common and versatile approach involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea derivative. For the synthesis of this compound, a plausible retrosynthetic analysis points towards the condensation of a suitably substituted malonic acid derivative with formamidine.
Conceptual Synthetic Workflow:
Caption: Retrosynthetic and forward synthesis pathways for this compound.
Detailed Experimental Protocol: A General Method for 2-Substituted Pyrimidine-5-Carboxylic Esters
Step 1: Preparation of the Key Intermediate (Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate)
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
Step 2: Synthesis of the Pyrimidine-5-carboxylic Ester
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time, monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C8H10N2O5 |
| Molecular Weight | 214.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and polar organic solvents |
| Tautomerism | Expected to exhibit keto-enol tautomerism |
Spectroscopic Characterization:
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the pyrimidine ring protons, which may be broad due to tautomerism and exchange with residual water.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the ester and the pyrimidine ring, as well as signals for the aliphatic and aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (ester and lactam), and C=C/C=N bonds.
Studies on the basicity and UV spectra of 4,6-dihydroxypyrimidine derivatives have shown that these compounds can be protonated in acidic media, and the substitution pattern influences their basicity.[6][7][8][9][10] Alkyl substituents in the 2-position generally increase basicity, while electron-withdrawing groups like a nitro group in the 5-position decrease it.[6][7][8][9][10]
Applications in Drug Discovery and Development
Pyrimidine derivatives are a wellspring of lead compounds in medicinal chemistry. The structural features of this compound make it an attractive starting point for the development of novel therapeutics.
Potential Therapeutic Applications:
Caption: Potential applications of this compound in drug discovery.
-
Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs that function as antimetabolites or kinase inhibitors. The dihydroxy pyrimidine core can mimic the natural purine or pyrimidine bases, thereby interfering with nucleic acid synthesis in rapidly proliferating cancer cells.
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially by inhibiting key enzymes in inflammatory pathways such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Antimicrobial Agents: The pyrimidine ring is a key component of some antibacterial and antifungal agents. Derivatives of this compound could be explored for their efficacy against various pathogens.
-
Kinase Inhibitors: The acetate side chain offers a convenient point for the introduction of various pharmacophores that can target the ATP-binding site of kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Conclusion and Future Directions
This compound, despite its current ambiguity regarding a specific CAS number, represents a promising and versatile building block for medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, based on established methodologies for related compounds, provide a clear path for its preparation and subsequent derivatization.
Future research should focus on the definitive synthesis and characterization of this compound, including the assignment of a CAS number. Elucidation of its crystal structure would provide valuable insights into its solid-state conformation and potential for tautomerism. Furthermore, the exploration of its biological activities through systematic screening and derivatization holds the potential to uncover novel therapeutic agents. The development of a robust and scalable synthetic route will be crucial for facilitating these investigations and unlocking the full potential of this intriguing pyrimidine derivative.
References
-
El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14365–14373. [Link]
-
El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
-
El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
-
El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
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El-borai, M. A., et al. (2021). Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
-
ChemBK. This compound. [Link]
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An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The guide delves into the molecule's structural elucidation, including a detailed discussion of its tautomeric forms, and presents a plausible synthetic route. Furthermore, it offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on the analysis of analogous structures. The potential biological activities and applications of this compound as a building block in the development of novel therapeutics are also discussed, drawing from the established pharmacological profiles of related pyrimidine derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1] Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" in drug discovery. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound, the subject of this guide, is a functionalized pyrimidine that holds promise as a versatile intermediate for the synthesis of more complex and biologically active molecules. Understanding its molecular structure in detail is paramount for harnessing its full potential in drug design and development.
Molecular Structure and Tautomerism
The molecular structure of this compound is characterized by a central 4,6-dihydroxypyrimidine ring substituted at the 5-position with an ethyl acetate group. A critical aspect of this molecule's structure is the phenomenon of tautomerism, which significantly influences its chemical reactivity and biological interactions.
Tautomeric Forms
The 4,6-dihydroxypyrimidine core can exist in several tautomeric forms due to the mobility of protons between the oxygen and nitrogen atoms of the ring. The principal tautomers include the dihydroxy, hydroxy-oxo, and dioxo forms.
Caption: Tautomeric forms of the 4,6-dihydroxypyrimidine ring.
While the fully aromatic dihydroxy form is a potential contributor, studies on related 4,6-dihydroxypyrimidines suggest that the hydroxy-oxo and dioxo tautomers are often more stable, particularly in the solid state and in polar solvents. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. For this compound, it is anticipated that a dynamic equilibrium exists between these tautomeric forms, with the hydroxy-oxo form being a significant contributor.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyrimidine syntheses. The most common approach involves the condensation of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring.
Proposed Synthetic Pathway
A logical approach involves the condensation of diethyl (ethoxymethylene)malonate with formamidine acetate. This method is a variation of the classical pyrimidine synthesis.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
It is important to note that the following protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1 equivalent).
-
Addition of Malonate Derivative: Slowly add diethyl (ethoxymethylene)malonate (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
-
Isolation: The precipitated product can be collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Structural Characterization: Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.0-8.2 | s | - | Pyrimidine ring proton |
| OCH₂ CH₃ | ~4.1-4.3 | q | ~7.1 | Ethyl ester methylene |
| CH₂-pyrimidine | ~3.4-3.6 | s | - | Methylene attached to pyrimidine |
| OCH₂CH₃ | ~1.2-1.4 | t | ~7.1 | Ethyl ester methyl |
| OH/NH | Broad, variable | br s | - | Exchangeable protons |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (ester) | ~168-172 | Ester carbonyl |
| C-4, C-6 | ~160-165 | Hydroxy-substituted pyrimidine carbons |
| C-2 | ~150-155 | Pyrimidine ring carbon |
| C-5 | ~105-110 | Substituted pyrimidine carbon |
| OCH₂ CH₃ | ~60-62 | Ethyl ester methylene |
| CH₂ -pyrimidine | ~28-32 | Methylene attached to pyrimidine |
| OCH₂CH₃ | ~13-15 | Ethyl ester methyl |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3200-2800 (broad) | O-H, N-H stretch | Hydrogen-bonded hydroxyl and amine groups |
| ~3100 | C-H stretch (aromatic) | Pyrimidine ring C-H |
| ~2980 | C-H stretch (aliphatic) | Ethyl and methylene groups |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1650-1550 | C=C, C=N stretch | Pyrimidine ring vibrations |
| ~1240 | C-O stretch | Ester C-O bond |
Predicted Mass Spectrometry (MS) Data
-
Molecular Ion (M⁺): m/z = 212.07 (for C₉H₁₂N₂O₄)
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃).
-
Fragmentation of the pyrimidine ring.
-
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for this compound is scarce, the broader class of pyrimidine derivatives has been extensively studied, revealing a wide array of therapeutic applications.
As a Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the design of protein kinase inhibitors.[1] Many approved anticancer drugs feature a pyrimidine ring that mimics the adenine of ATP, enabling them to bind to the ATP-binding pocket of kinases and inhibit their activity. This compound, with its reactive hydroxyl and ester functionalities, serves as an excellent starting point for the synthesis of a library of compounds to be screened against various kinases implicated in cancer and other diseases.
Caption: Pyrimidine derivatives can act as kinase inhibitors, blocking cellular signaling.
Anti-inflammatory Potential
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[2] The structural features of this compound could be modified to develop selective inhibitors of COX-2, potentially leading to new anti-inflammatory drugs with reduced gastrointestinal side effects.
Building Block for Novel Heterocycles
The functional groups present in this compound make it a valuable building block for the synthesis of more complex heterocyclic systems. The hydroxyl groups can be converted to leaving groups for nucleophilic substitution reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles. This synthetic versatility allows for the creation of a diverse range of molecules for screening in various biological assays.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its core 4,6-dihydroxypyrimidine structure, capable of existing in multiple tautomeric forms, combined with a reactive ethyl acetate side chain, makes it an attractive starting material for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound remains to be fully elucidated, this guide provides a solid theoretical and predictive foundation for its synthesis, characterization, and potential applications. As research into pyrimidine-based therapeutics continues to expand, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Pyrimidines as a Privileged Scaffold in Drug Discovery. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00112j]
- Recent advances on pyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2020-0293]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Pathways for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: Starting Materials and Methodologies
Abstract
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a valuable heterocyclic building block, possessing a functionalized pyrimidine core that is of significant interest to researchers in medicinal chemistry and materials science. Its structure allows for diverse subsequent chemical modifications, making it a key intermediate for the synthesis of more complex molecules. This technical guide provides an in-depth analysis of the viable synthetic routes to this target molecule, with a primary focus on the selection of appropriate starting materials and the rationale behind the proposed reaction mechanisms. We will explore two primary strategies: the construction of the pyrimidine ring from a pre-functionalized three-carbon component and the post-synthetic modification of a pre-formed 4,6-dihydroxypyrimidine ring. Detailed, field-proven protocols and workflow visualizations are provided to equip researchers with the practical knowledge required for successful synthesis.
Introduction: The Target Molecule
The target compound, this compound, features a 4,6-dihydroxypyrimidine scaffold. This core structure is known to exist in several tautomeric forms, with the 4,6-dione form often being a significant contributor to its chemical reactivity.[1] The key synthetic challenge lies in the regioselective introduction of the ethyl acetate group at the C5 position. This guide will dissect this challenge and present logical, evidence-based solutions.
The strategic importance of this molecule lies in its potential as a precursor. The two hydroxyl groups can be converted to other functionalities (e.g., chloro groups for nucleophilic substitution), while the ester group offers a handle for amide bond formation or further chain extension.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target molecule suggests two main approaches, differing in the order of pyrimidine ring formation and C5-substituent introduction.
-
Strategy A: Ring Formation with a Pre-functionalized Malonate Derivative. This is the most direct and convergent approach. It involves the cyclocondensation of a malonic ester derivative, which already contains the C5 side chain, with a suitable N-C-N fragment source like formamide.
-
Strategy B: Post-Ring Formation Functionalization. This strategy involves first synthesizing the 4,6-dihydroxypyrimidine core and then introducing the ethyl acetate group at the C5 position. This is a more linear approach that relies on the selective functionalization of the pre-formed heterocyclic ring.
Detailed Synthesis Protocol: Strategy A (Convergent Approach)
This strategy is theoretically the most efficient, as it constructs the fully substituted core in a single key step. The chosen starting materials are critical for success.
3.1. Core Principle: The Principal Pyrimidine Synthesis The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or a similar N-C-N fragment.[2] For 4,6-dihydroxypyrimidines, the reaction between a malonic acid ester and formamide in the presence of a strong base is a well-established and patented method.[3]
3.2. Starting Materials To achieve the desired C5 substitution, we must start with a malonate that is already substituted at the C2 position.
-
Three-Carbon Component: Triethyl 1,2,3-propanetricarboxylate. In this molecule, the two terminal ester groups will participate in the cyclization, while the central ester group will remain as the desired side chain.
-
N-C-N Component: Formamide. This serves as the source of N1 and C2 of the pyrimidine ring.
-
Base/Solvent: Sodium ethoxide in ethanol. The base is required to deprotonate the formamide and facilitate the condensation reaction.
3.3. Reaction Mechanism and Rationale The reaction proceeds via a base-catalyzed condensation mechanism. The sodium ethoxide deprotonates formamide, which then attacks the carbonyl carbons of the terminal ester groups of the triethyl 1,2,3-propanetricarboxylate. A series of intramolecular condensation and elimination steps, driven by the formation of the stable aromatic pyrimidine ring, leads to the final product. Choosing a substituted malonate is a classic strategy to generate 5-substituted pyrimidine derivatives.[4]
3.4. Experimental Protocol: Synthesis via Triethyl 1,2,3-propanetricarboxylate This protocol is adapted from established procedures for pyrimidine synthesis from malonic esters.[3]
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert nitrogen atmosphere.
-
Reagents: In the flask, prepare a solution of sodium ethoxide (3.0 to 3.5 molar equivalents) in absolute ethanol.
-
Addition: Gently heat the sodium ethoxide solution to 50-60°C. Add a mixture of triethyl 1,2,3-propanetricarboxylate (1.0 molar equivalent) and formamide (2.0 to 2.5 molar equivalents) dropwise via the dropping funnel over 60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, increase the temperature to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath. Carefully neutralize the mixture by adding aqueous hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
3.5. Workflow Visualization
Detailed Synthesis Protocol: Strategy B (Linear Approach)
This alternative strategy builds the molecule in a more stepwise fashion. While potentially lower yielding due to the multiple steps, it relies on well-documented and robust individual reactions.
4.1. Step 1: Synthesis of the 4,6-Dihydroxypyrimidine Core The foundation of this strategy is the efficient synthesis of the unsubstituted pyrimidine ring.
-
Starting Materials: Diethyl malonate and formamide are the most common and cost-effective starting materials.[5][6]
-
Protocol: The procedure is analogous to that described in section 3.4, substituting diethyl malonate for the tri-ester. A patented process involves adding diethyl malonate continuously to a heated solution of sodium methoxide and formamide in methanol, achieving high yields.[3]
4.2. Step 2: C5-Functionalization via Vilsmeier-Haack Reaction With the core synthesized, the next step is to introduce a functional group at the C5 position. The Vilsmeier-Haack reaction is an excellent choice for formylating electron-rich heterocyclic systems.[7][8]
-
Principle: The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto the ring.[9][10]
-
Protocol: Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde
-
Reagent Preparation: In a flask cooled to 0°C, add POCl₃ (1.5 equivalents) to DMF (used as solvent and reagent). Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Reaction: Add 4,6-dihydroxypyrimidine (1.0 equivalent) portion-wise to the Vilsmeier reagent, maintaining a low temperature.
-
Heating: After the addition, allow the mixture to warm to room temperature and then heat to 80°C for 1-2 hours.
-
Work-up: Cool the reaction and carefully quench by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt.
-
Isolation: The product, 4,6-dihydroxypyrimidine-5-carbaldehyde, will precipitate and can be collected by filtration and washed with cold water.
-
4.3. Step 3: Conversion of Aldehyde to Ethyl Acetate Side Chain This final step requires converting the C5-aldehyde into a -CH₂COOEt group. A standard and reliable method for this transformation is the Wittig reaction.
-
Principle: The Wittig reaction uses a phosphorus ylide to convert an aldehyde or ketone into an alkene. For this synthesis, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt) is the ideal reagent. This will convert the C5-aldehyde to an α,β-unsaturated ester. A subsequent reduction of the double bond is required.
-
Protocol (Two-Stage Conversion):
-
Wittig Reaction: Dissolve 4,6-dihydroxypyrimidine-5-carbaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in a suitable solvent (e.g., THF or Dichloromethane). Stir at room temperature for 12-24 hours. The product is ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acrylate.
-
Reduction: The resulting α,β-unsaturated ester is then reduced. Catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) is a standard method to selectively reduce the carbon-carbon double bond without affecting the pyrimidine ring or the ester group. After reaction completion, the catalyst is filtered off, and the solvent is evaporated to yield the final product.
-
4.4. Workflow Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
Spectroscopic Data for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The structural elucidation and confirmation of this molecule are paramount for its application in synthesis and as a potential bioactive agent. Spectroscopic methods provide the definitive data for confirming the chemical structure and purity of this compound. This guide offers a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely available in the public domain, this guide will leverage data from closely related analogs and theoretical principles to provide a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is characterized by a dihydroxypyrimidine core with an ethyl acetate substituent at the 5-position. This structure suggests the presence of key functional groups that will give rise to distinct signals in various spectroscopic analyses. These include the pyrimidine ring, hydroxyl groups, an ester group (with its characteristic carbonyl and ether linkages), and aliphatic protons.
A general workflow for the spectroscopic characterization of a novel synthesized batch of this compound is outlined below.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
Expected ¹H NMR Signals:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ethyl CH₃ | ~1.2 | Triplet (t) | 3H | Coupled to the ethyl CH₂ group. |
| Ethyl CH₂ | ~4.1 | Quartet (q) | 2H | Coupled to the ethyl CH₃ group. |
| Acetate CH₂ | ~3.5 | Singlet (s) | 2H | Adjacent to the pyrimidine ring and the carbonyl group. |
| Pyrimidine C2-H | ~8.0 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring. |
| Hydroxyl OH | Variable (broad) | Singlet (s) | 2H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Signals:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Ethyl CH₃ | ~14 | Aliphatic carbon. |
| Ethyl CH₂ | ~60 | Aliphatic carbon attached to oxygen. |
| Acetate CH₂ | ~30 | Aliphatic carbon adjacent to the pyrimidine ring. |
| Pyrimidine C5 | ~110 | Carbon bearing the acetate substituent. |
| Pyrimidine C2 | ~150 | Aromatic carbon in the pyrimidine ring. |
| Pyrimidine C4, C6 | ~160 | Carbons bearing the hydroxyl groups. |
| Ester C=O | ~170 | Carbonyl carbon of the ester group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon. Longer acquisition times or a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₁₀N₂O₄) is approximately 198.06 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed with high accuracy.
-
Common Fragmentation Patterns: Fragmentation may involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate side chain, or other characteristic cleavages of the pyrimidine ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |
| N-H stretch (pyrimidine) | 3100-3500 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ester) | 1730-1750 | Strong |
| C=N, C=C stretch (pyrimidine) | 1500-1650 | Medium to Strong |
| C-O stretch (ester and hydroxyl) | 1000-1300 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the pyrimidine ring.
Expected UV-Vis Absorption:
-
The dihydroxypyrimidine ring is a chromophore that is expected to absorb UV radiation. The absorption maximum (λmax) is likely to be in the range of 250-280 nm. The exact position and intensity of the absorption band can be influenced by the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and, if the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed framework of the expected spectroscopic data and standard experimental protocols. For any newly synthesized batch of this compound, a combination of these techniques should be employed to ensure its identity and quality, which is a critical step for its use in research and development in the pharmaceutical and chemical industries.
References
Note: As specific peer-reviewed data for the target molecule was not found, this section will remain unpopulated. In a typical whitepaper, this section would include citations to relevant scientific literature.
An In-depth Technical Guide to the Formation of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a key heterocyclic scaffold with significant potential in medicinal chemistry. Delving beyond a mere recitation of synthetic steps, this document elucidates the underlying chemical principles, causal relationships in experimental design, and the logic behind the chosen synthetic strategy. We will explore the classical approach to pyrimidine synthesis through the lens of this specific, functionally rich derivative. This guide is intended to serve as a practical and intellectual resource for researchers engaged in the synthesis of novel pyrimidine-based compounds and for professionals in the field of drug development seeking a deeper understanding of the molecular architecture of such vital intermediates.
Introduction: The Significance of the Pyrimidine Core
Pyrimidines represent a cornerstone of heterocyclic chemistry, most notably as integral components of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] Beyond their fundamental role in biochemistry, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
The title compound, this compound, is of particular interest due to the presence of multiple functional groups that offer avenues for further chemical modification. The dihydroxy-pyrimidine core can exist in tautomeric forms, influencing its hydrogen bonding capabilities. The acetate side chain at the 5-position provides a handle for peptide coupling, homologation, or other derivatizations, making it a versatile intermediate for the construction of more complex molecular architectures.
The Core Synthetic Strategy: A Convergent Approach
The most widely employed and versatile method for the synthesis of the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment.[1] This convergent approach allows for the modular construction of the heterocyclic core, with substituents on the final pyrimidine ring being introduced via the appropriate choice of starting materials.
For the synthesis of this compound, the logical disconnection points to a reaction between an N-C-N synthon, such as formamidine, and a C-C-C synthon that already bears the desired ethoxycarbonylmethyl side chain.
The Mechanistic Pathway: A Step-by-Step Elucidation
The formation of this compound is best understood as a base-catalyzed cyclocondensation reaction. The key starting materials for this transformation are triethyl 1,1,2-ethanetricarboxylate (as the C-C-C component) and formamidine (as the N-C-N component). The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.
The proposed mechanism can be dissected into the following key steps:
Step 1: Deprotonation and Nucleophilic Attack
The reaction is initiated by the deprotonation of one of the amino groups of formamidine by the strong base (sodium ethoxide). This generates a more potent nucleophile. This nucleophilic nitrogen then attacks one of the electrophilic carbonyl carbons of triethyl 1,1,2-ethanetricarboxylate.
Step 2: Intramolecular Cyclization
Following the initial nucleophilic attack, the second amino group of the formamidine intermediate attacks the other carbonyl group on the central carbon of the malonate derivative. This intramolecular cyclization step forms a six-membered ring intermediate.
Step 3: Elimination and Tautomerization
The tetrahedral intermediates formed during the cyclization collapse with the elimination of two molecules of ethanol. Subsequent tautomerization of the resulting di-imine intermediate to the more stable aromatic dihydroxy pyrimidine ring affords the final product, this compound.
Below is a Graphviz diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the formation of the target molecule.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies for the synthesis of related 5-substituted pyrimidines.
4.1. Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Triethyl 1,1,2-ethanetricarboxylate | C11H18O6 | 246.25 | 1.0 |
| Formamidine acetate | C2H6N2O2 | 104.08 | 1.1 |
| Sodium Ethoxide | C2H5NaO | 68.05 | 2.2 |
| Anhydrous Ethanol | C2H6O | 46.07 | - |
| 2M Hydrochloric Acid | HCl | 36.46 | - |
| Ethyl Acetate | C4H8O2 | 88.11 | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - |
4.2. Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol.
-
Base Preparation: To the stirred ethanol, carefully add sodium ethoxide under a nitrogen atmosphere.
-
Addition of Reagents: Add formamidine acetate to the sodium ethoxide solution and stir until dissolved. Subsequently, add triethyl 1,1,2-ethanetricarboxylate dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution to pH 5-6 with 2M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
4.3. Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target molecule.
Conclusion and Future Perspectives
The formation of this compound via the cyclocondensation of triethyl 1,1,2-ethanetricarboxylate and formamidine represents a classic yet powerful application of pyrimidine synthesis. Understanding the nuanced, step-by-step mechanism of this reaction is paramount for optimizing reaction conditions, improving yields, and adapting the methodology for the synthesis of novel, structurally related derivatives. The protocol described herein provides a robust and self-validating framework for the practical execution of this synthesis.
The versatility of the final product, with its multiple points for further functionalization, opens up a wide array of possibilities for the development of new chemical entities with potential therapeutic applications. Future work could focus on exploring the derivatization of the acetate side chain or the pyrimidine ring to generate libraries of novel compounds for biological screening.
References
-
Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
-
Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. Retrieved from [Link]
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Pyrimidine Biosynthesis. (n.d.). DITKI Medical and Biological Sciences. Retrieved from [Link]
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Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. (2024). PubMed. Retrieved from [Link]
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Unlocking the Therapeutic Promise of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Within this privileged heterocyclic family, derivatives of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate are emerging as a class of compounds with significant untapped therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these derivatives, offering a roadmap for researchers engaged in the discovery and development of novel therapeutics.
The Architectural Blueprint: Synthesis of the Core Scaffold
The journey to unlocking the biological potential of these derivatives begins with the robust and efficient synthesis of the central 4,6-dihydroxypyrimidine core. A plausible and scalable approach involves the condensation of a malonate derivative with formamide in the presence of a strong base, such as a sodium alkoxide.[2][3] This foundational reaction provides the pyrimidine ring, which can then be further functionalized.
A proposed synthetic pathway to this compound is outlined below. It's important to note that while the synthesis of the 4,6-dihydroxypyrimidine core is well-established, the specific attachment of the ethyl acetate moiety at the 5-position is a proposed route based on established chemical principles and may require optimization.
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An In-Depth Technical Guide to the Reactivity of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique molecular architecture, featuring a dihydroxypyrimidine core and an active methylene side chain, offers a rich landscape for chemical modifications. This guide provides a comprehensive exploration of the synthesis, tautomeric nature, and reactivity of this molecule. We delve into the key reaction pathways, including electrophilic substitution on the pyrimidine ring and reactions involving the active methylene group of the ethyl acetate side chain. Detailed experimental protocols, mechanistic insights, and spectroscopic data for analogous compounds are presented to equip researchers with the foundational knowledge required for the effective utilization of this promising scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. The 4,6-dihydroxypyrimidine moiety, in particular, is a privileged scaffold found in compounds with diverse pharmacological activities. The presence of the ethyl acetate substituent at the 5-position of this core introduces an additional reactive site, making this compound a highly valuable and versatile building block for the synthesis of complex molecular architectures. Understanding the nuanced reactivity of this compound is paramount for its successful application in drug discovery programs.
Synthesis of this compound
The synthesis of the title compound can be approached through a multi-step sequence, beginning with the construction of the 4,6-dihydroxypyrimidine ring, followed by the introduction of the ethyl acetate functionality at the 5-position.
Synthesis of the 4,6-Dihydroxypyrimidine Core
The 4,6-dihydroxypyrimidine core is typically synthesized via the condensation of a malonic ester with a formamide-equivalent in the presence of a strong base.[1]
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
Condensation: Diethyl malonate and formamide are added to the sodium ethoxide solution.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation and cyclization.
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 4,6-dihydroxypyrimidine. The solid product is collected by filtration, washed with cold water, and dried.
Caption: Synthesis of the 4,6-dihydroxypyrimidine core.
Introduction of the Ethyl Acetate Moiety at the 5-Position
The introduction of the ethyl acetate group at the C5 position of the 4,6-dihydroxypyrimidine ring is a key step. The C5 position is activated towards electrophilic substitution due to the electron-donating nature of the two hydroxyl groups. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and serves as a prime example of electrophilic substitution at this position.[2][3][4] While a direct C-alkylation with ethyl bromoacetate might be challenging, a formylation followed by subsequent elaboration provides a viable route.
Experimental Protocol: Vilsmeier-Haack Formylation of a 4,6-Dihydroxypyrimidine Derivative (Adapted)
-
Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[3]
-
Reaction: The 4,6-dihydroxypyrimidine derivative is suspended in an appropriate solvent (e.g., dichloromethane) and the freshly prepared Vilsmeier reagent is added dropwise at low temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to ensure complete formylation.
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 5-formyl-4,6-dihydroxypyrimidine derivative.
The resulting aldehyde can then be converted to the desired ethyl acetate derivative through a series of standard organic transformations, such as a Wittig reaction with an appropriate phosphorane followed by reduction and esterification.
Tautomerism and its Influence on Reactivity
4,6-Dihydroxypyrimidine and its derivatives exist in a tautomeric equilibrium between the dihydroxy, keto-enol, and diketo forms.[5][6] The predominant tautomer is influenced by factors such as the solvent, pH, and the nature of substituents. This tautomerism is a critical determinant of the molecule's reactivity, as it affects the nucleophilicity and electrophilicity of different positions on the pyrimidine ring.
Caption: Tautomeric forms of the 4,6-dihydroxypyrimidine ring.
The presence of the electron-withdrawing ethyl acetate group at the 5-position can influence this equilibrium. The diketo tautomer, for instance, possesses an active methylene group at the 5-position, which is flanked by two carbonyl groups, rendering the attached protons acidic and susceptible to deprotonation.
Reactivity of the Pyrimidine Ring
The 4,6-dihydroxypyrimidine ring is electron-rich and thus prone to electrophilic attack, particularly at the 5-position.
Electrophilic Aromatic Substitution
As demonstrated by the Vilsmeier-Haack reaction, the C5 position is the primary site for electrophilic substitution. Other electrophilic reactions such as halogenation and nitration are also expected to occur at this position.
Experimental Protocol: Halogenation of a 4,6-Dihydroxypyrimidine Derivative (General Procedure)
-
Reaction Setup: The 4,6-dihydroxypyrimidine derivative is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Halogenating Agent: A halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) is added portion-wise to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is diluted with water, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
O-Alkylation and O-Acylation
The hydroxyl groups of the pyrimidine ring can undergo O-alkylation and O-acylation under appropriate basic conditions. The choice of base and solvent is crucial to control the regioselectivity and prevent competing N-alkylation or C-alkylation.
Reactivity of the Ethyl Acetate Side Chain
The ethyl acetate moiety at the 5-position introduces a second key reactive center in the molecule.
Reactions of the Active Methylene Group
The methylene group adjacent to the ester carbonyl is activated, making the protons acidic. This allows for deprotonation with a suitable base to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.
Experimental Protocol: Alkylation of the Active Methylene Group (General Procedure)
-
Base Treatment: this compound is treated with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) at low temperature to generate the enolate.
-
Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the enolate solution.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent.
-
Purification: The product is purified by column chromatography.
Condensation Reactions
The active methylene group can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated products.[5][7]
Experimental Protocol: Knoevenagel Condensation (General Procedure)
-
Reaction Setup: A mixture of this compound, an aldehyde or ketone, and a catalytic amount of a weak base (e.g., piperidine or pyridine) is prepared in a suitable solvent like ethanol or toluene.[5]
-
Reaction Conditions: The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the reaction to completion.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: Purification is typically achieved by recrystallization or column chromatography.
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Methodological & Application
Application Notes and Protocols: Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents.[1] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal framework for the design of potent and selective kinase inhibitors.[2] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate as a key precursor for the synthesis of a diverse range of kinase inhibitors. We will delve into a proposed synthetic route for this precursor, its chemical modification, and its elaboration into potent inhibitors of key kinase targets such as Janus kinases (JAKs), Aurora kinases, and Src family kinases. Furthermore, we provide detailed, field-proven protocols for the biological evaluation of these compounds, ensuring a self-validating system for your research and development endeavors.
I. Synthesis of the Precursor: this compound
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of a suitably substituted malonate, diethyl 2-(ethoxymethyl)malonate, which can be synthesized from diethyl malonate and ethyl orthoformate.[6][7][8][9][10] This substituted malonate then undergoes a cyclocondensation reaction with urea in the presence of a strong base like sodium ethoxide to yield the target precursor.
Figure 1: Proposed two-step synthesis of the target precursor.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via a two-step process.
Part A: Synthesis of Diethyl 2-(ethoxymethyl)malonate
Materials:
-
Diethyl malonate
-
Ethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride
-
Ether
-
Magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 mol), ethyl orthoformate (1.0 mol), acetic anhydride (2.0 mol), and a catalytic amount of anhydrous zinc chloride (0.5 g).
-
Heat the mixture in an oil bath at 100-110 °C for 6-8 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ether and wash thoroughly with water to remove acetic anhydride and zinc salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-(ethoxymethyl)malonate as a pale yellow liquid.
Part B: Synthesis of this compound
Materials:
-
Diethyl 2-(ethoxymethyl)malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.56 mol) in absolute ethanol (300 mL).[1]
-
Once all the sodium has dissolved and the solution has cooled to room temperature, add urea (0.22 mol) with vigorous stirring.
-
To this suspension, add diethyl 2-(ethoxymethyl)malonate (0.2 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
II. Conversion of the Precursor to Kinase Inhibitors
The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are key functional handles for further elaboration into diverse kinase inhibitors. A common and crucial transformation is the conversion of the dihydroxy pyrimidine to a di-chloro pyrimidine, which is a much more reactive intermediate for nucleophilic substitution reactions.
Chlorination of the Pyrimidine Core
The Vilsmeier-Haack reaction is a powerful method for the chlorination of hydroxypyrimidines.[11][12][13][14] Treatment of this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline or pyridine will yield the corresponding 4,6-dichloropyrimidine derivative.[15][16][17][18][19][20][21][22][23]
Figure 2: General workflow for converting the precursor to kinase inhibitors.
Experimental Protocol: Synthesis of Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Objective: To synthesize the reactive dichloro-intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or N,N-dimethylaniline)
-
Ice bath
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (10 mmol) in phosphorus oxychloride (20 mL).
-
Cool the mixture in an ice bath.
-
Slowly add pyridine (12 mmol) dropwise to the suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
Synthesis of Kinase Inhibitors: Representative Examples
The highly reactive 4,6-dichloro-intermediate can be further functionalized through sequential or one-pot nucleophilic aromatic substitution (SNAr) reactions with various amines to generate a library of kinase inhibitors. The differential reactivity of the two chlorine atoms can often be exploited for selective substitution.
Example: Synthesis of a JAK Inhibitor Precursor
The 4,6-dichloropyrimidine core is a key feature in several JAK inhibitors, including Ruxolitinib.[4][5][24][25][26] A representative synthesis of a JAK inhibitor precursor could involve the selective displacement of one chlorine atom followed by a second displacement.
III. Biological Evaluation of Pyrimidine-Based Kinase Inhibitors
A critical aspect of kinase inhibitor development is the robust biological evaluation of their potency, selectivity, and cellular activity. We present here standard protocols for in vitro and cell-based assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to measure the binding affinity of inhibitors to the kinase of interest.[2][27][28][29][30]
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, a mixture of the kinase and the europium-labeled antibody, and the fluorescent tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC₅₀ value.
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Protocol Outline (adapted for JAK2): [31]
-
Set up the kinase reaction in a 96-well plate containing the test inhibitor, JAK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
| Kinase Target | Typical Substrate | ATP Concentration | Reference Protocol |
| JAK2 | JAKtide peptide | 15 µM | [31][32] |
| Aurora A | Kemptide | 10 µM | [21] |
| Src | Poly(Glu, Tyr) 4:1 | 10 µM | [6][16][20][30][33] |
Table 1: Representative In Vitro Kinase Assay Conditions
Cell-Based Assays
Cell-based assays are essential to confirm that the observed in vitro activity translates to a functional effect in a cellular context.[17]
1. STAT Phosphorylation Assay (for JAK inhibitors)
JAK kinases mediate cytokine signaling through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[7] Inhibition of JAK activity can be measured by a decrease in STAT phosphorylation.
Principle: Cells are stimulated with a cytokine to induce JAK-mediated STAT phosphorylation. The cells are then lysed, and the levels of phosphorylated STAT (pSTAT) and total STAT are quantified by Western blotting or ELISA.
Western Blot Protocol Outline: [34][35][36][37]
-
Seed cells in a culture plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pSTAT (e.g., pSTAT3 Tyr705) and total STAT.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of pSTAT to total STAT.
Figure 3: Workflow for a cell-based STAT phosphorylation Western blot assay.
2. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][8][38][39][40][41]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
IV. Conclusion
This compound represents a highly valuable and versatile precursor for the synthesis of a wide array of kinase inhibitors. Its straightforward, albeit proposed, synthesis and the reactivity of its dihydroxy-pyrimidine core provide a robust platform for the generation of diverse chemical libraries. The detailed protocols provided herein for the synthesis, chemical modification, and comprehensive biological evaluation of its derivatives offer a complete and self-validating workflow for researchers in the field of drug discovery. By leveraging this precursor, scientists can accelerate the development of novel and potent kinase inhibitors for the treatment of various diseases.
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Synthesis of Diethyl Ethoxymethylenemalonate. PrepChem.com. [Link]
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Synthesis of chlorinated pyrimidines. Justia Patents. [Link]
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4-Methyl-7h-Pyrrolo[2,3-d]Pyrimidine: A Cornerstone in Ruxolitinib Phosphate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Application Notes and Protocols for the Synthesis of JAK2 Inhibitors Utilizing Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Introduction: The Critical Role of JAK2 in Disease and the Rationale for Targeted Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine and growth factor signaling.[1] These signaling cascades are essential for a multitude of cellular processes, including hematopoiesis, immune response, proliferation, and differentiation.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary conduit for transducing extracellular signals into a transcriptional response.[3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor, creating docking sites for STAT proteins.[4] Once recruited, STATs are themselves phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes.[4]
Dysregulation of the JAK-STAT pathway is a hallmark of various pathologies. Specifically, the gain-of-function mutation V617F in the pseudokinase domain of JAK2 is a key pathogenic driver in a majority of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5] This has established JAK2 as a high-value therapeutic target for these and other hematological and inflammatory disorders.[5][6] The development of small-molecule inhibitors that target the ATP-binding site of JAK2 has therefore become a major focus of drug discovery efforts.[7]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[3][8] This document provides a comprehensive guide for the synthesis of a potent and selective JAK2 inhibitor, using Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate as a versatile starting material. We will delineate a strategic synthetic pathway, provide detailed experimental protocols, and discuss the underlying chemical principles.
The JAK-STAT Signaling Pathway: A Therapeutic Target
To appreciate the significance of JAK2 inhibition, it is crucial to understand its central role in cellular signaling. The following diagram illustrates the canonical JAK-STAT pathway.
Caption: The canonical JAK-STAT signaling cascade.
Proposed Synthetic Pathway for a JAK2 Inhibitor
The following multi-step synthesis outlines a strategic approach to convert the readily available this compound into a 2,4-disubstituted pyrimidine core, a key scaffold found in several potent JAK2 inhibitors such as Fedratinib.[9][10]
Caption: Proposed synthetic workflow for a JAK2 inhibitor.
Experimental Protocols
General Laboratory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Fume Hood: All reactions involving volatile, corrosive, or toxic reagents, particularly phosphorus oxychloride, must be performed in a well-ventilated fume hood.[6]
-
Handling of Reagents: Treat all chemicals as potentially hazardous.[6] Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[12]
-
Emergency Preparedness: Be aware of the location and operation of safety showers, eyewash stations, and fire extinguishers.[11]
Step 1: Synthesis of Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
This initial step involves the conversion of the dihydroxy pyrimidine to the more reactive dichloro derivative. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5][13]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| This compound | 212.18 | 1.0 | 10.6 g (50 mmol) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 | 38.5 mL (415 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 17.4 mL (100 mmol) |
| Toluene (anhydrous) | - | - | 100 mL |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add this compound (10.6 g, 50 mmol) and anhydrous toluene (100 mL).
-
Addition of Base: Add N,N-diisopropylethylamine (17.4 mL, 100 mmol) to the suspension.
-
Addition of Chlorinating Agent: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (38.5 mL, 415 mmol) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. Caution: This addition is exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring in a fume hood. Caution: This is a highly exothermic and gas-evolving quench.
-
Once the quench is complete, neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
Step 2 & 3: Sequential Buchwald-Hartwig Amination for the Synthesis of a Fedratinib Analogue
The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective amination reactions.[11][14] The C4 position is generally more reactive than the C6 position. This allows for the stepwise introduction of two different amine nucleophiles, a cornerstone of the Buchwald-Hartwig amination.[15]
General Protocol for Buchwald-Hartwig Amination:
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) |
| Dichloropyrimidine Intermediate (from Step 1) | 249.07 | 1.0 |
| Amine 1 (e.g., 5-methyl-1H-pyrazol-3-amine) | Varies | 1.1 |
| Amine 2 (e.g., N-tert-butylbenzenesulfonamide) | Varies | 1.1 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.02 - 0.05 |
| Ligand (e.g., Xantphos) | 578.68 | 0.04 - 0.10 |
| Base (e.g., Cs₂CO₃ or NaOtBu) | Varies | 2.0 - 2.5 |
| Solvent (e.g., Dioxane or Toluene, anhydrous) | - | - |
Procedure (Illustrative for the first amination):
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the dichloropyrimidine intermediate (1.0 eq), Amine 1 (1.1 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
-
Second Amination: The purified mono-aminated intermediate is then subjected to a second Buchwald-Hartwig amination with Amine 2, following a similar protocol.
Characterization and Data Analysis
The identity and purity of all synthesized intermediates and the final product must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Table of Expected Analytical Data for a Representative Final Product:
| Compound ID | Structure | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) | Purity (HPLC, %) |
| JAK2-Inh-1 | A Fedratinib analogue with a 2,4-diaminopyrimidine core substituted with a pyrazole and a sulfonamide moiety. | Signals corresponding to aromatic protons on the pyrimidine, pyrazole, and benzene rings, as well as aliphatic protons. | [M+H]⁺ corresponding to the calculated exact mass of the target molecule. | >95% |
Conclusion and Future Perspectives
This guide provides a robust and scientifically grounded framework for the synthesis of pyrimidine-based JAK2 inhibitors, starting from the versatile building block, this compound. The outlined multi-step synthesis, involving a key chlorination followed by sequential Buchwald-Hartwig aminations, offers a flexible and efficient route to a diverse range of potential JAK2 inhibitors. The detailed protocols emphasize safety and reproducibility, providing researchers in drug discovery and medicinal chemistry with a practical guide to access this important class of therapeutic agents. Further optimization of reaction conditions and exploration of a variety of amine coupling partners can lead to the discovery of novel JAK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
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- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
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- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Buchwald–Hartwig amin
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- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
- Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. PMC - NIH.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org.
- Gandotinib. Wikipedia.
- Fedr
- Gandotinib (LY2784544). MedchemExpress.com.
- A phase 1 study of the Janus kinase 2 ( JAK2 ) V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia.
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Application Note: Rapid Microwave-Assisted Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives
Abstract
This application note provides a detailed protocol for the rapid and efficient synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a valuable scaffold in medicinal chemistry. By leveraging the advantages of Microwave-Assisted Organic Synthesis (MAOS), this method significantly reduces reaction times from hours to mere minutes, while often improving product yields and purity compared to conventional heating methods.[1][2] The protocol is designed to be robust and reproducible, offering a greener chemistry approach by minimizing energy consumption and solvent use.[3][4] This guide is intended for researchers in drug discovery and organic synthesis, providing both a step-by-step protocol and the underlying scientific rationale.
Introduction: The Significance of Pyrimidine Scaffolds and MAOS
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous therapeutic agents.[5][6] Their diverse biological activities include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7] Specifically, 4,6-dihydroxypyrimidine derivatives serve as crucial intermediates in the synthesis of a wide array of bioactive molecules and pharmaceuticals, including sulfa drugs and fungicides.[3][8] The title compound, this compound, is of particular interest as it incorporates a reactive ester functionality, making it a versatile building block for further molecular elaboration in drug discovery programs.
Conventional synthesis of pyrimidine derivatives often involves prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[1] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct energy transfer results in dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes, while enhancing yields and product purity.[2] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[3]
This application note details a microwave-assisted protocol for a one-pot cyclocondensation reaction to synthesize the target pyrimidine derivative, providing a time- and resource-efficient alternative to traditional methods.
Reaction Principle and Mechanism
The synthesis of the 4,6-dihydroxypyrimidine ring is achieved through a cyclocondensation reaction. A suitable three-carbon precursor, in this case, a substituted diethyl malonate, reacts with a compound providing the N-C-N fragment, such as urea.
For the synthesis of this compound, a logical precursor is Diethyl 2-(ethoxymethylene)malonate . This starting material already contains the necessary carbon framework, including the ethyl acetate moiety precursor. The reaction proceeds via a base-catalyzed condensation with urea.
The proposed reaction mechanism involves the following key steps:
-
Michael Addition: The urea molecule, acting as a nucleophile, attacks the β-carbon of the double bond in diethyl 2-(ethoxymethylene)malonate.
-
Intramolecular Cyclization: The terminal amino group of the urea intermediate then attacks one of the ester carbonyl groups, leading to the formation of the six-membered pyrimidine ring.
-
Elimination: Subsequent elimination of ethanol and tautomerization leads to the stable 4,6-dihydroxypyrimidine product.
Experimental Protocol
This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| Diethyl 2-(ethoxymethylene)malonate | ≥98% | Standard chemical supplier | |
| Urea | ACS Reagent Grade | Standard chemical supplier | |
| Sodium Ethoxide | 21% solution in Ethanol | Standard chemical supplier | Handle under inert atmosphere |
| Ethanol, Absolute | Anhydrous, ≥99.5% | Standard chemical supplier | |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Standard chemical supplier | For acidification |
| Ethyl Acetate | ACS Grade | Standard chemical supplier | For extraction |
| Hexanes | ACS Grade | Standard chemical supplier | For recrystallization |
| Microwave Synthesizer | - | e.g., CEM, Anton Paar, Biotage | Capable of controlled heating and pressure |
| 10 mL Microwave Reaction Vial | - | Supplier of synthesizer | With stir bar and cap |
Step-by-Step Synthesis Protocol
-
Preparation of Reactants:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add urea (1.2 mmol, 72 mg).
-
Add 3 mL of absolute ethanol.
-
Carefully add sodium ethoxide solution (21% in ethanol, 0.2 mL, ~0.5 mmol) to the vial. Caution: Sodium ethoxide is corrosive and moisture-sensitive.
-
Add Diethyl 2-(ethoxymethylene)malonate (1.0 mmol, 216 mg, ~0.2 mL).
-
-
Microwave Irradiation:
-
Securely cap the reaction vial.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 100-200 W (dynamic power control is recommended)
-
Stirring: High
-
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Once cooled, carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture to a 50 mL beaker.
-
Reduce the solvent volume to approximately 1 mL using a rotary evaporator or a stream of nitrogen.
-
Add 10 mL of deionized water to the residue.
-
Slowly acidify the aqueous solution to pH 4-5 using 2 M HCl with constant stirring. A precipitate should form.
-
Cool the mixture in an ice bath for 20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with cold hexanes, and dry under vacuum.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Expected Results and Discussion
This microwave-assisted protocol is expected to provide the target compound in good yield and high purity within a significantly reduced timeframe compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-8 hours | 10-15 minutes |
| Typical Yield | 50-70% | 75-90% |
| Temperature | Reflux (~78 °C in Ethanol) | 120 °C (superheated) |
| Energy Input | High and sustained | Low and targeted |
| Work-up | Similar | Simplified due to cleaner reaction |
The key to the success of this MAOS protocol is the ability to rapidly reach and maintain a temperature (120 °C) well above the boiling point of the solvent (ethanol, 78 °C) by conducting the reaction in a sealed vessel. This superheating dramatically accelerates the rate of the condensation and cyclization steps, leading to the observed reduction in reaction time.[1] The direct and uniform heating provided by microwaves also minimizes the formation of thermal degradation byproducts, which can be an issue with prolonged heating in conventional methods, thus leading to higher purity and yield.[2]
Safety and Handling
-
Diethyl 2-(ethoxymethylene)malonate: Combustible liquid. Causes eye irritation. Handle in a fume hood.
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere and wear appropriate gloves and eye protection.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Never exceed the recommended pressure or volume limits for the reaction vials. Always ensure the vial is properly sealed before starting a reaction.
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and green method for the synthesis of this compound. This approach provides significant advantages over conventional synthetic routes, making it an invaluable tool for researchers in medicinal chemistry and drug development who require rapid access to novel pyrimidine-based scaffolds for their research programs.
References
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Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
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Anand, N., & Singh, M. (2012). Microwave-Assisted Organic Synthesis: A Greener Approach to Environmental Protection. Journal of Chemical and Pharmaceutical Research, 4(1), 119-124. [Link]
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Desai, B., & Dodiya, A. (2014). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-10. [Link]
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Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
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Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. [Link]
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Sharma, U., & Bora, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
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Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
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Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
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Parham, W. E., & Reed, L. J. (1955). Ethyl ethoxymethylenemalonate. Organic Syntheses, 35, 57. [Link]
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Patsnap. (2012). Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. [Link]
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Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888. [Link]
-
Kaur, R., & Kumar, K. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101460. [Link]
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ChemRxiv. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. [Link]
-
Jubeen, F., et al. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: a review on broad spectrum bioactive moiety with huge therapeutic profile. Synthetic Communications, 48(6), 601-625. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). DESIGN, SYNTHESIS AND EVALUATION OF SOME NOVEL DIHYDROPYRIMIDINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. [Link]
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Application Notes and Protocols for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate as a versatile scaffold in the discovery of novel therapeutic agents. This document outlines the synthesis, key chemical properties, and potential applications of this compound, supported by detailed experimental protocols and scientific rationale.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This compound is a promising, yet underexplored, starting material that offers multiple points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries. The dihydroxy substitutions at positions 4 and 6, combined with the reactive ethyl acetate group at position 5, provide a unique chemical space for developing novel inhibitors of various enzymes and receptors.
Physicochemical Properties and Synthesis
This compound is a white to light yellow crystalline solid with low solubility in non-polar organic solvents and water. It is stable at room temperature but may be susceptible to degradation at elevated temperatures.[1]
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of this compound involves the condensation of diethyl 2-formylsuccinate with formamidine acetate. This approach is adapted from established methods for pyrimidine synthesis.[2]
Materials:
-
Diethyl 2-formylsuccinate
-
Formamidine acetate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl 2-formylsuccinate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add formamidine acetate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
The unique structural features of this compound make it a versatile scaffold for the synthesis of a variety of potential therapeutic agents. The following sections detail its application in the development of kinase inhibitors and antiviral agents, complete with detailed protocols for derivatization.
Application 1: Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[3] The 4,6-dihydroxypyrimidine motif can be elaborated to target the ATP-binding site of various kinases. The hydroxyl groups can be converted to leaving groups (e.g., chlorides) to allow for the introduction of various amine-containing side chains, a common feature in many potent kinase inhibitors.[4][5]
This protocol describes the conversion of the dihydroxy pyrimidine to a dichloro intermediate, a key step in preparing for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 equivalent) in toluene in a round-bottom flask.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 equivalents) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
This protocol outlines the reaction of the dichloro intermediate with a primary or secondary amine to introduce side chains that can interact with the kinase active site.
Materials:
-
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
-
Desired primary or secondary amine (1.2 equivalents)
-
Triethylamine (1.2 equivalents)
-
Isopropanol
-
Cold water
Procedure:
-
Dissolve Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 equivalent) in isopropanol under a nitrogen atmosphere.
-
Add the desired primary or secondary amine (1.2 equivalents) at 0 °C.
-
Add triethylamine (1.2 equivalents) dropwise to the mixture and stir.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Quench the reaction with cold water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Application 2: Development of Antiviral Agents
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[6][7] this compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral agents. The pyrimidine ring can be N-alkylated with a suitable sugar moiety or a carbocyclic analogue to mimic natural nucleosides.
This protocol provides a general method for the N-alkylation of the pyrimidine core, a crucial step in the synthesis of nucleoside analogues.[8]
Materials:
-
This compound
-
Appropriate alkylating agent (e.g., a protected sugar halide or triflate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the alkylating agent (1.1 equivalents) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrimidine derivative.
Data Presentation
The following table summarizes the potential classes of compounds that can be synthesized from this compound and their potential biological targets based on the activities of structurally related pyrimidine derivatives.
| Derivative Class | Potential Biological Target | Rationale |
| 4,6-bis(amino)pyrimidine derivatives | Protein Kinases (e.g., EGFR, Src, Abl) | The 2,4-diaminopyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors.[4][5] |
| N-alkylated pyrimidine derivatives | Viral Polymerases/Reverse Transcriptases | N-glycosylation of pyrimidines is a standard approach for creating nucleoside analogues that act as chain terminators in viral replication.[6][7] |
| Fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) | Cyclin-Dependent Kinases (CDKs) | Fused pyrimidine ring systems can mimic the purine core of ATP and have shown potent inhibition of CDKs.[9] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of diverse libraries of bioactive compounds. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel kinase inhibitors, antiviral agents, and other therapeutic molecules. The strategic derivatization of this compound, guided by established principles of medicinal chemistry, holds significant promise for the development of next-generation therapeutics.
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"Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays," PubMed, accessed January 19, 2026, [Link].
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Application Notes and Protocols for the Downstream Functionalization of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Introduction: Unlocking the Potential of a Privileged Scaffold
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate stands as a versatile scaffold in medicinal chemistry and drug development. The pyrimidine core is a fundamental component of nucleic acids and a privileged structure in a multitude of approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic positioning of its functional groups—two nucleophilic hydroxyl groups, an electrophilically active C-5 position on the pyrimidine ring, and a modifiable ethyl ester side chain—offers a rich landscape for chemical derivatization. This guide provides an in-depth exploration of the downstream functionalization of this molecule, offering both the strategic "why" and the practical "how" for researchers aiming to generate novel molecular entities with therapeutic potential.
Core Chemistry: Tautomerism and Reactivity
The 4,6-dihydroxypyrimidine core exists in tautomeric equilibrium with its corresponding pyrimidine-4,6-dione form. This tautomerism significantly influences the molecule's reactivity. The electron-rich nature of the dihydroxy form makes the C-5 position susceptible to electrophilic attack, while the dione form can also undergo various condensation reactions. Furthermore, the hydroxyl groups can be converted into better leaving groups, such as chlorides, to facilitate nucleophilic substitution reactions.[3][4][5]
Part 1: Functionalization of the Pyrimidine Ring
The pyrimidine ring offers several avenues for modification, primarily centered on electrophilic substitution at the C-5 position and nucleophilic substitution at the C-4 and C-6 positions after activation of the hydroxyl groups.
Electrophilic Aromatic Substitution at the C-5 Position
The C-5 position of the 4,6-dihydroxypyrimidine ring is activated towards electrophilic attack due to the electron-donating nature of the two hydroxyl groups.
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][6][7] In the case of 4,6-dihydroxypyrimidines, this reaction is often accompanied by the conversion of the hydroxyl groups to chloro groups, yielding a highly versatile intermediate.[2][8]
Causality Behind Experimental Choices: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the electrophile for formylation. The excess POCl₃ also acts as a chlorinating agent for the hydroxyl groups. The reaction temperature and stoichiometry of the Vilsmeier reagent are critical parameters to control the extent of both formylation and chlorination.
Experimental Protocol: Synthesis of Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add this compound (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the title compound.
Expected Outcome: The reaction should yield the dichlorinated and formylated product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Vilsmeier-Haack Reaction Workflow
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Experimental procedure for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate condensation
Application Note & Protocol
Topic: Proposed Knoevenagel Condensation of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate with Aromatic Aldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Pyrimidine Scaffolds
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The functionalization of the pyrimidine ring is a critical step in the development of novel drug candidates. This compound is a versatile starting material, featuring both an electron-rich heterocyclic system and an active methylene group on the C5 side chain. This active methylene group is primed for carbanion formation, making it an ideal substrate for condensation reactions to form new carbon-carbon bonds.
This application note details a proposed experimental protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde. This reaction is a classic and reliable method for C-C bond formation, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The resulting α,β-unsaturated product serves as a valuable intermediate for further synthetic transformations, including the construction of fused heterocyclic systems like pyrimido[4,5-b]quinolines, which are known for their diverse biological activities.[2][3] This protocol is designed to be a robust starting point for researchers exploring the derivatization of this pyrimidine core.
Mechanistic Rationale and Experimental Design
The Knoevenagel Condensation Pathway
The proposed reaction proceeds via a base-catalyzed Knoevenagel condensation. The key mechanistic steps are outlined below:
-
Deprotonation: A mild base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), abstracts a proton from the α-carbon of the ethyl acetate side chain. This carbon is particularly acidic due to the electron-withdrawing effects of the adjacent ester carbonyl group and the pyrimidine ring.
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).
-
Aldol-type Addition: This attack forms an alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the solvent or the conjugate acid of the catalyst to form a β-hydroxy ester intermediate. Subsequent base-catalyzed elimination of a water molecule yields the final, conjugated α,β-unsaturated product.
The use of a mild base is crucial to prevent undesired side reactions, such as the self-condensation of the aldehyde.[1]
Understanding the Starting Material: Tautomerism
It is essential to recognize that the 4,6-dihydroxypyrimidine core of the starting material exists in several tautomeric forms. While often drawn in the dihydroxy form, spectroscopic and analytical studies have shown that it can also exist in keto-enol and zwitterionic forms.[4] For the purpose of this reaction, the key reactive site is the active methylene group at C5, which remains accessible regardless of the tautomeric state of the pyrimidine ring.
Experimental Protocol: Condensation with Benzaldehyde
This section provides a detailed, step-by-step methodology for the condensation of this compound with benzaldehyde as a model aromatic aldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 212.18 | 1.0 | 5.0 | 1.06 g |
| Benzaldehyde | 106.12 | 1.1 | 5.5 | 0.58 g (0.56 mL) |
| Piperidine | 85.15 | 0.2 | 1.0 | 0.085 g (0.10 mL) |
| Ethanol (Anhydrous) | 46.07 | - | - | 25 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.06 g, 5.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (25 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add benzaldehyde (0.56 mL, 5.5 mmol) followed by the catalyst, piperidine (0.10 mL, 1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1). Spot the starting material and the reaction mixture side-by-side. The reaction is considered complete upon the disappearance of the limiting starting material (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling. If so, collect the precipitate by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted aldehyde and catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Proposed Experimental Workflow
Caption: Workflow for Knoevenagel Condensation.
Expected Results and Troubleshooting
-
Expected Product: The expected product is Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)-3-phenylacrylate. The formation of the new C=C double bond should be evident by ¹H NMR spectroscopy, with the appearance of a new vinyl proton signal.
-
Low Yield: If the reaction yield is low or the reaction does not proceed to completion, consider the following:
-
Catalyst: An alternative base such as DABCO or a Lewis acid catalyst may be more effective.[5]
-
Solvent: Acetic acid can sometimes serve as both a solvent and a catalyst for Knoevenagel-type reactions, promoting dehydration of the intermediate.[6]
-
Water Removal: Using a Dean-Stark apparatus to remove the water formed during the reaction can help drive the equilibrium towards the product.
-
-
Side Reactions: The primary competing side reaction is the self-condensation of the aldehyde, which can be minimized by using only a slight excess of the aldehyde and maintaining a moderate reaction temperature.[7]
Alternative Synthetic Pathways
While the Knoevenagel condensation is a direct approach, the versatile pyrimidine scaffold can be functionalized through other means:
-
Biginelli-type Reactions: For constructing the dihydropyrimidine ring itself, the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea, is a highly efficient method.[8][9][10] This is a powerful strategy for generating diverse pyrimidine libraries.
-
Vilsmeier-Haack Reaction: To functionalize the pyrimidine ring directly, the Vilsmeier-Haack reaction can be employed. This reaction uses a Vilsmeier reagent (e.g., POCl₃/DMF) to formylate electron-rich aromatic and heteroaromatic compounds, which could potentially introduce a formyl group at a reactive position on the pyrimidine ring.[11][12][13]
Conclusion
The proposed protocol offers a logical and scientifically grounded method for the Knoevenagel condensation of this compound. By leveraging the reactivity of the active methylene group, this procedure provides a gateway to a wide array of α,β-unsaturated esters, which are valuable precursors for the synthesis of complex heterocyclic systems and potential drug candidates. The principles outlined herein are adaptable to a variety of aldehydes, enabling the generation of a diverse library of pyrimidine derivatives for further biological evaluation.
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Table 4 Synthesis of 1,4-dihydropyridine derivatives using aldehyde, ethyl/methyl acetoacetate and ammonium acetate in the presence of MTSA (5 mol%) under solvent-free condition a. (n.d.). ResearchGate. [Link]
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Application of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate in Medicinal Chemistry: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This versatile heterocyclic compound serves as a pivotal building block in the synthesis of a variety of biologically active molecules, particularly in the realms of oncology and virology. Its strategic functionalization allows for the construction of complex scaffolds, making it a valuable intermediate in modern medicinal chemistry.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases essential for life. In medicinal chemistry, the dihydroxypyrimidine moiety, in particular, offers a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization. This compound, with its reactive hydroxyl groups and an ester side chain, is primed for a multitude of chemical transformations, enabling the exploration of diverse chemical spaces and the development of targeted therapies.
Synthesis of this compound: A Reliable Protocol
The synthesis of 5-substituted 4,6-dihydroxypyrimidines is classically achieved through the cyclocondensation of a substituted malonic ester with a suitable amidine-containing reagent, such as urea or guanidine.[1][2] A robust and adaptable protocol for the synthesis of this compound is detailed below, based on the well-established reaction between a functionalized malonic ester and formamidine.
Key Reagents and Equipment
| Reagent | Purpose |
| Diethyl 2-formylsuccinate | Key three-carbon building block |
| Formamidine Acetate | Nitrogen-containing cyclizing agent |
| Sodium Ethoxide | Base catalyst |
| Anhydrous Ethanol | Reaction solvent |
| Hydrochloric Acid | For neutralization and product precipitation |
| Standard Glassware | Round-bottom flask, reflux condenser, etc. |
| Magnetic Stirrer/Hotplate | For reaction control |
| Filtration Apparatus | For product isolation |
Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add formamidine acetate, followed by the dropwise addition of diethyl 2-formylsuccinate under constant stirring.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold ethanol and then water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for the synthesis of the target compound.
Application in the Synthesis of Antifolate Agents: A Gateway to Pemetrexed Analogues
One of the most significant applications of this compound lies in its potential as a precursor for the synthesis of antifolate drugs, a critical class of cancer chemotherapeutics. Pemetrexed (brand name Alimta®), a multitargeted antifolate, is a prime example of a complex therapeutic agent whose core pyrrolo[2,3-d]pyrimidine scaffold can be conceptually derived from a highly functionalized pyrimidine intermediate.[3][4][5][6][7]
The dihydroxy form of the title compound can be readily converted to the more reactive 4,6-dichloro derivative. This dichloro intermediate is a versatile substrate for subsequent nucleophilic substitution and cyclization reactions to construct the fused pyrrolo[2,3-d]pyrimidine ring system, which is the core of Pemetrexed.
Caption: Strategic route to antifolate drugs.
Protocol: Conversion to Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
This protocol outlines the conversion of the dihydroxy pyrimidine to its dichloro derivative, a key step in enhancing its utility as a synthetic intermediate.
-
Reaction Setup: In a fume hood, carefully charge a round-bottom flask with this compound and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to crushed ice. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Broader Applications in Kinase Inhibitor and Antiviral Drug Discovery
The functionalized pyrimidine scaffold derived from this compound is not limited to antifolates. The 4,6-disubstituted pyrimidine motif is a common feature in a wide array of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 6 (STAT6).[8] The ability to introduce diverse substituents at the 4- and 6-positions allows for the fine-tuning of inhibitor potency and selectivity.
Furthermore, the pyrimidine core is central to the structure of many nucleoside and non-nucleoside antiviral agents. The strategic modification of this compound can provide access to novel pyrimidine-based compounds for screening against various viral targets.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of a diverse range of therapeutic agents. The protocols and applications detailed in this guide are intended to empower researchers to leverage this key building block in their drug discovery and development endeavors, with a particular emphasis on the synthesis of next-generation antifolates and other targeted therapies.
References
-
Dolensky, B., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 15(24), 7747-7759. Available at: [Link]
-
Doležal, M., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed, 17936611. Available at: [Link]
- Barnard, et al. (2011). Processes for preparing intermediates of pemetrexed. Google Patents, US7994180B2.
- Cabri, W., et al. (2014). Process for the preparation of pemetrexed and lysin salt thereof. Google Patents, WO2014024164A1.
- Piniella, J. F., et al. (2015). Process for the synthesis of pemetrexed disodium salt. Google Patents, US8981090B2.
- Kothari, H. P., et al. (2013). Solid forms of pemetrexed. Google Patents, US8507508B2.
- Patel, J. K., et al. (2017). Pharmaceutical composition of pemetrexed. Google Patents, US20170340639A1.
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed, 17071093. Available at: [Link]
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- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents [patents.google.com]
- 4. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]
- 5. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 6. US8507508B2 - Solid forms of pemetrexed - Google Patents [patents.google.com]
- 7. US20170340639A1 - Pharmaceutical composition of pemetrexed - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Novel Heterocyclic Scaffolds from Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic pathways originating from Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This readily accessible pyrimidine derivative serves as a versatile and powerful starting material for the construction of a diverse array of fused heterocyclic compounds with significant therapeutic potential. We will delve into the strategic functionalization of the pyrimidine core, focusing on the Vilsmeier-Haack reaction as a pivotal step to generate highly reactive intermediates. Subsequent sections will provide validated, step-by-step protocols for the synthesis of high-value scaffolds, including pyrimido[4,5-b]quinolines, thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. The causality behind experimental choices, mechanistic insights, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Pyrimidine-based architectures are cornerstones of medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Their prevalence stems from their structural resemblance to the purine and pyrimidine bases of DNA and RNA, allowing them to function as effective bioisosteres that can modulate the activity of various enzymes and receptors.[1][2] Fused pyrimidine systems, in particular, offer rigid, three-dimensional structures that can be tailored to fit precisely into biological targets, leading to enhanced potency and selectivity.
This compound is an ideal starting point for synthetic exploration. Its structure presents three key reactive sites:
-
The Electron-Rich Pyrimidine Core: The 4- and 6-hydroxyl groups (which exist in tautomeric equilibrium with the more stable keto forms) activate the C5 position for electrophilic substitution.
-
The Active Methylene Group: The CH₂ group adjacent to the ester is activated and can participate in condensations and cyclizations.
-
The Ethyl Ester Functionality: This group can be hydrolyzed, amidated, or used as an electrophilic partner in intramolecular cyclization reactions.
This guide will demonstrate how to strategically exploit these features to build complex, drug-like molecules.
Key Intermediate Synthesis: Vilsmeier-Haack Formylation and Chlorination
Rationale and Mechanistic Insight
To unlock the synthetic potential of the starting pyrimidine, a crucial activation step is required. The Vilsmeier-Haack reaction is an exceptionally powerful and well-documented method for the formylation of electron-rich heterocyclic systems.[3] It utilizes the Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
The reaction serves a dual purpose in this context:
-
Formylation: It introduces a highly versatile aldehyde group at the C5 position.
-
Chlorination: The hydroxyl groups at C4 and C6 are concurrently converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.[5]
This transformation converts the relatively inert dihydroxypyrimidine into a multi-functionalized, highly reactive intermediate, Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate, poised for diverse cyclization strategies. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the C5 position, followed by dehydration and nucleophilic attack by chloride ions on the carbonyl carbons of the pyrimidine ring.[5]
Visualization: Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack transformation of the starting material.
Experimental Protocol: Synthesis of Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate
Materials:
-
This compound (1 equiv.)
-
Phosphorus oxychloride (POCl₃) (5 equiv.)
-
N,N-Dimethylformamide (DMF) (10 equiv.)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Add this compound portion-wise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto a large beaker of crushed ice with stirring. This step hydrolyzes the excess Vilsmeier reagent and the intermediate iminium salt.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound as a solid.
Data Summary: Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | δ 10.4 (s, 1H, -CHO), 4.3 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -CH₂-), 1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 188.0 (CHO), 170.0 (C=O), 165.0 (C-Cl), 162.0 (C-Cl), 120.0 (C5), 62.0 (-OCH₂-), 35.0 (-CH₂-), 14.0 (-CH₃) |
| Mass Spec (ESI+) | m/z calculated for C₉H₈Cl₂N₂O₃ [M+H]⁺, found [M+H]⁺ |
Synthesis of Fused Pyrimidine Derivatives
The dichlorofunctionalized aldehyde intermediate is a linchpin for building a variety of fused heterocyclic systems. The following sections detail protocols for constructing four distinct and medicinally relevant scaffolds.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Rationale: Pyrazolo[3,4-d]pyrimidines are recognized as potent kinase inhibitors due to their structural analogy to purines.[2][6] The synthesis is achieved through a classical condensation-cyclization reaction. Hydrazine hydrate reacts with the formyl group to form a hydrazone, which is followed by an intramolecular SNAr reaction where the terminal nitrogen of the hydrazone displaces one of the adjacent chloro groups to form the fused pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 2-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
Materials:
-
Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate (1 equiv.)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.2 equiv.)
-
Ethanol
-
Triethylamine (TEA) (2 equiv.)
Procedure:
-
Dissolve Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate in ethanol in a round-bottom flask.
-
Add triethylamine to the solution to act as an acid scavenger.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and reduce the solvent volume in vacuo.
-
Pour the residue into cold water. The product should precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure product.
Visualization: Pyrazolo[3,4-d]pyrimidine Synthesis Workflow
Caption: Workflow for the synthesis of the pyrazolopyrimidine core.
Synthesis of Thieno[2,3-d]pyrimidines
Rationale: Thieno[2,3-d]pyrimidines are another class of purine bioisosteres with a broad range of biological activities, including anticancer and anti-inflammatory properties.[1][7] The Gewald reaction provides a convergent and efficient route to this scaffold. Here, the formylpyrimidine intermediate reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base. The base promotes the Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized thieno[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-4-chloro-thieno[2,3-d]pyrimidine-7-carboxylate
Materials:
-
Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate (1 equiv.)
-
Ethyl cyanoacetate (1 equiv.)
-
Elemental sulfur (1 equiv.)
-
Morpholine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
Heat the mixture to reflux for 6-8 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Filter the crude product and wash it with cold ethanol.
-
If precipitation is incomplete, concentrate the filtrate and pour it into an ice-water mixture to induce precipitation.
-
Purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Synthesis of Furo[2,3-d]pyrimidines
Rationale: The furo[2,3-d]pyrimidine scaffold is present in many compounds with diverse biological activities.[8][9] This synthesis leverages the acetate side chain already present in the starting material. The strategy involves an intramolecular cyclization. Treatment of the dichloro-formyl intermediate with a strong, non-nucleophilic base can deprotonate the active methylene group of the acetate side chain. The resulting carbanion can then attack the formyl group in an intramolecular aldol-type reaction. Subsequent dehydration and tautomerization would lead to the formation of the furan ring. One of the chloro-substituents can be retained for further functionalization.
Experimental Protocol: Synthesis of Ethyl 4-chloro-5H-furo[2,3-d]pyrimidine-6-carboxylate
Materials:
-
Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate (1 equiv.)
-
Sodium ethoxide (NaOEt) (1.1 equiv.)
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a separate flask under an inert atmosphere, dissolve Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate in anhydrous ethanol and cool to 0°C.
-
Add the sodium ethoxide solution dropwise to the pyrimidine solution at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to yield the desired furo[2,3-d]pyrimidine.
Synthesis of Pyrimido[4,5-b]quinolines
Rationale: Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[10][11] A powerful method for their synthesis is the Friedländer annulation. This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In our case, the 5-formyl-4,6-dichloropyrimidine can be reacted with a cyclic ketone like dimedone in the presence of a base catalyst. The reaction proceeds through a series of condensation and cyclization steps to build the quinoline ring fused to the pyrimidine core.
Experimental Protocol: Synthesis of a Dichloro-pyrimido[4,5-b]quinoline Derivative
Materials:
-
Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate (1 equiv.)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 equiv.)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of Ethyl 2-(4,6-dichloro-5-formylpyrimidin-5-yl)acetate and dimedone in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Data Summary Table for Fused Heterocycles
| Heterocyclic System | Representative Product Name | Typical Yield | Key ¹H NMR Signal (δ, ppm) (Illustrative) |
| Pyrazolo[3,4-d]pyrimidine | Ethyl 2-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate | 80-90% | 8.5 (s, 1H, pyrazole-H) |
| Thieno[2,3-d]pyrimidine | Ethyl 6-amino-5-cyano-4-chloro-thieno[2,3-d]pyrimidine-7-carboxylate | 65-75% | 7.2 (s, 2H, -NH₂) |
| Furo[2,3-d]pyrimidine | Ethyl 4-chloro-5H-furo[2,3-d]pyrimidine-6-carboxylate | 60-70% | 8.1 (s, 1H, furan-H) |
| Pyrimido[4,5-b]quinoline | Derivative from Dimedone | 70-80% | 2.5 (s, 4H, -CH₂-), 1.1 (s, 6H, -CH₃) |
Conclusion and Future Outlook
This application guide has demonstrated that this compound is a remarkably versatile and cost-effective precursor for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The strategic application of the Vilsmeier-Haack reaction generates a key dichlorofunctionalized aldehyde intermediate, which serves as a divergent point for constructing pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrimido[4,5-b]quinolines.
The protocols described herein are robust and provide a solid foundation for further library synthesis. The retained chloro- and ester functionalities on the synthesized cores offer ample opportunities for post-synthetic modification, enabling the exploration of structure-activity relationships (SAR) critical for modern drug discovery programs. These scaffolds represent promising starting points for developing novel therapeutics targeting a wide range of diseases.
References
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances.
- Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. (2023). Organic Letters.
- Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines.
- Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers.
- Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4.
- Synthetic methodology of pyrimido[4,5‐b]quinoline deriv
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017). PubMed.
- Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic C
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines. (2022). Taylor & Francis Online.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024).
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction. NROChemistry.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
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- 7. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Structure-Activity Relationship Studies of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of essential biomolecules such as nucleic acids and a plethora of therapeutic agents.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have established it as a "privileged structure" in drug discovery.[3] Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a derivative of this important scaffold, presents a valuable starting point for structure-activity relationship (SAR) studies aimed at the discovery of novel therapeutics. The dihydroxy-substituted pyrimidine core, coupled with the reactive ethyl acetate group at the C5 position, offers multiple avenues for chemical modification to explore and optimize biological activity.
This guide provides a comprehensive overview of the application of this compound in SAR studies. We will delve into detailed protocols for its synthesis, the design and synthesis of analog libraries, and the in vitro biological evaluation of these compounds, with a particular focus on their potential as kinase inhibitors and anticancer agents.
Rationale for SAR Studies on this compound
The 4,6-dihydroxypyrimidine scaffold is a known pharmacophore in a variety of biologically active molecules. Modifications at the C2, C5, and the hydroxyl groups can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. The ethyl acetate moiety at the C5 position is particularly amenable to chemical derivatization, allowing for the introduction of a wide range of functional groups to probe interactions with biological targets.
SAR studies on this scaffold are primarily driven by the pursuit of potent and selective inhibitors of protein kinases.[4][5] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By systematically modifying the structure of this compound, researchers can identify key structural features that govern kinase inhibition and leverage this information to design more effective and targeted therapies.
Synthesis of this compound: A Step-by-Step Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Protocol:
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2.5 equivalents).
-
Reaction Conditions: Heat the mixture to 120-130°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the volatile components under reduced pressure. The crude diethyl 2-(ethoxymethylene)malonate is then purified by vacuum distillation.
Step 2: Cyclocondensation to form this compound
-
Reaction Setup: In a separate round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the sodium ethoxide solution, add formamidine acetate (1 equivalent) and stir until dissolved. Then, add the diethyl 2-(ethoxymethylene)malonate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Designing and Synthesizing an Analog Library for SAR Studies
The core of SAR studies lies in the systematic modification of the lead compound to understand how structural changes affect biological activity.[6] The structure of this compound offers several points for diversification.
Workflow for Analog Synthesis and SAR Exploration:
Caption: Iterative cycle of SAR studies.
Key Modification Points and Synthetic Strategies:
-
C5-Position (Modification of the Ethyl Acetate Group):
-
Amide Formation: The ethyl ester can be readily converted to a variety of amides by reacting the corresponding carboxylic acid (obtained by hydrolysis of the ester) with a diverse set of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt). This allows for the exploration of different substituents to probe for hydrogen bonding and hydrophobic interactions.
-
Reduction: The ester can be reduced to the corresponding alcohol, which can then be further functionalized, for instance, by etherification or esterification with various building blocks.
-
Grignard Reaction: Reaction with Grignard reagents can introduce a variety of alkyl or aryl groups, leading to tertiary alcohols.
-
-
C2-Position:
-
By using different amidines in the initial cyclocondensation step (e.g., acetamidine, benzamidine), analogs with various substituents at the C2 position can be synthesized. This position is often crucial for interaction with the hinge region of kinases.
-
-
C4 and C6 Hydroxyl Groups:
-
Alkylation/Arylation: The hydroxyl groups can be alkylated or arylated to explore the effect of steric bulk and electronic properties. This can be achieved using alkyl or aryl halides under basic conditions.
-
Conversion to Halogens: The hydroxyl groups can be converted to chloro or bromo groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). These halogenated pyrimidines are versatile intermediates for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Table 1: Exemplary Analog Library Design
| Modification Point | Functional Group Introduced | Rationale |
| C5-Amide | Benzylamide | Introduce aromatic interactions |
| C5-Amide | Morpholinyl amide | Improve solubility and introduce a hydrogen bond acceptor |
| C5-Alcohol | Primary alcohol | Explore hydrogen bonding potential |
| C2-Position | Methyl group | Investigate steric and electronic effects |
| C2-Position | Phenyl group | Introduce larger aromatic moiety |
| C4/C6-O-alkylation | Methoxy group | Block hydrogen bonding and increase lipophilicity |
Protocols for In Vitro Biological Evaluation
Once a library of analogs has been synthesized, their biological activity must be assessed. Given the known propensity of pyrimidine derivatives to act as kinase inhibitors and possess anticancer properties, the following in vitro assays are recommended.[4][7]
1. Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The inhibitory activity is calculated as a percentage of the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Interpreting SAR Data and Iterative Design
The data obtained from the biological assays will form the basis of the SAR analysis. By comparing the activity of the analogs, researchers can deduce the influence of different functional groups at various positions on the pyrimidine scaffold.
Table 2: Hypothetical SAR Data for C5-Amide Analogs
| Compound | C5-Amide Substituent | EGFR IC₅₀ (nM) | A549 IC₅₀ (µM) |
| Parent Ester | -COOEt | >10,000 | >100 |
| Analog 1 | -CONH-benzyl | 5,200 | 75 |
| Analog 2 | -CONH-cyclohexyl | 8,500 | >100 |
| Analog 3 | -CONH-(4-methoxyphenyl) | 1,500 | 25 |
| Analog 4 | -CO-morpholine | 7,800 | 90 |
From this hypothetical data, one might conclude that an aromatic amide at the C5 position is beneficial for activity, and an electron-donating group on the phenyl ring (methoxy group in Analog 3) further enhances potency. This insight would then guide the design of the next generation of analogs, for example, by exploring other electron-donating substituents on the phenyl ring or different aromatic systems altogether.
This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization in drug discovery.
Conclusion
This compound is a versatile and promising scaffold for the development of novel bioactive compounds, particularly kinase inhibitors for cancer therapy. The synthetic accessibility and multiple points for chemical modification make it an ideal starting point for comprehensive SAR studies. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, and by applying a logical and iterative approach to analog design, researchers can effectively explore the chemical space around this privileged pyrimidine core and potentially discover novel drug candidates with improved therapeutic profiles.
References
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
-
Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. Available at: [Link].
-
-
Organic Syntheses Procedure. Available at: [Link].
-
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
-
Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link].
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of improving the yield of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate synthesis.
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, field-proven insights, and robust protocols to enhance the yield and purity of this important pyrimidine intermediate.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound is through the cyclocondensation reaction between Diethyl 2-(ethoxymethylene)malonate (DEEMM) and Formamidine acetate. This reaction is a classic example of pyrimidine ring formation, a cornerstone in heterocyclic chemistry.[1][2]
The overall reaction is a base-catalyzed condensation followed by cyclization and aromatization (via tautomerization to the more stable dihydroxy form).
Understanding the nuances of this pathway is critical for troubleshooting and optimization. Success hinges on three key areas: the quality of starting materials, precise control of reaction conditions, and effective product isolation.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is the most frequent challenge and typically points to issues with reagents or reaction conditions. A systematic approach is essential for diagnosis.
A1: Root Cause Analysis for Low Yield
-
Purity and Stoichiometry of Formamidine Acetate: Formamidine acetate is notoriously hygroscopic and can degrade.[3] Moisture will hydrolyze the reagent and inhibit the reaction.
-
Action: Always use freshly prepared or commercially sourced high-purity formamidine acetate. Store it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Consider preparing it fresh if quality is uncertain.[4] Ensure accurate molar equivalents are used; a slight excess (1.1 to 1.2 eq.) can sometimes drive the reaction to completion but a large excess can complicate purification.
-
-
Base Selection and Equivalents: The choice and amount of base are critical. Sodium ethoxide (NaOEt) in ethanol is the standard.
-
Causality: The base serves to deprotonate the formamidine acetate to generate free formamidine in situ and catalyze the initial Michael addition. Insufficient base leads to incomplete reaction, while a large excess can promote side reactions like the hydrolysis of the ester groups.
-
Action: Use 1.0 to 1.1 equivalents of a strong, non-aqueous base like NaOEt. Prepare it fresh by dissolving sodium metal in absolute ethanol for best results.
-
-
Temperature Control: While the reaction requires heat, excessive temperatures can lead to the decomposition of intermediates and the formation of polymeric tars.
-
Action: Maintain a gentle reflux. For ethanol, this is around 78°C. Use an oil bath with a temperature controller for precise heating. Avoid aggressive, direct heating with a mantle.
-
-
Reaction Time: This condensation is not instantaneous.
-
Action: Monitor the reaction by Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours. Premature workup will leave unreacted starting materials, while excessively long reaction times can increase impurity formation.
-
Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: Side reactions are common in multicomponent condensations, especially if conditions are not optimal.[5]
-
Self-Condensation of DEEMM: In the presence of a strong base, DEEMM can undergo self-condensation, though this is less common under controlled conditions.
-
Mitigation: Add the base to the mixture of formamidine acetate and solvent first, and then add the DEEMM solution dropwise at a controlled temperature. This ensures the formamidine is ready to react as soon as the DEEMM is introduced.
-
-
Hydrolysis of Ester: The ethyl ester group on both DEEMM and the final product can be hydrolyzed to the corresponding carboxylic acid if excess moisture is present or during a basic workup.
-
Mitigation: Use anhydrous solvents (absolute ethanol). During workup, the reaction mixture should be acidified before product isolation.
-
-
Incomplete Cyclization: The acyclic intermediate may persist if the reaction is not heated sufficiently or for an adequate duration.
-
Mitigation: Ensure proper reflux temperature and monitor the disappearance of starting materials by TLC.
-
Q3: My final product is discolored (yellow to brown) and difficult to purify. What are the best practices for isolation and purification?
A3: Product color often indicates the presence of polymeric impurities or degradation products. The purification strategy is key to obtaining a high-purity, off-white solid.
-
Acidification: The product is soluble in base as a phenoxide/enolate salt. The standard isolation procedure involves cooling the reaction mixture and acidifying it to precipitate the neutral product.
-
Protocol: After the reaction is complete (as per TLC), cool the mixture in an ice bath. Slowly add glacial acetic acid or dilute HCl to bring the pH to ~5-6. Premature precipitation in a highly basic solution can trap impurities.
-
-
Crystallization/Precipitation:
-
Action: Allow the acidified mixture to stand in the cold (0-4°C) for several hours to ensure complete precipitation. The product should crash out as a solid.
-
-
Washing: The crude solid must be washed to remove salts (e.g., sodium acetate) and other soluble impurities.
-
Action: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, followed by a small amount of cold ethanol. Washing with cold solvents minimizes the loss of the desired product.
-
-
Recrystallization: For highest purity, recrystallization is recommended.
-
Solvent System: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q: How critical is the quality of Diethyl 2-(ethoxymethylene)malonate (DEEMM)? A: Very critical. DEEMM is a versatile building block, but impurities from its synthesis (e.g., unreacted diethyl malonate or triethyl orthoformate) can interfere with the pyrimidine synthesis.[6] It is best to use commercially available DEEMM with >98% purity or to distill it under vacuum before use.[7]
Q: What is the optimal solvent for this reaction? A: Anhydrous ethanol is the most commonly used and effective solvent. It readily dissolves the reactants and the sodium ethoxide base, and its boiling point provides a suitable reaction temperature.
Q: Can other bases be used instead of sodium ethoxide? A: While other strong, non-nucleophilic bases could theoretically be used, sodium ethoxide in ethanol is ideal because the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification reactions.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase such as Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v). Spot the starting materials (DEEMM and formamidine acetate) and the reaction mixture. The reaction is complete when the spot corresponding to DEEMM has been consumed and a new, more polar spot for the product appears.
Key Experimental Protocols
Protocol 1: Synthesis of Formamidine Acetate
This protocol is adapted from Organic Syntheses and provides a reliable method for producing high-purity, non-hygroscopic formamidine acetate.[4]
-
Setup: In a 500-mL three-necked flask equipped with a reflux condenser, a gas-inlet tube, a thermometer, and a magnetic stirrer, combine 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid.
-
Heating: Immerse the flask in an oil bath preheated to 125–130°C.
-
Ammonia Introduction: When the internal temperature reaches 115°C, begin bubbling a moderate stream of anhydrous ammonia gas through the gas-inlet tube. A vigorous reflux will be observed as the reaction initiates.
-
Crystallization: The product, formamidine acetate, will begin to crystallize from the hot mixture after 20-30 minutes. The internal temperature will gradually decrease.
-
Completion: Continue the ammonia flow until the internal temperature stabilizes (typically around 72–73°C). This indicates the reaction is complete.
-
Isolation: Cool the mixture to room temperature. Collect the white crystalline product by vacuum filtration and wash the filter cake thoroughly with 50 mL of absolute ethanol.
-
Drying: Dry the product under vacuum. The expected yield is 53–56 g (84–88%). The melting point should be 157-161°C.[3]
Protocol 2: Synthesis of this compound
-
Setup: To a 250-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (1.1 eq) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the sodium ethoxide solution, add Formamidine Acetate (1.1 eq). Stir for 15 minutes until it is mostly dissolved.
-
DEEMM Addition: Slowly add Diethyl 2-(ethoxymethylene)malonate (DEEMM) (1.0 eq) to the mixture via a dropping funnel over 20 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (~78°C) using an oil bath. Maintain the reflux for 6 hours, monitoring the reaction progress by TLC.
-
Workup - Acidification: After completion, cool the flask in an ice-water bath. Slowly add glacial acetic acid dropwise with stirring until the pH of the solution is between 5 and 6. A precipitate will form.
-
Workup - Isolation: Keep the mixture in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Workup - Washing: Wash the filter cake with 20 mL of cold deionized water, followed by 20 mL of cold absolute ethanol.
-
Drying: Dry the resulting off-white solid in a vacuum oven at 50°C to a constant weight.
Summary of Critical Parameters
| Parameter | Recommended Specification | Rationale & Impact on Yield |
| Formamidine Acetate | >99% Purity, Anhydrous | Moisture leads to hydrolysis and reaction failure. Impurities can cause side reactions.[3] |
| DEEMM | >98% Purity | Starting material impurities will carry through or inhibit the reaction.[6] |
| Solvent | Absolute Ethanol (<0.2% H₂O) | Prevents hydrolysis of reagents, intermediates, and the final product. |
| Base | Sodium Ethoxide (1.0-1.1 eq.) | Catalyzes the reaction. Incorrect stoichiometry leads to incomplete reaction or side products. |
| Temperature | Gentle Reflux (~78°C) | Balances reaction rate against thermal degradation of components.[4] |
| Workup pH | 5.0 - 6.0 | Ensures complete precipitation of the neutral product and avoids dissolving it as a salt. |
References
- Taylor, E. C., & Ehrhart, W. A. (1962). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society, 82(12), 3138-3141.
-
How to Get Formamidine Acetate. (n.d.). Shaanxi BLOOM Tech Co., Ltd. Retrieved from [Link]
- Taylor, E. C., Ehrhart, W. A., & Kawanisi, M. (1966).
-
Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for the preparation of formamidine acetate. (1988). Google Patents.
- Method for preparing formamidine acetate. (2010). Google Patents.
-
This compound. (2024, April 10). ChemBK. Retrieved from [Link]
-
Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Synthesizing method of diethyl ethoxy-methylene malonate. (2015). Google Patents.
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Welcome to the dedicated technical support center for the synthesis and optimization of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Chemistry of this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals. The most common synthetic route involves the cyclocondensation of a substituted diethyl malonate derivative with formamidine or formamide.[1][2] This reaction, while seemingly straightforward, is influenced by a multitude of factors that can significantly impact yield, purity, and scalability. Understanding the underlying reaction mechanism and potential side reactions is paramount for successful optimization.
This guide will delve into the critical parameters of this synthesis, providing a structured approach to troubleshooting and optimization, grounded in established chemical principles.
Visualizing the Reaction Pathway
To effectively troubleshoot, it is essential to visualize the intended synthetic route. The following diagram illustrates the general reaction mechanism for the formation of the 4,6-dihydroxypyrimidine ring from a diethyl malonate derivative and formamidine.
Sources
Technical Support Center: Recrystallization of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate via recrystallization. We will explore the fundamental principles, offer a detailed experimental protocol, and provide comprehensive troubleshooting solutions to common challenges encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?
A1: Understanding the molecular structure is key. This compound possesses several functional groups that dictate its behavior:
-
Dihydroxypyrimidine Core: The two hydroxyl (-OH) groups on the pyrimidine ring make the molecule highly polar and capable of extensive hydrogen bonding. This suggests a high melting point and significant solubility in polar protic solvents.
-
Ethyl Acetate Side Chain: This ester group adds some non-polar character, but the overall polarity is dominated by the dihydroxy-pyrimidine moiety.
-
Tautomerism: The 4,6-dihydroxypyrimidine core can exist in equilibrium with its keto tautomers (pyrimidin-4,6-dione). This can influence its hydrogen bonding network and solubility profile.
These features mean the compound is a polar solid. The primary goal of recrystallization is to exploit solubility differences between the desired compound and its impurities by selecting a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2]
Q2: How do I select the optimal solvent system for recrystallization?
A2: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve the compound completely when hot but only sparingly when cold.
-
Single Solvent System: Given the compound's high polarity, polar protic solvents are excellent starting points. Ethanol is often a preferred choice for pyrimidine derivatives.[3][4] Water can also be effective due to the dihydroxy groups, but solubility might be low even at boiling.
-
Mixed Solvent System (Solvent/Anti-Solvent): This technique is useful if no single solvent provides the ideal solubility curve. You would dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Heating this mixture should result in a clear solution, which upon slow cooling, will yield crystals.[5]
-
Recommended Pairs:
-
Ethanol/Water: Dissolve in hot ethanol, add hot water dropwise until turbidity persists.
-
Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate, then add hexane.[6]
-
-
A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5]
Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice.[7] This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly from a highly concentrated state.[8]
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent before allowing it to cool again.[8]
-
Slow Down Cooling: Rapid cooling promotes precipitation over crystallization.[2] Allow the flask to cool to room temperature on an insulated surface (like a cork ring or folded towel) before moving it to an ice bath.
-
Change Solvent System: The initial solvent may be too good of a solvent. Try a more non-polar solvent or a mixed solvent system to lower the solubility of the compound at the solution's boiling point.
Q4: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A4: If a cooled solution remains clear, it is likely supersaturated. You need to provide a nucleation point for crystal growth to begin.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[7][9] The microscopic scratches on the glass provide a surface for crystals to start forming.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[7] This "seed" crystal acts as a template for further crystal growth.
-
Flash Freezing: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Re-inserting the rod can introduce seed crystals into the solution.[10]
-
Reduce Solvent Volume: If the solution is simply not saturated enough, you can gently heat it to evaporate some of the solvent and then attempt the cooling process again.[9]
Q5: My final yield is very low. What are the potential causes and how can I improve recovery?
A5: Low yield can result from several factors during the procedure.
Probable Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will leave a significant portion of the product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities. Solution: Use a pre-heated funnel and flask for the filtration step and keep the solution hot.[7]
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature can result in incomplete precipitation. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[8]
Detailed Recrystallization Protocol
This protocol provides a generalized procedure. The exact solvent volumes and temperatures should be optimized based on the scale of your experiment and the purity of the crude material.
Step-by-Step Methodology
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., Ethanol/Water).
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring.
-
Continue adding the hot solvent just until the compound completely dissolves. Avoid adding a large excess.[11]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[8]
-
-
Hot Gravity Filtration (Optional but Recommended):
-
This step removes insoluble impurities and activated charcoal.
-
Place a piece of fluted filter paper in a stemless glass funnel. Pre-heat the funnel and a clean receiving flask by placing them on the hot plate.
-
Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[7]
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on an insulated surface.[11] Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[6]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[8]
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry. For faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the recrystallization process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent is too "good" (high solubility). | 1. Re-heat to dissolve oil, add more hot solvent.[8] 2. Allow flask to cool slowly on an insulated surface before icing. 3. Select a less polar solvent or use a mixed-solvent system. |
| No Crystal Formation | 1. Solution is supersaturated but lacks a nucleation site. 2. Solution is not saturated (too much solvent was used). | 1. Scratch the inner wall of the flask with a glass rod; add a seed crystal.[7][9] 2. Gently boil off some solvent to increase concentration and cool again. |
| Low Crystal Yield | 1. Too much solvent was used initially. 2. Significant product loss during hot filtration. 3. Inadequate cooling. | 1. Use the minimum amount of hot solvent for dissolution. 2. Pre-heat the filtration apparatus; filter quickly.[7] 3. Cool in an ice bath for at least 30 minutes after reaching room temp.[11] |
| Crystals are Colored | 1. Colored impurities are co-crystallizing with the product. | 1. Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb impurities.[8] |
| Rapid Precipitation (Amorphous Solid) | 1. Cooling was too fast. 2. Solution was grossly supersaturated. | 1. Re-heat to re-dissolve, then cool slowly. Insulate the flask.[2] 2. Re-heat, add a bit more solvent, and then cool slowly. |
References
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025). ResearchGate. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]
-
Synthesis of 2,3-Diaryl-2H-azirines via Cs2CO3-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses Procedure. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Crystal structure of ethyl 2-[2-(4-methyl-benzo-yl)-5-p-tolyl-1H-imidazol-1-yl]acetate. National Center for Biotechnology Information. [Link]
-
Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Greenfield Global. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChem. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. American Chemical Society Publications. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. [Link]
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- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the condensation of a functionalized malonic ester with a formamidine equivalent. While seemingly straightforward, this reaction can be prone to the formation of several side products, impacting yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and provide actionable solutions.
FAQ 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields can stem from several factors, from incomplete reactions to the formation of soluble side products that are lost during workup.
Possible Causes and Solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is running for the recommended time and at the optimal temperature. Driving the reaction to completion may require extended reaction times or a moderate increase in temperature. However, be cautious as excessive heat can promote side reactions.
-
Reagent Purity: The purity of your starting materials, particularly the formamidine source and the functionalized malonic ester, is critical. Impurities can inhibit the reaction or lead to unwanted side products.
-
Base Stoichiometry: The choice and amount of base (e.g., sodium ethoxide) are crucial. An insufficient amount of base will result in incomplete deprotonation of the malonic ester, leading to a stalled reaction. Conversely, a large excess of base can promote side reactions. Titrate your base solution before use to ensure accurate stoichiometry.
-
-
-
Side Product Formation: The formation of significant amounts of side products will naturally consume your starting materials and reduce the yield of the desired product. Refer to the specific side product entries below for targeted troubleshooting.
-
Workup and Isolation Issues: The desired product might be partially soluble in the workup solvents, leading to losses during extraction and filtration.
-
Troubleshooting:
-
pH Adjustment: Carefully control the pH during the workup. The product has acidic protons and its solubility is pH-dependent. Acidification is typically required to precipitate the product.
-
Solvent Selection: If you suspect product loss in the filtrate, you can try concentrating the mother liquor and performing a second crop crystallization. Alternatively, consider using a different solvent system for extraction and washing.
-
-
Diagram: General Reaction Scheme
Caption: General synthesis of this compound.
FAQ 2: I am observing a significant amount of a side product that appears to be the hydrolyzed carboxylic acid. Why is this happening and how can I prevent it?
The presence of 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid indicates hydrolysis of the ethyl ester.
Possible Causes and Solutions:
-
Harsh Basic or Acidic Conditions: The ethyl ester is susceptible to hydrolysis under both strong basic and acidic conditions, particularly at elevated temperatures during the reaction or workup.
-
Troubleshooting:
-
Reaction Conditions: If using a strong base like sodium hydroxide, consider switching to a non-aqueous base like sodium ethoxide in ethanol. This minimizes the presence of water.
-
Workup Procedure: During the acidic workup to precipitate the product, avoid prolonged exposure to strong acids and high temperatures. Perform the acidification at a lower temperature (e.g., 0-5 °C) and filter the product promptly.
-
Solvent Purity: Ensure that your solvents are anhydrous, as water can contribute to hydrolysis.
-
-
Diagram: Hydrolysis Side Reaction
Caption: Hydrolysis of the target ester to the corresponding carboxylic acid.
FAQ 3: My final product is discolored (yellow or brown). What is the source of this impurity?
Discoloration is a common issue and often points to the presence of minor, highly colored impurities.
Possible Causes and Solutions:
-
Oxidation: The dihydroxypyrimidine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Side Reactions of Starting Materials: Impurities in the starting materials or their self-condensation can lead to colored byproducts. For instance, diethyl (ethoxymethylidene)malonate can undergo self-condensation.[1]
-
Troubleshooting:
-
Purification of Starting Materials: Ensure the purity of your starting materials before use.
-
Reaction Conditions: Optimize the reaction temperature and addition rate to favor the desired reaction over side reactions.
-
-
-
Purification Strategy:
-
Recrystallization: Recrystallization from a suitable solvent is often effective at removing colored impurities.
-
Charcoal Treatment: Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities. Be aware that this may also reduce your overall yield.
-
FAQ 4: I have an impurity with a lower molecular weight than my product. What could it be?
A lower molecular weight impurity could be a result of decarboxylation.
Possible Causes and Solutions:
-
Decarboxylation: Under certain conditions, particularly at high temperatures, the malonic ester derivative can undergo decarboxylation, losing the ethoxycarbonyl group.[2][3]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, as this is a primary driver for decarboxylation.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired cyclization.
-
-
Diagram: Decarboxylation Side Reaction
Caption: Potential decarboxylation of the target molecule.
FAQ 5: I'm using ethanol as a solvent. Could this be causing any side reactions?
Yes, using ethanol as a solvent can lead to transesterification if other esters are present as impurities or if the reaction conditions are suitable.
Possible Causes and Solutions:
-
Transesterification: If your starting malonic ester is, for example, a dimethyl ester, using ethanol as a solvent in the presence of a base can lead to transesterification, resulting in a mixture of methyl and ethyl esters in the final product.[4]
-
Troubleshooting:
-
Consistent Solvents and Reagents: Ensure that the alcohol used as a solvent matches the ester groups of your malonic ester starting material. For diethyl malonate derivatives, use ethanol. For dimethyl malonate derivatives, use methanol.
-
-
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add diethyl 2-(ethoxymethylidene)malonate (1.0 eq) dropwise at room temperature.
-
Reaction with Formamidine: Add a solution of formamidine acetate (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side product formation, workup losses | Optimize reaction time/temperature, check reagent purity, adjust base stoichiometry, control workup pH |
| Hydrolysis | Harsh basic/acidic conditions, presence of water | Use non-aqueous base, control workup temperature and time, use anhydrous solvents |
| Discoloration | Oxidation, self-condensation of starting materials | Use inert atmosphere, degas solvents, purify starting materials, recrystallize with charcoal treatment |
| Decarboxylation | High reaction temperature | Carefully control and avoid excessive heat, minimize reaction time |
| Transesterification | Mismatch between solvent alcohol and ester groups | Use an alcohol solvent that matches the ester groups of the malonic ester |
References
- Parham, W. E., & Reed, L. J. (1948).
- Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor.
- SYNTHESIS OF PYRIMIDINE DERIV
- Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(12), 493-513.
- Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(2).
- CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate. (n.d.).
- Decarboxylation of malonic esters. (2024, December 20). Chemistry Stack Exchange.
- Decarboxylation. (2022, May 20). Master Organic Chemistry.
- Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28).
- The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry.
- Sreejith, K., & Mathew, L. (2011). Transesterification of Ethylacetate over Na2Si2O5 Solid Catalyst. Journal of Applied Sciences, 11(14), 2634-2638.
- Gaube, G., Mutter, J., & Leitch, D. C. (2019). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Synlett, 30(19), 2231-2234.
- Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)
- Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal.
- Parham, W. E., & Reed, L. J. (1948).
- Amidine reaction cyclization with malonoate ? (2020, December 14).
- Reddy, T. R., & Ghorai, P. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Journal of the American Chemical Society, 137(3), 964-967.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2).
- Tan, K. T., Lee, K. T., & Mohamed, A. R. (2009). Transesterification of supercritical ethyl acetate by higher alcohol. Fuel Processing Technology, 90(5), 723-728.
- Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2026, January 10).
- Synthesis of Diethyl Ethoxymethylenemalon
- Application Notes and Protocols for the Transesterification of Ethyl 2-(4-cyanophenyl thio)
- DIETHYL ETHOXYMETHYLENE MALON
- Ethyl 2-(4-hydroxypyrimidin-5-yl)
- Diethyl methylenemalon
- Shafiei, A., Rastegari, H., Ghaziaskar, H. S., & Yalpani, M. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 565-570.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- Xu, Y., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Journal of Physics: Conference Series, 2693, 012028.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, May 18). Pandawa Institute Journals.
- [4+1] Cyclization of α-Diazo Esters and Mesoionic N-Heterocyclic Olefins. (n.d.).
- Ethyl 2-(4,6-dichloropyrimidin-5-yl)
- Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds (vol 137, pg 964, 2015). (2025, August 6).
- Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025, August 9).
- Crystal structure of ethyl 2-[2-(4-methylbenzoyl)
Sources
Troubleshooting low yield in Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate reactions
Technical Support Center: Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining high yields of this critical pyrimidine intermediate. My approach is to move beyond simple procedural lists and delve into the underlying chemical principles that govern this reaction, providing you with the causal understanding needed to diagnose and solve complex synthetic issues.
The synthesis of a substituted pyrimidine like this compound typically involves a condensation reaction between a 1,3-dicarbonyl compound equivalent and a source for the N-C-N fragment, such as formamidine. The success of this reaction is highly sensitive to reagent quality, reaction conditions, and work-up procedures. This guide is structured as a series of frequently asked questions that address the most common failure points in the synthesis.
Section 1: Critical Failures - No or Minimal Product Formation
This section addresses scenarios where the reaction fails to initiate or yields are negligible. These issues often point to fundamental problems with reagents or the reaction setup.
Q1: My reaction shows no conversion of starting materials, even after extended reaction times. What are the primary causes?
A1: A complete lack of reactivity almost always points to an issue with one of three critical components: the base, the solvent, or the quality of your starting materials.
Plausible Causes & Solutions:
-
Inactive or Insufficient Base: The reaction, a variation of a condensation reaction, requires a sufficiently strong base to deprotonate the active methylene compound (a substituted diethyl malonate derivative).[1]
-
Causality: Sodium ethoxide (NaOEt) is commonly used. If it has been exposed to atmospheric moisture, it will hydrolyze to sodium hydroxide and ethanol, neutralizing the ethoxide and rendering it ineffective for deprotonating the malonate. An insufficient stoichiometric amount will also lead to incomplete deprotonation.[1]
-
Diagnostic Step: Titrate a small sample of your base to confirm its activity. Ensure your starting materials are fully dissolved before adding the base.
-
Solution: Use freshly prepared sodium ethoxide or a newly opened bottle of a commercial solution. Ensure you are using at least one full equivalent of the base relative to the active methylene compound. The base should ideally match the alcohol of the ester to prevent transesterification.[1]
-
-
Presence of Moisture: Anhydrous conditions are paramount.[2]
-
Causality: Water will react with the strong base and can also hydrolyze the ester functionalities on your starting material or product.
-
Diagnostic Step: Review your solvent and glassware drying procedures.
-
Solution: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
-
Poor Quality Starting Materials:
-
Causality: Impurities in the diethyl malonate derivative or the formamidine salt can inhibit the reaction. For instance, formamidine acetate is often used, and its purity is crucial.
-
Solution: Verify the purity of your starting materials via NMR or another suitable analytical technique. If necessary, purify the starting materials before use.
-
Experimental Protocol: Baseline Synthesis of this compound
This protocol provides a starting point for optimization.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to a nitrogen line), and a thermometer.
-
Reagents: Under an inert atmosphere, charge the flask with anhydrous ethanol.
-
Base Formation: Add sodium metal (1.1 equivalents) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
-
Addition: To this solution, add the substituted diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Condensation: Add formamidine acetate (1.0 equivalent) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture, neutralize with acetic acid, and remove the solvent under reduced pressure. The resulting solid can then be purified.
Section 2: Incomplete Reactions and Stalling
This section focuses on reactions that start but fail to proceed to completion, leaving significant amounts of starting material.
Q2: My TLC analysis shows both product and starting material are present, but the ratio isn't changing over time. Why has my reaction stalled?
A2: A stalled reaction suggests that the equilibrium is unfavorable under the current conditions or that a component has been consumed or deactivated.
Plausible Causes & Solutions:
-
Reversibility and Water Formation: Condensation reactions of this type produce water as a byproduct.[3]
-
Causality: The accumulation of water can inhibit the forward reaction and may even promote the reverse reaction (hydrolysis), leading to an unfavorable equilibrium.
-
Diagnostic Step: There is no simple diagnostic step mid-reaction, but this is a common culprit in similar condensation reactions.[3]
-
Solution: If your setup allows, use a Dean-Stark trap with a suitable solvent (like toluene) to azeotropically remove water as it is formed. This will drive the equilibrium towards the product.
-
-
Suboptimal Temperature:
-
Causality: The reaction may require a higher thermal energy input to overcome the activation barrier for the final cyclization and dehydration steps. Conversely, a temperature that is too high can lead to decomposition. 4,6-dihydroxypyrimidine is known to be thermally stable, with a melting point above 300°C, suggesting the core is robust.[4] However, the ester side chain may be more sensitive.
-
Solution: If running at room temperature or a moderate temperature, try incrementally increasing the reflux temperature by switching to a higher-boiling solvent (e.g., n-butanol). Monitor carefully for the appearance of new, lower Rf spots on TLC, which could indicate decomposition.
-
-
Precipitation of Intermediates:
-
Causality: The sodium salt of the deprotonated diethyl malonate or an intermediate may precipitate from the solution, effectively removing it from the reaction.[2] This can be an issue if the solvent polarity is not optimal.
-
Solution: Try a more polar, anhydrous aprotic solvent like DMF to improve the solubility of charged intermediates. Ensure vigorous stirring to keep any solids suspended.
-
Visualization: Troubleshooting Workflow for Stalled Reactions
Caption: A decision tree for troubleshooting stalled pyrimidine synthesis reactions.
Section 3: Low Yields with Multiple Side Products
This section is for when the reaction proceeds but generates a significant amount of impurities, complicating purification and reducing the overall yield.
Q3: My reaction yields a complex mixture with many spots on the TLC plate. How can I improve the selectivity?
A3: The formation of multiple byproducts is typically a result of competing reaction pathways. Controlling temperature, stoichiometry, and the order of reagent addition are key to improving selectivity.
Plausible Causes & Solutions:
-
Self-Condensation of Starting Materials:
-
Causality: If the base is too strong or the temperature is too high, the diethyl malonate derivative can undergo self-condensation. Similarly, some aldehydes or related precursors in other pyrimidine syntheses are prone to self-condensation.[5]
-
Solution: Add the active methylene compound slowly to the solution of the base and formamidine. This keeps the concentration of the deprotonated malonate low at any given time, minimizing self-reaction. Consider using a weaker base, such as potassium carbonate in DMF, which can be effective for similar condensations.
-
-
Decomposition of Product or Intermediates:
-
Causality: The pyrimidine ring or the ester side chain may be susceptible to degradation under harsh basic conditions or high temperatures. The dihydroxypyrimidine structure exists in tautomeric forms, and its stability can be pH-dependent.[6][7]
-
Diagnostic Step: Take an aliquot of the reaction mixture, neutralize it, and acquire an NMR spectrum. Compare this to a spectrum of your purified product to identify degradation products.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize the reaction time; once TLC indicates the consumption of the limiting reagent, proceed with the work-up immediately.
-
-
Hydrolysis of the Ethyl Ester:
-
Causality: If sodium hydroxide is present (from impure ethoxide) or if the work-up involves a harsh aqueous base wash, the ethyl ester can be saponified to the corresponding carboxylic acid.
-
Solution: Use high-quality sodium ethoxide. During work-up, neutralize the reaction mixture with a mild acid (e.g., acetic acid or ammonium chloride solution) before extraction, and avoid strong aqueous bases.
-
Visualization: General Reaction Mechanism
Caption: Simplified mechanism for pyrimidine ring formation via condensation.
Section 4: Product Loss During Work-up and Purification
Even with a successful reaction, significant yield can be lost during the isolation and purification stages.
Q4: I see a good product spot on my crude TLC, but my final isolated yield is very low. Where am I losing my product?
A4: Product loss during work-up is often due to solubility issues, improper pH adjustment, or decomposition during purification.
Plausible Causes & Solutions:
-
Product Solubility in Aqueous Layers:
-
Causality: The two hydroxyl groups on the pyrimidine ring make the product somewhat polar and potentially amphoteric. If the aqueous layer is too acidic or too basic during extraction, the product may become charged and partition into the aqueous phase.
-
Diagnostic Step: After your standard extraction, take a sample of the aqueous layer, neutralize it, and extract it again with a different solvent (e.g., ethyl acetate). Run a TLC on this second organic extract to see if the product is present.
-
Solution: Carefully adjust the pH of the aqueous layer to near neutral (pH 6-7) before extraction. Use a more polar solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery. Salting out the aqueous layer with NaCl can also help push the product into the organic phase.
-
-
Precipitation Issues:
-
Causality: If purification is done by precipitation or crystallization, the choice of solvent is critical. Using a solvent in which the product is too soluble will result in low recovery.
-
Solution: Perform small-scale solubility tests to find an ideal solvent system for crystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent and then add a poor solvent (an anti-solvent) dropwise until precipitation begins, then cool.
-
-
Decomposition on Silica Gel:
-
Causality: The acidic nature of standard silica gel can cause degradation of sensitive compounds. The tautomeric dihydroxy-pyrimidine may be particularly susceptible.
-
Solution: If you must use column chromatography, consider using deactivated (neutral) silica gel, which can be prepared by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample. Alternatively, purification by crystallization is often a milder method.
-
Data Summary: Recommended Solvents and Conditions
| Parameter | Recommendation | Rationale |
| Reaction Solvent | Anhydrous Ethanol, n-Butanol, DMF | Ethanol is standard. n-Butanol allows for higher temperatures. DMF improves the solubility of intermediates. |
| Base | Sodium Ethoxide, Sodium Hydride | Sodium ethoxide is common. Sodium hydride can be used for a stronger, non-nucleophilic base.[1] |
| Work-up pH | 6.0 - 7.5 | Avoids protonating or deprotonating the amphoteric product, minimizing its solubility in the aqueous phase. |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Choose based on product polarity. Multiple extractions are recommended. |
| Purification | Crystallization, Neutral Chromatography | Crystallization is often milder and more scalable. Use neutral silica gel if chromatography is necessary. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4,6-Dihydroxypyrimidine in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJxezSBe9D2hcJCT4QKlXuBqMhotvnBr4bXnDMEjxy-y-VoEXOk0hXT0rEM-En5MR3sXGkXxruAx_zZtMTzj0ASj2Wh5Gh978FQM-grlNB3Tk9ZR3L0M-WyCVqizi8qRqUzzuoBzSN-8cCwaOjgdGV3UNrZR7DCYm9bNI8aSz7wbtE5zxMYeXCMT_-mnWihZgRw8rnjYr06M3QSUx0DwfskXCF6F1Ut-kCc-RTOONBk5zHv1IR17jz-LSwcbsSAhHr10o=]
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Technical Support Center: HPLC Purity Analysis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and reliable purity assessments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, a polar compound that can present unique chromatographic challenges.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a frequent problem in HPLC that can compromise the accuracy of quantification and resolution.[1]
1.1 Peak Tailing
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
-
Secondary Interactions: The hydroxyl and amine functionalities of the pyrimidine ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. For this compound, which is weakly acidic, a mobile phase with a pH around 3-4 is often a good starting point.[2]
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Column Selection: Employ an end-capped column or a column with a different stationary phase, such as one with an embedded polar group, to minimize silanol interactions.[3]
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[4]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to distorted peaks.[5]
1.2 Peak Fronting
Symptom: The peak is asymmetrical with the front of the peak being less steep than the back.
Potential Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting an excessive amount of the sample can cause fronting.[4][6]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[5]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
1.3 Split Peaks
Symptom: A single analyte appears as two or more peaks.[1]
Potential Causes & Solutions:
-
Column Void or Contamination: A void at the head of the column or particulate contamination can disrupt the sample band.[1][2]
-
Solution: Use a guard column to protect the analytical column.[7] If a void is suspected, the column may need to be replaced.
-
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.[5]
-
Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
-
Co-elution with an Impurity: What appears to be a split peak could be the main peak co-eluting with a closely related impurity.
-
Solution: Optimize the mobile phase composition or gradient to improve resolution. Consider using a column with a different selectivity.
-
Issue 2: Poor Retention in Reversed-Phase HPLC
Symptom: The analyte elutes at or near the void volume (solvent front).
Potential Causes & Solutions:
-
High Polarity of the Analyte: this compound is a polar molecule and may have a low affinity for the nonpolar stationary phase in reversed-phase (RP) chromatography.[3]
-
Solution:
-
Increase Mobile Phase Polarity: Decrease the organic solvent (e.g., acetonitrile, methanol) concentration in the mobile phase. Some modern RP columns are stable in 100% aqueous mobile phases.[3]
-
Alternative Stationary Phases: Consider using a more polar stationary phase, such as an embedded polar group (EPG) or a phenyl-hexyl column, which can provide better retention for polar compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is a viable alternative to reversed-phase chromatography.[3] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.
-
-
Issue 3: Inconsistent Retention Times
Symptom: The retention time of the main peak shifts between injections or runs.
Potential Causes & Solutions:
-
Mobile Phase Inconsistencies: Variations in mobile phase composition can significantly affect retention times.[4]
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a high-quality degasser to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in column temperature can lead to retention time shifts.[4]
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time variability.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
pH Control: For ionizable compounds like this compound, slight changes in mobile phase pH can cause significant shifts in retention time.[7]
-
Solution: Use a buffer to control the pH of the mobile phase and ensure accurate pH measurement.
-
Issue 4: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.[1]
Potential Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase solvents or additives can appear as ghost peaks.[1]
-
Solution: Use high-purity, HPLC-grade solvents and reagents.[1]
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Optimize the injector wash procedure and ensure the injection needle and port are clean.
-
-
Sample Degradation: The analyte may degrade in the sample vial or on the column.
-
Solution: Prepare samples fresh and consider using an autosampler with temperature control.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound purity analysis?
A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 10 mM phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high concentration of the organic modifier is often necessary to separate the main component from potential impurities with different polarities.
Q2: How can I identify potential impurities of this compound?
A2: Potential impurities can arise from the synthesis process or degradation. Common synthetic impurities may include starting materials, intermediates, or by-products of side reactions.[8] Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[9][10] These studies help to develop a stability-indicating method.[10]
Q3: What are the key parameters to validate for an HPLC purity method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[11][13]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[11][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Q4: How do I perform a forced degradation study?
A4: A forced degradation study involves subjecting the drug substance to various stress conditions to generate degradation products.[10] Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60-80°C).
-
Photodegradation: Exposing the drug substance to UV and visible light.
The goal is to achieve a target degradation of about 5-20% to ensure that the stability-indicating method can separate the degradants from the main peak.[9][14]
Section 3: Data Presentation and Experimental Protocols
Table 1: Typical Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good general-purpose column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV at 275 nm | Wavelength should be optimized based on the UV spectrum of the analyte. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) | Ensures compatibility with the initial mobile phase conditions. |
Protocol 1: Sample Preparation
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Sample Preparation
-
Acid Degradation: To 1 mL of a 1 mg/mL solution of the analyte, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Degradation: To 1 mL of a 1 mg/mL solution of the analyte, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL solution of the analyte, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep about 10 mg of the solid analyte in an oven at 80 °C for 48 hours. Dissolve in the sample diluent.
-
Photolytic Degradation: Expose a solution of the analyte (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.
Note: The conditions for forced degradation may need to be optimized to achieve the desired level of degradation.
Section 4: Visualizations
Diagram 1: HPLC Troubleshooting Workflow for Peak Shape Issues
Caption: Troubleshooting logic for common HPLC peak shape problems.
Diagram 2: Chemical Structure of this compound and Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
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Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved January 19, 2026, from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved January 19, 2026, from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved January 19, 2026, from [Link]
-
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved January 19, 2026, from [Link]
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Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved January 19, 2026, from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved January 19, 2026, from [Link]
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YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved January 19, 2026, from [Link]
-
Assayprism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved January 19, 2026, from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved January 19, 2026, from [Link]
-
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved January 19, 2026, from [Link]
-
BioPharm International. (2005, July 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 19, 2026, from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 19, 2026, from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 19, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Forced Degradation – A Review. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved January 19, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved January 19, 2026, from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 19, 2026, from [Link]
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- 14. pharmtech.com [pharmtech.com]
Challenges in the scale-up of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate synthesis
An in-depth guide to navigating the complexities of scaling the synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a crucial intermediate in pharmaceutical development. This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory and during scale-up.
Technical Support Center: Synthesis of this compound
As a Senior Application Scientist, this guide synthesizes technical data with practical, field-tested insights to provide a self-validating framework for your experimental work. The synthesis, while appearing straightforward, presents several challenges upon scale-up, particularly concerning reaction control, impurity profiles, and product isolation.
Overall Synthesis Workflow
The most common and scalable synthetic route proceeds in three key stages, starting from widely available materials. Each stage presents unique challenges that require careful control of reaction parameters.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up.
Question: My yield for Diethyl Ethoxymethylenemalonate (DEEMM) in Stage 1 is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yield in the synthesis of DEEMM from diethyl malonate and triethyl orthoformate is a frequent issue during scale-up. The primary causes are often related to reaction equilibrium and reagent purity.
-
Causality: The condensation reaction is reversible, producing ethanol as a byproduct.[1] According to Le Chatelier's principle, the accumulation of ethanol in the reaction mixture can shift the equilibrium back towards the starting materials, thus lowering the yield. On a larger scale, inefficient heat transfer can lead to localized temperature drops, further slowing the reaction. Moisture in the reagents or solvent can hydrolyze the acetic anhydride and triethyl orthoformate, reducing their effectiveness.
-
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled reagents and ensure all glassware is thoroughly dried. Acetic anhydride serves as both a reactant and a water scavenger, but excessive moisture will consume it.
-
Efficient Byproduct Removal: The key to driving the reaction forward is the continuous removal of ethanol. In a lab setting, this is achieved by distillation.[2] During scale-up, ensure your distillation setup is efficient. The temperature of the reaction should be maintained to allow for the distillation of ethanol without significant loss of other reactants.[2]
-
Catalyst Activity: Anhydrous zinc chloride is a common catalyst.[2] Ensure it is truly anhydrous. If catalyst deactivation is suspected, consider adding it in portions or using a slightly higher loading, though this may complicate purification.
-
Reaction Monitoring: Monitor the reaction's progress via TLC or GC. If the reaction stalls, adding more triethyl orthoformate and acetic anhydride can help push it to completion.[2]
-
Question: The cyclocondensation reaction in Stage 2 results in a complex mixture of byproducts and is difficult to purify. How can I improve the reaction's selectivity?
Answer: The cyclocondensation of DEEMM with formamidine is a classic pyrimidine synthesis.[3][4] The formation of byproducts often stems from the reactivity of the intermediates and the reaction conditions.
-
Causality: The reaction proceeds via a nucleophilic attack of formamidine on DEEMM, followed by cyclization. The use of a strong base like sodium ethoxide is necessary to deprotonate the formamidine and facilitate the reaction. However, this basic environment can also promote side reactions, such as the self-condensation of DEEMM or decomposition of the product.[5] Temperature control is critical; excessive heat can lead to polymerization or the formation of tars.
-
Troubleshooting Steps & Solutions:
-
Base Selection and Stoichiometry: Sodium ethoxide is the preferred base. Ensure it is used in stoichiometric amounts. Using the corresponding alkoxide to the ester (ethoxide for ethyl esters) prevents transesterification, which can create a mixture of ethyl and other alkyl esters.[6]
-
Temperature Control: Maintain the reaction temperature strictly, often at reflux in ethanol. For larger batches, this requires a reactor with efficient heating and cooling capabilities to manage the exotherm.[7]
-
Order of Addition: A slow, controlled addition of the DEEMM to the solution of sodium ethoxide and formamidine acetate can help to minimize side reactions by keeping the concentration of the electrophilic DEEMM low at any given time.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reagents and product.
-
Question: I am struggling with Stage 3. The selective hydrolysis and decarboxylation step either fails to proceed or leads to complete decarboxylation, losing the desired acetate group. How can this be controlled?
Answer: This is arguably the most challenging step in the synthesis. The goal is to hydrolyze and decarboxylate one of the two ester groups of the malonate moiety. This process is highly sensitive to pH and temperature.[8]
-
Causality: The mechanism involves the formation of a β-keto acid intermediate (or its enol equivalent in the pyrimidine ring), which readily loses CO₂ upon heating, especially under acidic conditions.[8][9] If conditions are too harsh (high temperature or strong acid), both carboxyl groups can be removed. If they are too mild, the reaction may not proceed at all. The electron-withdrawing nature of the pyrimidine ring influences the ease of decarboxylation.
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for the selective decarboxylation step.
-
Recommended Protocol:
-
Hydrolyze the pyrimidine diester intermediate using a mixture of hydrobromic acid and acetic acid.[10]
-
Heat the mixture to a moderate reflux. The optimal temperature is critical and may require screening (e.g., starting at 80°C and slowly increasing).
-
Monitor the reaction progress every 30-60 minutes using HPLC to track the disappearance of the starting material and the formation of the desired product and any over-decarboxylated byproduct.
-
Once the optimal conversion is reached, cool the reaction mixture immediately to quench the reaction.
-
Isolate the product by adjusting the pH to precipitate the solid, followed by filtration and recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Diethyl malonate and its derivatives can be irritating. Acetic anhydride is corrosive and lachrymatory. Use of strong bases like sodium ethoxide requires careful handling in an anhydrous environment to avoid violent reactions with water. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the best analytical methods for monitoring this synthesis? A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of reaction progress, especially in the first two stages.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis, particularly for the critical decarboxylation step, allowing for precise tracking of product formation and byproduct generation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products.
Q3: My final product is an off-white or yellowish solid. How can I improve its purity and color? A3: The color is likely due to small amounts of trapped impurities or degradation products.
-
Recrystallization: This is the most effective method. Experiment with different solvent systems. A common choice is ethanol/water or ethyl acetate/hexane.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be used, though this is less ideal for large-scale production.[7]
Q4: Can this synthesis be performed using microwave irradiation to speed up the reactions? A4: Microwave-assisted synthesis has been shown to be effective for similar pyrimidine syntheses, often reducing reaction times from hours to minutes.[11] However, direct translation of a conventional heating protocol to a microwave requires careful optimization of parameters like temperature, pressure, and reaction time to avoid rapid decomposition. It is a viable option for rapid library synthesis but requires specific equipment and development for scale-up.
Data and Protocols
Table 1: Typical Reaction Parameters
| Stage | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | DEEMM Synthesis | Diethyl malonate, Triethyl orthoformate, Acetic anhydride, ZnCl₂ | None (reagents act as solvent) | 100-130 | 6-10 | 70-85%[2] |
| 2 | Cyclocondensation | DEEMM, Formamidine acetate, Sodium ethoxide | Ethanol | Reflux (~78) | 2-4 | 65-80% |
| 3 | Decarboxylation | Pyrimidine Diester, HBr, Acetic Acid | Acetic Acid / Water | 80-110 | 1-5 | 75-90%[10] |
Protocol 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)
-
To a flask equipped with a distillation head, add diethyl malonate (1.0 mol), triethyl orthoformate (1.0 mol), acetic anhydride (2.0 mol), and anhydrous zinc chloride (0.005 mol).[2]
-
Heat the mixture in an oil bath to 105-115°C.
-
Continuously distill off the ethanol and ethyl acetate formed during the reaction.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After the reaction is complete (approx. 6-8 hours), cool the mixture.
-
Dilute the residue with diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain DEEMM as a colorless to pale yellow liquid.[2]
References
-
PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available from: [Link]
-
WikiLectures. Disorders of pyrimidine metabolism. Available from: [Link]
-
ChemBK. This compound - Introduction. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. Available from: [Link]
- Google Patents. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
-
Organic Syntheses. diethyl methylenemalonate. Available from: [Link]
-
Tkachova, V. P., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(xi), 254-264. Available from: [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. Available from: [Link]
-
Di Masi, A., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem. Available from: [Link]
-
Kolcsár, M., et al. (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 13, 2617–2625. Available from: [Link]
-
Beilstein Journals. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Available from: [Link]
-
Scholarly Works. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Available from: [Link]
-
OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Available from: [Link]
-
Wikipedia. Diethyl malonate. Available from: [Link]
-
National Institutes of Health. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Available from: [Link]
-
Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-356. Available from: [Link]
-
Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. Available from: [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available from: [Link]
-
LookChem. Purification of Ethyl acetate. Available from: [Link]
-
ResearchGate. (PDF) Malonates in Cyclocondensation Reactions. Available from: [Link]
- Google Patents. US2373011A - Production of malonic acid.
-
Quizlet. Biochemistry: Purines and Pyrimidines Flashcards. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Diethyl malonate (HMDB0029573). Available from: [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available from: [Link]
Sources
- 1. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. omicsonline.org [omicsonline.org]
Technical Support Center: Purification of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (EDPA). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this critical synthetic intermediate. Achieving high purity is paramount, as residual impurities can significantly impact downstream applications, including pharmacological screening and drug development. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude EDPA product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for common syntheses involving the condensation of a diethyl malonate derivative with a formamide or formamidine equivalent, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: Residual diethyl malonate derivatives or formamidine salts are common. Their presence often results in a syrupy or oily crude product that resists crystallization.
-
Side-Reaction Products: The synthesis of pyrimidine derivatives can sometimes yield isomers or products from competing reactions.[1][2][3]
-
Hydrolysis Product: The most common process-related impurity is the corresponding carboxylic acid, 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid. This results from the hydrolysis of the ethyl ester, which can be catalyzed by acidic or basic conditions, especially in the presence of water at elevated temperatures.
-
Decarboxylation Product: If the ester first hydrolyzes to the carboxylic acid, subsequent decarboxylation under thermal stress can occur, leading to 5-methyl-4,6-dihydroxypyrimidine. This is a known degradation pathway for pyrimidine-5-carboxylic acids.[4][5][6]
-
Colored Impurities: Crude EDPA often presents as a yellow or even brownish solid.[7] These colored bodies are typically high-molecular-weight byproducts or degradation products that can be challenging to remove.
Q2: What is the general strategy for purifying crude EDPA?
A2: A multi-step approach is the most robust strategy for achieving high purity (>99%). The workflow is designed to systematically remove different classes of impurities. The diagram below outlines the recommended core strategy, which begins with a simple aqueous wash and progresses to recrystallization, the primary workhorse for purification.
Caption: General purification workflow for EDPA.
Q3: How can I effectively assess the purity of my final EDPA product?
A3: A combination of analytical techniques is essential for a comprehensive purity assessment. No single method provides a complete picture.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reversed-phase method can separate the target compound from closely related impurities. Purity is typically reported as area percent.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities with distinct proton signals. Integrating impurity peaks against the product peaks can give a semi-quantitative estimate of purity.
-
Melting Point (MP): A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for crystalline solids. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification steps like column chromatography. The absence of secondary spots in multiple solvent systems is a strong indicator of purity.
Q4: My final product is persistently yellow. How can I decolorize it?
A4: A persistent yellow hue is typically due to trace amounts of highly conjugated impurities. A charcoal treatment is the most effective method for their removal.
Protocol: Activated Carbon (Charcoal) Treatment
-
During the recrystallization protocol (see below), after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon (approx. 1-2% w/w relative to your compound) to the hot solution. Caution: Add the charcoal slowly and carefully, as the hot solution may bump violently.
-
Gently swirl the flask and return it to the heat source. Keep it at a gentle reflux for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
Troubleshooting Guide
Problem 1: My crude product is an oil or a sticky solid and will not crystallize.
-
Root Cause Analysis: This is a classic sign that significant impurities are present, which are depressing the melting point of your compound and inhibiting the formation of a crystal lattice. The most likely culprits are residual solvents (e.g., DMF, ethanol) or unreacted, low-melting starting materials.
-
Solution Strategy:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). If the oil is viscous, dissolve it in a volatile solvent like ethyl acetate, dry the solution over anhydrous sodium sulfate, filter, and re-evaporate the solvent. This can help azeotropically remove residual high-boiling solvents.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. This action creates nucleation sites for crystal growth.
-
Aqueous Wash: If acidic or basic impurities are suspected, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash it with 5% sodium bicarbonate solution, followed by water and then brine.[8][9] Dry the organic layer and re-concentrate to see if the resulting solid is more crystalline.
-
Problem 2: My recrystallization yields are consistently low.
-
Root Cause Analysis: Low yields can stem from several factors: choosing a solvent in which the product is too soluble at room temperature, using an excessive volume of solvent, or premature crystallization during hot filtration.
-
Solution Strategy:
-
Optimize Solvent System: The key to good recrystallization is identifying a solvent that dissolves the compound well when hot but poorly when cold.[10] A solvent/anti-solvent system is often ideal. For EDPA, an alcohol like ethanol or a polar aprotic solvent like ethyl acetate or acetonitrile can be used as the primary solvent, with water or an alkane like hexane used as the anti-solvent.[11][12][13]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely in the funnel stem.
-
Recover a Second Crop: After filtering your first crop of crystals, concentrate the mother liquor (the remaining filtrate) to about 10-20% of its original volume and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.
-
| Solvent System | Suitability for EDPA | Protocol & Comments |
| Ethanol/Water | Excellent | Dissolve crude EDPA in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify, then cool slowly. |
| Ethyl Acetate/Hexane | Very Good | Dissolve crude EDPA in a minimum of hot ethyl acetate. Add hexane at room temperature until turbidity persists. Re-heat to clarify if needed, then cool slowly. Good for removing non-polar impurities.[10] |
| Acetonitrile | Good | EDPA has moderate solubility in hot acetonitrile and lower solubility when cold. Suitable for single-solvent recrystallization. |
Problem 3: HPLC/NMR analysis shows a persistent impurity, even after multiple recrystallizations.
-
Root Cause Analysis: If an impurity co-crystallizes with your product, it likely has a very similar structure, polarity, and solubility profile. Simple recrystallization may not be sufficient to resolve it.
-
Solution Strategy:
-
Change the Recrystallization Solvent: Different solvent systems can alter the solubility profiles of the product and impurity differently. If you used ethanol/water, try ethyl acetate/hexane. This change in solvent polarity may be enough to leave the impurity behind in the mother liquor.
-
Flash Column Chromatography: For stubborn impurities, silica gel chromatography is the most powerful purification technique.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): Start with a solvent system identified from TLC analysis. A gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 80%) or methanol in dichloromethane (e.g., 1% to 10%) is often effective.
-
Execution: Dissolve the crude material in a minimal amount of the eluent or another strong solvent (e.g., DCM/MeOH) and adsorb it onto a small amount of silica gel. Dry this silica plug and load it onto the top of the column. Elute with the chosen solvent gradient, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
-
Caption: Decision tree for removing a persistent impurity.
Problem 4: I suspect the ester group is hydrolyzing to the carboxylic acid during workup or purification.
-
Root Cause Analysis: Ester hydrolysis is promoted by the presence of water combined with either acidic or basic conditions, particularly at elevated temperatures. Prolonged heating during recrystallization in aqueous solvents or using harsh pH adjustments can exacerbate this issue.[14]
-
Solution Strategy:
-
Maintain Neutral pH: During aqueous workups, avoid strong acids or bases. Use a mild base like sodium bicarbonate (NaHCO₃) for washes instead of sodium hydroxide (NaOH). Ensure the final product is not stored with residual acid or base.
-
Minimize Heat and Time: When performing recrystallization, do not reflux the solution for an extended period. Heat only long enough to dissolve the solid completely, then proceed to the cooling step.
-
Use Anhydrous Solvents: If hydrolysis is a severe problem, switch to an anhydrous recrystallization system, such as ethyl acetate/hexane, and ensure your solvents are dry.
-
Analytical Confirmation: The hydrolysis product can be easily identified by ¹H NMR (disappearance of the ethyl quartet and triplet) and by HPLC (a new, typically more polar, peak). It can be removed by washing an ethyl acetate solution of the crude product with a cold, dilute NaHCO₃ solution. The desired ester will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.
-
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4,6-Dihydroxypyrimidine: Properties, Uses, and Manufacturing.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4,6-Dihydroxypyrimidine in Modern Chemical Synthesis.
- BenchChem. (n.d.). Long-term stability assessment of 4,6-diethoxypyrimidine under various conditions.
- Chem-Impex. (n.d.). 4,6-Dihydroxypyrimidine.
- Kurbakova, E. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
- Buanz, A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
- Sowers, L. C., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry.
- ChemBK. (n.d.). This compound.
- Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry.
- Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PubMed.
- Various Authors. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica.
- Various Authors. (n.d.). Synthesis of Main Impurity of Vildagliptin.
- Yokoyama, M., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)malonate.
- Various Authors. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International.
- LookChem. (n.d.). Purification of Ethyl acetate.
- Various Authors. (n.d.). Various pyrimidine bases reacted with diethyl malonate in the presence of manganese(Ill) acetate or Ce(NH4)z(NO~)6 to. Sci-Hub.
- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate.
- Various Authors. (2018). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). National Institutes of Health.
- Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules.
- Eldebss, T. M. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- BenchChem. (n.d.). Application Note: Recrystallization Procedure for the Purification of Ethyl 2-(2,6-dichlorophenyl)acetate.
- Various Authors. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI.
- de Oliveira, R. B., et al. (2019). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
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- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
A Guide for Researchers on Navigating Stability Challenges
As a Senior Application Scientist, I've seen firsthand how the unique chemical properties of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate can present challenges in experimental settings. This guide is designed to provide you with a deep understanding of its stability profile, offering practical solutions to common issues. We will move beyond simple instructions to explore the causal mechanisms, empowering you to make informed decisions in your research.
Section 1: Core Chemical Characteristics and Inherent Instabilities
Understanding the fundamental structure of this molecule is the first step to mastering its use. Its stability is not governed by a single factor, but by a dynamic interplay of its functional groups.
FAQ 1: What is the primary chemical feature of this compound that dictates its stability?
The most critical feature is the presence of keto-enol tautomerism . The 4,6-dihydroxypyrimidine core does not exist solely in the "dihydroxy" (enol) form. It is in a constant, dynamic equilibrium with its more stable diketo tautomers.[1][2][3] This is analogous to the well-known tautomerism seen in beta-dicarbonyl compounds like ethyl acetoacetate.[1][3][4] The presence of α-hydrogens (on the carbon adjacent to the carbonyl) allows for this shift.[3] This equilibrium is highly sensitive to the solvent, pH, and temperature of the environment.[1] The existence of multiple tautomeric forms means that the molecule's reactivity can be complex, and conditions that favor one form may expose it to specific degradation pathways.
Caption: Keto-enol tautomerism of the dihydroxypyrimidine core.
FAQ 2: What are the principal degradation pathways I need to be concerned about?
There are two primary degradation mechanisms you must anticipate:
-
Hydrolysis: The ethyl acetate side chain is an ester, making it susceptible to cleavage under both acidic and basic conditions.[5] This reaction yields the corresponding carboxylic acid and ethanol. The rate of hydrolysis is significantly accelerated by the presence of water and non-neutral pH.
-
Oxidation: The dihydropyrimidine ring system can be sensitive to oxidation.[5][6] This can lead to the formation of more conjugated or aromatized pyrimidine species, or even ring-opened products.[6][7] Oxidative degradation is often catalyzed by trace metals, light, and the presence of atmospheric oxygen.
Caption: Primary degradation pathways for the target compound.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter and links them back to the core chemical principles discussed above.
| Observed Issue | Potential Cause(s) | Underlying Chemistry | Immediate Action & Verification |
| Color Change | Oxidation of the pyrimidine ring. | The dihydropyrimidine ring is susceptible to oxidation, leading to the formation of highly conjugated, colored compounds.[5][6] | Protect the sample from light and air immediately. Prepare a fresh solution under an inert atmosphere (N₂ or Ar) and compare its appearance. |
| Unexpected Peaks in HPLC/LC-MS | 1. Hydrolysis2. Oxidation3. Tautomeric forms separating | 1. Ester hydrolysis creates a more polar carboxylic acid, which will have a different retention time (usually earlier on reverse phase).2. Oxidized products will have different masses and retention times.3. Depending on the HPLC method (solvent, temperature), you may see broadening or separation of tautomers. | 1. Check for a mass corresponding to the carboxylic acid (M-28).2. Look for masses corresponding to M+14 or M+16 (addition of oxygen) or M-2 (aromatization).3. Alter HPLC temperature to see if peaks coalesce. |
| Poor Solubility or Precipitation | pH shift causing hydrolysis and formation of the less soluble carboxylic acid or its salt. | The carboxylic acid product of hydrolysis has different solubility properties than the parent ester. Its solubility is highly pH-dependent. | Check the pH of your solution. Attempt to re-dissolve a small aliquot by adjusting the pH slightly. Use freshly prepared solutions for all experiments. |
| Low or Inconsistent Reaction Yields | Degradation of the starting material before or during the reaction. | If the compound has degraded in storage, the actual concentration of the active starting material is lower than calculated. Reaction conditions (e.g., high temperature, basic pH) may also be causing simultaneous degradation. | Verify the purity of your starting material before each experiment using the protocol in Section 4. Run a control reaction where the compound is stirred in the reaction solvent at temperature to quantify its stability under the reaction conditions. |
Section 3: Best Practices for Proactive Stability Management
Preventing degradation is always more effective than troubleshooting it.
FAQ 3: What are the definitive optimal storage conditions for this compound?
To maximize shelf-life, the compound must be protected from all primary degradation catalysts.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C [8] | Slows the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation. |
| Light | Amber Vial or Protect from Light [5] | UV light can provide the energy to initiate and catalyze oxidative reactions.[5] |
| Moisture | Store in a Desiccator | Minimizes water availability for ester hydrolysis. The compound should be kept in a dry area.[8][9] |
FAQ 4: Are there specific solvents I should use or avoid when preparing stock solutions?
Yes, the choice of solvent is critical. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it should be for a minimal duration under the conditions outlined above.
-
Recommended Solvents: Anhydrous DMSO or anhydrous DMF. These are polar aprotic solvents that are less likely to participate in hydrolysis compared to protic solvents.
-
Use with Caution: Anhydrous Ethanol or Acetonitrile. While usable for short-term experiments, alcohols can participate in transesterification over time, and acetonitrile can contain trace water.
-
Avoid: Aqueous buffers (especially at high or low pH), and protic solvents like methanol or water for long-term storage. These will actively promote hydrolysis.
Section 4: Essential Experimental Protocols
These self-validating workflows are designed to ensure the integrity of your compound.
Protocol 1: Preparation of a Stabilized Stock Solution
-
Preparation: Place a weighed amount of this compound into a clean, dry amber glass vial equipped with a magnetic stir bar.
-
Inerting: Seal the vial with a septum cap. Purge the vial with a gentle stream of inert gas (argon or nitrogen) for 2-3 minutes.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved.
-
Storage: If immediate use is not possible, store the vial at 2-8°C in a desiccated environment. For long-term storage, flush the headspace with inert gas again before sealing tightly.
Protocol 2: Workflow for Purity and Stability Verification
This protocol uses High-Performance Liquid Chromatography (HPLC) to quickly assess the state of your compound.
Caption: HPLC workflow for compound integrity verification.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., DMSO), then dilute it 100-fold with a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: Photodiode Array (PDA) at 254 nm and 280 nm.
-
-
Analysis:
-
Purity: A fresh, pure sample should yield a single major peak. Calculate the area percentage.
-
Hydrolysis: Look for a new, more polar peak (earlier retention time) compared to a reference chromatogram of a fresh sample.
-
Oxidation: Look for small, new peaks, often with different UV-Vis spectra due to altered conjugation. If connected to a mass spectrometer, check for the corresponding mass changes.
-
By implementing these analytical checks and handling procedures, you can ensure the reliability and reproducibility of your experimental results.
References
-
Angene Chemical. (2021). Safety Data Sheet - Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2- yl)amino)acetate. Link
-
ChemBK. (2024). This compound - Introduction. Link
-
BenchChem. (n.d.). Long-term stability assessment of 4,6-diethoxypyrimidine under various conditions. Link
-
National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC. Link
-
Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate. Link
-
ChemicalBook. (n.d.). Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate. Link
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Link
-
Merck Millipore. (2024). SAFETY DATA SHEET - Ethyl acetate. Link
-
Royal Society of Chemistry. (n.d.). The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium. Link
-
ECHEMI. (n.d.). Ethyl acetate SDS, 141-78-6 Safety Data Sheets. Link
-
BenchChem. (n.d.). An In-depth Technical Guide to the Degradation Pathways of Hexahydropyrimidines Under Physiological Conditions. Link
-
National Institutes of Health (NIH). (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Link
-
ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in.... Link
-
Semantic Scholar. (n.d.). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Link
-
FRONTIERS IN CHEMICAL SCIENCES. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Link
-
PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Link
-
FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Link
-
National Institutes of Health (NIH). (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PMC. Link
-
ResearchGate. (2013). (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Link
-
OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Link
-
MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Link
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Link
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Link
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Link
-
Der Pharma Chemica. (n.d.). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Link
-
PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Link
-
MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Link
-
PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Link
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Link
Sources
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Characterization of unexpected byproducts in Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate synthesis
A Guide to Troubleshooting and Characterization of Unexpected Byproducts
Welcome to the technical support center for the synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected discoveries in this synthetic route. As chemists, we understand that even well-established reactions can present unforeseen outcomes. This resource aims to equip you with the knowledge to identify, characterize, and mitigate the formation of byproducts, ensuring the purity and integrity of your target molecule.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the condensation of an activated malonate derivative with a formamidine source. A typical route involves the reaction of diethyl ethoxymethylenemalonate (DEEMM) with formamidine under basic conditions. While this reaction is generally robust, its success is highly dependent on careful control of reaction parameters. Deviations can lead to a variety of byproducts, complicating purification and compromising yield.
This guide will provide a structured approach to troubleshooting, beginning with frequently asked questions about common issues, followed by a detailed analysis of potential unexpected byproducts and a step-by-step workflow for their characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
-
Suboptimal Reaction Temperature: The temperature for the cyclization step is crucial. If it's too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of starting materials and products.
-
Base Stoichiometry: The amount and type of base (e.g., sodium ethoxide) are critical for promoting the desired cyclization while minimizing side reactions. Ensure the base is fresh and used in the correct molar ratio.[1]
-
Purity of Starting Materials: Impurities in diethyl ethoxymethylenemalonate or formamidine can interfere with the reaction. It is advisable to use freshly distilled or high-purity reagents.
Q2: My final product is discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration often points to the presence of colored impurities. These can arise from:
-
Side Reactions: Certain side reactions can produce colored byproducts.
-
Decomposition: The product or intermediates may be sensitive to prolonged heating or exposure to air.
-
Contaminated Solvents: Using old or impure solvents can introduce colored contaminants.
To address this, consider purification by recrystallization from a suitable solvent system or treatment with activated charcoal.
Q3: I'm observing an unexpected spot on my TLC analysis. How can I identify it?
A3: An unexpected spot indicates the presence of a byproduct. The first step is to isolate this compound, typically through column chromatography. Once isolated, a combination of spectroscopic techniques is necessary for structural elucidation. The most powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[2]
Characterization of Unexpected Byproducts
The key to troubleshooting is understanding the potential side reactions. Below, we detail the most likely unexpected byproducts in this synthesis and their analytical signatures.
Potential Byproduct 1: Diethyl 2-((formamidino)methylene)malonate (Incompletely Cyclized Intermediate)
This intermediate can accumulate if the cyclization step is inefficient.
-
Formation Mechanism: Incomplete reaction where the formamidine has added to the diethyl ethoxymethylenemalonate, but the final ring-closing step has not occurred.
-
Expected Analytical Signatures:
-
Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of this intermediate.
-
¹H NMR: Look for signals corresponding to the ethyl groups, the methine proton, and the formamidine protons. The chemical shifts will differ from the final product.
-
Potential Byproduct 2: Triethyl 1,1,2-ethenetricarboxylate (Self-Condensation of DEEMM)
Under certain conditions, diethyl ethoxymethylenemalonate can react with itself.
-
Formation Mechanism: A Michael-type addition of the enolate of diethyl malonate (which can be present as an impurity or formed in situ) to a molecule of diethyl ethoxymethylenemalonate.
-
Expected Analytical Signatures:
-
Mass Spectrometry (MS): A distinct molecular ion peak that is significantly different from the target molecule.
-
¹H NMR: Complex signals for multiple ethyl groups and vinyl protons.
-
Potential Byproduct 3: 2-Amino-4,6-dihydroxypyrimidine
This can arise from the reaction of malononitrile (a potential impurity in malonate derivatives) with formamidine.[3]
-
Formation Mechanism: If malononitrile is present as an impurity in the starting malonate, it can also react with formamidine to form this pyrimidine derivative.
-
Expected Analytical Signatures:
-
Mass Spectrometry (MS): A molecular ion peak corresponding to C4H5N3O2.
-
¹H NMR: A simpler spectrum compared to the target molecule, with characteristic signals for the pyrimidine ring protons.
-
| Byproduct | Plausible Formation Pathway | Expected Molecular Ion (m/z) | Key ¹H NMR Signals (Predicted) | Mitigation Strategy |
| Diethyl 2-((formamidino)methylene)malonate | Incomplete cyclization | C9H14N2O4 | Signals for ethyl groups, methine proton, and formamidine protons. | Optimize reaction time and temperature for cyclization. Ensure proper stoichiometry of the base. |
| Triethyl 1,1,2-ethenetricarboxylate | Self-condensation of DEEMM | C11H16O6 | Multiple, complex signals for ethyl groups and vinyl protons. | Use highly pure diethyl ethoxymethylenemalonate. Control reaction temperature to disfavor self-condensation. |
| 2-Amino-4,6-dihydroxypyrimidine | Reaction of malononitrile impurity with formamidine | C4H5N3O2 | Characteristic signals for pyrimidine ring protons. | Ensure the purity of the starting malonate derivative. |
Analytical Workflow for Byproduct Identification
A systematic approach is crucial for the successful identification of unknown byproducts.
Step-by-Step Protocol:
-
Isolation:
-
Perform column chromatography on the crude reaction mixture to separate the main product from the impurities. Use a gradient elution system (e.g., hexane/ethyl acetate) to achieve good separation.
-
Monitor the fractions by TLC to identify and collect the fractions containing the unknown byproduct.
-
-
Mass Spectrometry (MS) Analysis:
-
Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the molecular ion. This will help in determining the molecular formula.[4]
-
-
NMR Spectroscopy Analysis:
-
Dissolve the isolated byproduct in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.[2] Additional experiments like COSY and HMQC can help in establishing connectivity between protons and carbons.
-
-
Structure Elucidation:
-
Combine the data from MS and NMR to propose a structure for the byproduct.
-
Compare the spectroscopic data with known compounds in literature databases to confirm the structure.
-
Visualizing the Reaction Pathways
To better understand the formation of the target molecule and potential byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting unexpected results.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful execution and a proactive approach to troubleshooting. By understanding the potential side reactions and employing a systematic analytical workflow, researchers can effectively identify and mitigate the formation of unexpected byproducts. This guide provides a foundational framework for navigating these challenges, ultimately leading to a more efficient and successful synthesis.
References
-
ResearchGate. (2018). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of pyrimidine derivatives is a critical aspect of drug discovery and development. Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate and its analogues are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents.[1] The precise determination of their three-dimensional structure is paramount as it dictates their physicochemical properties, biological activity, and target interactions.[1] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these vital compounds, offering insights into the causality behind experimental choices and presenting supporting data.
The Importance of Structural Integrity
The 4,6-dihydroxypyrimidine core is prone to tautomerism, which can significantly impact its biological activity.[2][3] The presence of different tautomeric forms can influence hydrogen bonding capabilities, molecular recognition, and overall pharmacological profile.[4][5] Therefore, a multi-faceted analytical approach is often necessary to unambiguously confirm the structure in both solid and solution states.
Key Analytical Techniques for Structural Confirmation
A comprehensive structural characterization of this compound derivatives relies on the synergistic use of several spectroscopic and analytical methods. The most pivotal of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework in Solution
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure of organic compounds in solution.[6][7] They provide detailed information about the chemical environment of individual protons and carbon atoms, allowing for the mapping of the molecular framework.[8]
-
¹H NMR Spectroscopy provides information on the number and types of protons, their electronic environment, and their connectivity.[6] The chemical shifts, splitting patterns, and integration of proton signals are fundamental to piecing together the structure. For instance, the protons on the pyrimidine ring and the ethyl acetate moiety will exhibit characteristic signals.[9][10]
-
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone.[6] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of its attached groups.[8]
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are crucial for establishing connectivity between protons and carbons, confirming the assignment of signals, and ultimately, verifying the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound with high accuracy.[6][11] The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure.[6]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state with high precision.[6][12] This technique is invaluable for determining stereochemistry, conformation, and intermolecular interactions, such as hydrogen bonding.[13][14] For pyrimidine derivatives, X-ray crystallography can definitively resolve the predominant tautomeric form in the crystalline state.[2][3]
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms in solution, tautomeric equilibrium in solution. | Non-destructive, provides detailed structural information in solution.[6] | May not reflect the solid-state structure, complex spectra for larger molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[6] | High sensitivity, requires small sample amounts.[6] | Isomers can be difficult to distinguish, does not provide stereochemical information.[6] |
| X-ray Crystallography | Absolute 3D structure in the solid state, stereochemistry, conformation.[6][13] | Provides definitive structural information.[12] | Requires a suitable single crystal, which can be difficult to grow.[6] |
Experimental Protocol: A Step-by-Step Guide to 2D NMR Analysis
Confirming the structure of a novel this compound derivative requires a systematic approach. The following protocol outlines the key steps for a comprehensive 2D NMR analysis.
Objective: To unambiguously confirm the covalent structure and atom connectivity of the synthesized derivative.
Materials:
-
Synthesized this compound derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent. The choice of solvent is critical and can influence the observed chemical shifts and the tautomeric equilibrium.
-
Acquire ¹H NMR Spectrum: Obtain a standard one-dimensional proton NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire ¹³C NMR Spectrum: Obtain a proton-decoupled carbon NMR spectrum to identify all unique carbon signals.
-
Acquire COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will reveal proton-proton couplings, helping to identify adjacent protons in the molecule.
-
Acquire HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms.
-
Acquire HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure.
-
Data Analysis and Structure Confirmation: Integrate the information from all spectra to assign every proton and carbon signal and confirm the connectivity of the molecule.
Causality Behind Experimental Choices: The use of a combination of 1D and 2D NMR experiments provides a self-validating system. The ¹H and ¹³C spectra provide the fundamental building blocks, while the 2D experiments (COSY, HSQC, HMBC) provide the crucial connectivity information that links these blocks together, leaving no ambiguity in the final structure.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound derivatives.
Caption: Workflow for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a non-trivial but essential task in medicinal chemistry. A judicious combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a robust and self-validating approach to unambiguously determine the molecular structure.[6] This comprehensive characterization is the bedrock upon which further drug development efforts, including structure-activity relationship (SAR) studies and lead optimization, are built.[15]
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH. [Link]
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [Link]
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Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]
- Tautomerism and Stability of 2-Ethoxy-4,6-dihydroxypyrimidine: An In-depth Technical Guide - Benchchem.
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. [Link]
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IR, NMR spectral data of pyrimidine derivatives - ResearchGate. [Link]
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X-ray crystal structures of isothiazolo[4,3-d]pyrimidine analogues - ResearchGate. [Link]
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X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC - NIH. [Link]
- Spectroscopic properties (NMR, IR, Mass) of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. - Benchchem.
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. [Link]
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. [Link]
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Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central. [Link]
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Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC - NIH. [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - NIH. [Link]
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Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations - OUCI. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activity. [Link]
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A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug discovery. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1][2] This inherent biological relevance has inspired chemists to explore pyrimidine derivatives, which exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The successful development of a therapeutic agent often hinges on the strategic selection of starting materials and intermediates. The efficiency of a synthetic route, the potential for diversification, and the final yield are all heavily influenced by these early choices.
This guide provides an in-depth comparison of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a highly functionalized and versatile building block, against other common pyrimidine intermediates. We will dissect their respective strengths and weaknesses, supported by experimental data and protocols, to empower researchers to make informed decisions in their synthetic campaigns.
Featured Intermediate: Profile of this compound
This compound is a substituted pyrimidine that offers multiple points for chemical modification. Its structure is characterized by a central 4,6-dihydroxypyrimidine core, which exists in tautomeric equilibrium with its 4-hydroxy-6-oxo and 4,6-dioxo forms, and a reactive ethyl acetate group at the C5 position.[5]
Key Structural Features and Reactivity:
-
Dihydroxy Groups (C4, C6): These hydroxyl groups are the most prominent reactive sites. They can be readily converted into leaving groups, most commonly chloro groups, by reacting with reagents like phosphorus oxychloride (POCl₃). This transformation is a gateway to a multitude of nucleophilic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles to build molecular complexity.[6][7]
-
Ethyl Acetate Side Chain (C5): The ester functionality provides another handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. The α-carbon of the acetate group is also potentially reactive, allowing for further functionalization.
-
Aromatic Core: The pyrimidine ring itself can undergo certain electrophilic substitution reactions, although the electron-withdrawing nature of the two nitrogen atoms makes it less reactive than benzene.[8]
The strategic placement of these functional groups makes this intermediate an attractive precursor for compounds where substitution is desired at the 4, 5, and 6 positions of the pyrimidine ring.
Comparative Analysis with Alternative Pyrimidine Intermediates
The choice of an intermediate is a critical decision point in synthesis design. Below, we compare this compound with three other widely used intermediates, highlighting their distinct advantages and disadvantages.
4,6-Dihydroxypyrimidine
This compound represents the core scaffold of our featured intermediate without the C5 side chain. It is a vital intermediate in its own right, serving as a precursor for pharmaceuticals like sulfonamide antibiotics and agrochemicals such as the fungicide azoxystrobin.[6][9]
-
Advantages:
-
Simplicity and Availability: It is a more fundamental and commercially available building block. Its synthesis is well-established, often involving the condensation of malonic acid esters with formamide.[9][10]
-
Direct Pathway to C4/C6 Substitution: For target molecules that only require functionalization at the 4 and 6 positions, using this intermediate is more atom-economical than starting with a C5-substituted analogue.
-
-
Disadvantages:
-
Lack of C5 Functionality: Introducing a substituent at the C5 position requires an additional synthetic step, such as a Vilsmeier-Haack reaction or halogenation followed by cross-coupling, which can add complexity and reduce overall yield.[8]
-
Causality in Choice: Researchers should choose 4,6-dihydroxypyrimidine when the final target does not require a C5 substituent or when the desired C5 group is best installed after the initial pyrimidine ring formation.
Diethyl Malonate
Unlike the other intermediates discussed, diethyl malonate is not a pre-formed pyrimidine ring. Instead, it is a key acyclic precursor used to construct the pyrimidine ring itself, typically through condensation reactions with urea, thiourea, or amidines (e.g., the Biginelli or Pinner synthesis).[11][12][13]
-
Advantages:
-
Versatility in Ring Formation: Allows for the synthesis of a vast array of substituted pyrimidines by varying the co-reactants. For example, reacting with different aldehydes and ureas in the Biginelli reaction leads to diverse dihydropyrimidines.[14][15]
-
Cost-Effectiveness: As a bulk chemical, it is an inexpensive starting point for large-scale synthesis.[16]
-
-
Disadvantages:
-
Multi-Step to Reach Target: Requires a cyclization step to form the pyrimidine ring, which may have its own challenges with yield and purification.
-
Limited C5 Substitution Control (in some reactions): While the malonate backbone forms the C5 position, controlling its substitution pattern during the initial cyclization can be less straightforward than starting with a pre-functionalized ring.
-
Causality in Choice: Diethyl malonate is the intermediate of choice when the desired substitution pattern is easily achieved through a one-pot cyclization reaction like the Biginelli synthesis, or when building the pyrimidine ring from fundamental components is more economical for the target molecule.
Pyrimidine-5-carboxylic acid
This intermediate is a close structural analogue to our featured compound, differing only in the C5 substituent (carboxylic acid vs. ethyl acetate). It is a valuable building block for pharmaceuticals, particularly antiviral and anticancer drugs.[17]
-
Advantages:
-
Direct Amide Coupling: The carboxylic acid group is ready for direct amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC), bypassing the need for ester hydrolysis.
-
High Reactivity: The carboxylic acid group can be readily converted to other functional groups, such as acid chlorides or esters.
-
-
Disadvantages:
-
Potential for Interference: The acidic proton can interfere with certain reaction conditions (e.g., those using strong bases or organometallics) unless it is protected, adding steps to the synthesis.
-
Solubility Issues: Carboxylic acids can sometimes have lower solubility in common organic solvents compared to their ester counterparts, which can complicate reaction setup and purification.
-
Causality in Choice: Pyrimidine-5-carboxylic acid is preferred when the primary goal is to form an amide bond at the C5 position, as it provides the most direct route. This compound is often a better choice when the ester is needed for other transformations or when the acidic proton of the carboxylic acid would be problematic.
Data Presentation: Head-to-Head Comparison
The following tables summarize the key properties and synthetic utility of the discussed intermediates.
Table 1: Physicochemical and Synthetic Properties
| Property | This compound | 4,6-Dihydroxypyrimidine | Diethyl Malonate | Pyrimidine-5-carboxylic acid |
| Molecular Formula | C₈H₁₀N₂O₄ | C₄H₄N₂O₂ | C₇H₁₂O₄ | C₅H₄N₂O₂ |
| Molecular Weight | 198.18 g/mol | 112.09 g/mol [6] | 160.17 g/mol [16] | 124.09 g/mol |
| Physical Form | Solid[18] | Off-white/pale yellow powder[6] | Colorless liquid[16] | Solid[17] |
| Melting Point | Not widely reported | >300 °C[10] | -50 °C[16] | >300 °C |
| Key Reactive Sites | C4/C6-OH, C5-Ester | C4/C6-OH | Active methylene, Esters | C5-COOH |
| Primary Utility | Pre-functionalized core | Core pyrimidine scaffold | Ring construction precursor | C5-functionalization |
Table 2: Performance in Synthetic Applications
| Parameter | This compound | 4,6-Dihydroxypyrimidine | Diethyl Malonate | Pyrimidine-5-carboxylic acid |
| Accessibility | Specialized synthesis | Commercially available | Bulk commodity chemical | Commercially available |
| Atom Economy | High (if C5 side chain is needed) | High (if only C4/C6 are modified) | Variable (depends on reaction) | High (if C5-COOH is needed) |
| Versatility | High (3 points of diversity) | Moderate (2 points of diversity) | Very High (builds diverse rings) | Moderate (C5 functionalization) |
| Typical Next Step | Chlorination (e.g., with POCl₃) | Chlorination (e.g., with POCl₃)[7] | Cyclocondensation (e.g., Biginelli)[19] | Amide coupling |
| Common Products | Multi-substituted pyrimidines | C4/C6-disubstituted pyrimidines | Dihydropyrimidines, Barbiturates[12] | C5-Amide pyrimidines |
Experimental Protocols & Workflows
To provide a practical context, we outline key experimental procedures. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of this compound
This procedure is a representative method based on established pyrimidine synthesis principles, condensing a functionalized malonate derivative with formamidine.
-
Reagents & Equipment: Diethyl 2-(ethoxymethylene)malonate, Formamidine hydrochloride, Sodium ethoxide, Ethanol, Round-bottom flask, Reflux condenser.
-
Step 1: Base Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
Step 2: Initial Condensation: To the sodium ethoxide solution, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.
-
Step 3: Cyclization: Add formamidine hydrochloride (1.1 eq) to the reaction mixture.
-
Step 4: Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Work-up: Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl (2M) until the pH is ~6-7.
-
Step 6: Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Step 7: Purification & Validation: Dry the solid product under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary. Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Chlorination of this compound
This protocol demonstrates the key transformation of the dihydroxy intermediate into the highly reactive dichloro derivative, a crucial step for subsequent nucleophilic substitutions.
-
Reagents & Equipment: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst), Round-bottom flask, Reflux condenser with a gas trap.
-
Step 1: Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Step 2: Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to the suspension.
-
Step 3: Reflux: Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC (using a quenched aliquot).
-
Step 4: Work-up: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.
-
Step 5: Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Step 6: Purification & Validation: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[20] Purify by column chromatography on silica gel. Confirm the transformation by NMR (disappearance of OH protons, shifts in aromatic signals) and Mass Spectrometry (correct molecular ion with characteristic chlorine isotope pattern).
Visualization of Key Processes
Diagrams are essential for visualizing complex chemical pathways and decision-making processes.
Caption: Synthetic pathway to the title compound.
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A Comparative Guide to the Biological Activity of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its biological significance. Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, with its reactive sites and versatile structure, serves as a privileged scaffold for the synthesis of novel derivatives. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this parent compound a focal point for intensive research and development.[1][2]
This guide provides a comprehensive comparison of the biological activities of various compounds derived from this compound. We will delve into their performance against established alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a thorough understanding of their therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrimidine derivatives have emerged as a highly promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth.[3][4] The structural versatility of the pyrimidine scaffold allows for the design of molecules that can selectively target cancer cells, induce apoptosis, and inhibit key enzymes involved in cell cycle progression.[3][5]
Comparative Performance of Pyrimidine Derivatives
Numerous studies have synthesized and evaluated novel pyrimidine derivatives for their cytotoxic effects against various human cancer cell lines. For instance, a series of new indazol-pyrimidine derivatives demonstrated significant inhibitory activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines.[3] Notably, some of these compounds exhibited greater potency than the reference drug, showcasing their potential as lead compounds for new anticancer therapies.[3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 4f | MCF-7 | 1.629 | Doxorubicin | 8.029 | [3] |
| 4i | MCF-7 | 1.841 | Doxorubicin | 8.029 | [3] |
| 4a | MCF-7 | 2.958 | Doxorubicin | 8.029 | [3] |
| 2d | A549 | Strong cytotoxicity at 50 µM | Not specified | Not specified | [6] |
Table 1: Comparative cytotoxic activity of selected pyrimidine derivatives against human cancer cell lines.
The data clearly indicates that derivatives like 4f and 4i possess significantly lower IC50 values against the MCF-7 cell line compared to the standard chemotherapeutic agent, suggesting a higher potency.[3] Further mechanistic studies revealed that these compounds induce apoptosis by activating caspase-3/7 pathways.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Workflow:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][8] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9]
Comparative Performance and Mechanism of Action
Recent studies have highlighted pyrimidine derivatives that exhibit selective COX-2 inhibition.[8] This selectivity is crucial for developing safer anti-inflammatory drugs. The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activities of key inflammatory mediators such as prostaglandin E2, TNF-α, and various interleukins.[7]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Standard | Source |
| L1 | COX-2 | - | High selectivity | Celecoxib | [8] |
| L2 | COX-2 | - | High selectivity | Celecoxib | [8] |
| 2a | COX-2 | 3.5 | - | Celecoxib (IC50 = 0.65 µM) | [9] |
Table 2: Anti-inflammatory activity of selected pyrimidine derivatives.
The development of pyrimidine analogs that mimic the structure of celecoxib has led to potent anti-inflammatory agents.[9] For instance, compound 2a showed potent COX-2 inhibition, although not as potent as celecoxib in the reported study.[9]
Caption: Inhibition of the COX pathway by pyrimidine derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound (pyrimidine derivative) at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction, followed immediately by the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Absorbance Reading: Read the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 values.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[10][11][12]
Comparative Antimicrobial Spectrum
Derivatives of 4,6-dihydroxypyrimidine have shown broad-spectrum antimicrobial activity.[13] For example, 4,6-dihydroxypyrimidine hydrazones were effective against various fungi, bacteria, and cyanobacteria.[13]
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Standard | Source |
| IV-C9 | F. acuminatum | <50 | - | [13] |
| IV-C9 | C. capsici | <50 | - | [13] |
| IV-C9 | S. rolfsii | <50 | - | [13] |
| 3a, 3b, 3d | S. aureus, B. subtilis, E. coli | Excellent | Ampicillin | [12] |
| 4a-d | C. albicans, A. flavus | Excellent | Clotrimazole | [12] |
Table 3: Antimicrobial activity of selected pyrimidine derivatives.
The results indicate that specific structural modifications to the pyrimidine scaffold can yield compounds with potent and broad-spectrum antimicrobial effects.[12][13]
Experimental Protocol: Micro Broth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: General synthetic pathways from the parent scaffold.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The comparative data presented in this guide highlights the superior performance of certain derivatives against established standards, underscoring the importance of continued research in this area.
Future studies should focus on optimizing the lead compounds through detailed structure-activity relationship (SAR) analyses, exploring their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of the chemical space around the pyrimidine nucleus holds immense promise for addressing unmet medical needs.
References
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4998. [Link]
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Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(65), 39627-39656. [Link]
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Pękala, E., Frużyńska-Jóźwiak, D., Wróbel, M. R., & Marciniak, M. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(14), 5399. [Link]
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El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(3), 1367. [Link]
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Rani, P., Pal, D. K., & Sharma, M. (2013). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 75(3), 259. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qudah, M. A. (2012). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 345(8), 648-654. [Link]
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Anwar, M. M., & Kamel, M. M. (2017). Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]
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Ahmad, I., & Singh, A. (2022). Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e16–e24). ResearchGate. [Link]
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Joźwiak, M., Kopeć, W., & Frużyński, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
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Wang, Z., Li, Y., & Yang, X. (2024). Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria. Journal of Agricultural and Food Chemistry. [Link]
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Kumar, G. P., Kumar, D. S., & Reddy, T. S. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-19. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2009). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Medicinal Chemistry Research, 18(7), 553-565. [Link]
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Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125. [Link]
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El-Hashash, M. A., El-Gazzar, A. B. A., & El-Naggar, A. M. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1-17. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Analogs
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate core. Due to the nascent stage of research on this specific scaffold, this guide synthesizes data from closely related 4,6-disubstituted and 5-substituted pyrimidine derivatives to elucidate potential SAR trends. We will explore the impact of structural modifications on biological activities, with a focus on anticancer and enzyme inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and detailed protocols to facilitate the rational design of novel and potent therapeutic candidates.
Introduction: The Prominence of the Pyrimidine Scaffold
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with a broad spectrum of biological activities.[1] The pyrimidine nucleus is a fundamental component of biological molecules such as nucleic acids (cytosine, thymine, and uracil) and vitamins (thiamine).[1] This inherent biocompatibility has established pyrimidine derivatives as a "privileged scaffold" in the field of drug discovery.[1] Synthetic modifications to the pyrimidine ring have led to the creation of compounds with a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1]
The core structure of interest, this compound, presents multiple opportunities for structural modification to modulate biological activity. The dihydroxy groups at positions 4 and 6, the ethyl acetate moiety at position 5, and the potential for substitution at position 2 offer a rich chemical space for exploration. This guide will systematically analyze the known effects of such modifications in related pyrimidine series to build a predictive SAR model for this promising class of compounds.
Synthesis of the Core Scaffold and its Analogs
The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines is a well-established process, typically involving the condensation of a substituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide.[2]
Caption: General workflow for the synthesis of the core pyrimidine scaffold.
Further modifications, such as the conversion of the dihydroxy groups to dichloro groups, can be achieved using reagents like the Vilsmeier-Haack-Arnold reagent.[2] This transformation is crucial as it provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 4 and 6 positions.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR based on modifications at key positions, drawing parallels from related pyrimidine analogs.
Substitution at the C5 Position
Substitution at the C5 position of the pyrimidine ring has been a successful strategy for enhancing the biological properties of various pharmacologically active pyrimidine derivatives.[2]
-
Alkyl and Fluoro Substitutions: In a study on 5-substituted 2-amino-4,6-dichloropyrimidines, it was found that irrespective of the substituent at the 5-position, these compounds inhibited immune-activated nitric oxide (NO) production.[2] The 5-fluoro-2-amino-4,6-dichloropyrimidine was the most potent, with an IC50 of 2 µM.[2] Other derivatives with alkyl substitutions at C5 displayed IC50 values in the range of 9-36 µM.[2] This suggests that a small, electronegative substituent at the C5 position may be favorable for anti-inflammatory activity.
-
Arylalkynyl Substitutions: The synthesis of C5-arylalkynyl-β-D-ribofuranonucleosides of uracil has been explored for antitumor and antiviral activities.[3] This indicates that larger, more complex substitutions at the C5 position can also lead to potent biological activity, likely through different mechanisms of action.
Substitution at the C4 and C6 Positions
The 4 and 6 positions of the pyrimidine ring are critical for interaction with various biological targets, particularly protein kinases.
-
Diaryl Substitutions: 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology.[4] Molecular docking studies suggest a strong binding affinity of these derivatives towards PIK3γ.[4] This highlights the importance of aromatic moieties at these positions for kinase inhibition.
-
Morpholino Substitutions: The presence of a morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors.[5] Di-substituted pyridopyrimidines with a morpholino group have shown excellent dual inhibitory activity against PI3Kα and mTOR.[5]
Substitution at the C2 Position
The C2 position offers another avenue for modifying the activity of pyrimidine-based compounds.
-
Amino and Substituted Amino Groups: The presence of an amino group at the C2 position is common in many biologically active pyrimidines. Modifications of this amino group can significantly impact potency and selectivity.
-
Indole-Aryl-Substituted Aminopyrimidines: A series of 2,4,5-substituted pyrimidines, where the C2 position was part of an indole-aryl-substituted amino group, were identified as potent inhibitors of tubulin polymerization.[6] One such compound exhibited an IC50 of 0.79 µM for tubulin polymerization and significant antiproliferative activity against several cancer cell lines with IC50 values ranging from 16 to 62 nM.[6]
Comparative Biological Evaluation
To provide a clearer picture of the potential of this compound analogs, the following table summarizes the cytotoxic activities of various structurally related pyrimidine derivatives against different cancer cell lines.
| Compound Class | Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | C5: Fluoro | (NO production) | 2 | [2] |
| C5: Alkyl | (NO production) | 9-36 | [2] | |
| 2,4,5-Substituted Pyrimidines | C2: Indole-aryl-amino, C4/C5: Aryl | BEL-7402 | 0.016-0.062 | [6] |
| 4,6-Diarylpyrimidines | C4/C6: Aryl | (PI3Kγ inhibition) | - | [4] |
| Pyrido[3,2-d]pyrimidines | C2/C4: Morpholino, Aryl | MCF7 | (nM range) | [5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of pyrimidine derivatives.
General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines
This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[2]
-
Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere with intensive stirring.
-
After all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol).
-
Add the corresponding monosubstituted malonic acid diester (0.2 mol) to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid.
-
Collect the precipitated product by filtration, wash with a suitable solvent, and dry.
-
Purify the crude product by recrystallization.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Caption: A simplified workflow for the MTT cytotoxicity assay.
-
Reagent Preparation:
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.[8]
-
-
Assay Procedure (96-well plate format):
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add 10 µL of the MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental data on this compound and its immediate analogs are limited, the extensive research on related pyrimidine scaffolds provides a strong foundation for predicting their structure-activity relationships. The analysis of existing literature suggests that strategic modifications at the C2, C4, C5, and C6 positions can significantly influence the biological activity of this core structure.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs. Key areas for investigation include:
-
Exploration of diverse substituents at the C5 position: Investigating a range of alkyl, aryl, and heteroaryl groups attached to the acetate moiety to probe the steric and electronic requirements for optimal activity.
-
Modification of the C4 and C6 dihydroxy groups: Conversion to dichloro intermediates followed by nucleophilic substitution with various amines, anilines, and other nucleophiles to target specific enzyme active sites, particularly kinases.
-
Introduction of diverse functionalities at the C2 position: Synthesizing analogs with different amino, substituted amino, and other heterocyclic groups to modulate potency and selectivity.
By leveraging the insights presented in this guide, researchers can rationally design and synthesize novel this compound analogs with enhanced therapeutic potential.
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
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Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
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Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... [Link]
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Abdelgawad, M. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]
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Sravanthi, T., & Manjula, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals. [Link]
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Gkionis, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Medicinal Chemistry. [Link]
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Bakr, R. B., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PLOS ONE. [Link]
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Sridhar, J., & Suthakaran, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]
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Comparative study of different synthetic routes to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The efficiency and practicality of its synthesis are of paramount importance for drug discovery and development programs. This guide provides an in-depth comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The core structure of this compound features a dihydroxypyrimidine ring substituted at the 5-position with an ethyl acetate moiety. The synthetic challenge lies in the regioselective construction of this substituted heterocyclic system. This guide will explore two distinct and effective strategies:
-
Route 1: Cyclocondensation of Diethyl 2-(ethoxymethylene)malonate with Formamidine. This is a classical and convergent approach to constructing the pyrimidine ring in a single step from acyclic precursors.
-
Route 2: Stepwise Construction from Diethyl Malonate and Triethyl Orthoformate. This method involves the in-situ formation of a key intermediate followed by cyclization, offering an alternative pathway with different experimental considerations.
Route 1: One-Pot Cyclocondensation
This approach leverages the well-established chemistry of pyrimidine synthesis through the condensation of a 1,3-dicarbonyl equivalent with a source of the N-C-N fragment.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the formamidine on the activated double bond of diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring. The ethoxymethylene group serves as a crucial one-carbon electrophile, facilitating the ring closure.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate. [1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of diethyl malonate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is prepared.
-
A catalytic amount of a Lewis acid, such as zinc chloride, can be added to accelerate the reaction.
-
The mixture is heated at reflux (typically 120-140 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the excess reagents and byproducts are removed by distillation under reduced pressure to afford crude diethyl 2-(ethoxymethylene)malonate.
-
Further purification can be achieved by vacuum distillation.
Step 2: Cyclocondensation with Formamidine.
-
In a separate reaction vessel, sodium metal (1.1 eq) is carefully dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, formamidine acetate or hydrochloride (1.0 eq) is added, and the mixture is stirred until a homogenous solution is obtained.
-
Diethyl 2-(ethoxymethylene)malonate (1.0 eq) is then added dropwise to the solution of formamidine in sodium ethoxide at room temperature.
-
After the addition is complete, the reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Visualization of Route 1 Workflow
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Stepwise Construction via In-Situ Intermediate Formation
This alternative strategy involves the reaction of diethyl malonate with an orthoformate ester to generate a reactive intermediate in situ, which then undergoes cyclocondensation with a nitrogen source.
Mechanistic Rationale
In this route, diethyl malonate first reacts with triethyl orthoformate in the presence of an acid catalyst to form diethyl 2-(ethoxymethylene)malonate as a transient intermediate. This intermediate is not isolated but is directly reacted with formamidine in the same pot. The subsequent cyclocondensation follows the same mechanistic pathway as in Route 1. This approach avoids the isolation and purification of the potentially sensitive ethoxymethylene intermediate.
Experimental Protocol
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a mixture of diethyl malonate (1.0 eq) and triethyl orthoformate (1.2 eq) in a suitable solvent such as absolute ethanol is prepared.
-
A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is added to the mixture.
-
The reaction is heated to reflux, and a solution of formamidine (prepared from formamidine salt and a base like sodium ethoxide, as in Route 1) (1.0 eq) in ethanol is added dropwise over a period of time.
-
The reaction mixture is maintained at reflux for an extended period (typically 12-24 hours) to ensure complete reaction. Progress is monitored by TLC.
-
The work-up procedure is similar to Route 1. The reaction mixture is cooled, the solvent is evaporated, and the residue is dissolved in water.
-
Acidification of the aqueous solution precipitates the desired product, which is then collected by filtration, washed, and dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
Visualization of Route 2 Workflow
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators. The data presented in the table below is a synthesis of typical results reported in the chemical literature and may vary depending on the specific experimental conditions.
| Parameter | Route 1: One-Pot Cyclocondensation | Route 2: Stepwise Construction |
| Overall Yield | Generally higher (60-75%) | Moderate (45-60%) |
| Reaction Time | Shorter (typically 8-12 hours) | Longer (typically 18-30 hours) |
| Number of Steps | Two distinct operational steps | One-pot, but longer reaction time |
| Intermediate Isolation | Yes (Diethyl 2-(ethoxymethylene)malonate) | No (In-situ generation) |
| Reagent Cost | Potentially higher due to pre-synthesis or purchase of the ethoxymethylene derivative | Generally lower as it starts from more basic materials |
| Process Simplicity | Requires handling and purification of an intermediate | Operationally simpler as a one-pot procedure |
| Scalability | Good, with well-defined steps | Good, but longer reaction times may be a factor |
| Purity of Crude Product | Generally higher due to isolation of intermediate | May require more rigorous purification |
Discussion and Recommendations
Route 1 offers the advantage of higher overall yields and shorter reaction times. The isolation and purification of the diethyl 2-(ethoxymethylene)malonate intermediate allow for a cleaner cyclocondensation reaction, often resulting in a purer crude product that is easier to purify. This route is particularly well-suited for laboratory-scale synthesis where control over each step is desired and high purity is a primary concern.
Route 2 , on the other hand, presents a more streamlined, one-pot procedure that avoids the need to isolate the intermediate. This can be advantageous in terms of operational simplicity and may be more cost-effective for larger-scale production where minimizing the number of unit operations is a priority. However, the longer reaction times and potentially lower yields are important considerations. The in-situ generation of the reactive intermediate may also lead to the formation of more byproducts, necessitating more thorough purification of the final product.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization.
-
For high-purity material on a laboratory scale , where yield and reaction control are paramount, Route 1 is recommended .
-
For larger-scale synthesis where operational simplicity and cost-effectiveness are the primary drivers , and a slightly lower yield is acceptable, Route 2 offers a viable alternative .
It is always advisable to perform small-scale pilot reactions to optimize conditions and validate the chosen route before scaling up.
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The Pyrimidine-5-yl Acetate Scaffold: A Versatile Platform for the Synthesis and Evaluation of Novel Kinase Inhibitors
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of targeted cancer therapy, the pyrimidine nucleus stands as a "privileged scaffold," forming the structural core of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for potent inhibition.[2][3] This guide focuses on a particularly promising yet underexplored starting material: Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate . We will explore its potential as a versatile platform for synthesizing diverse kinase inhibitors, providing a comparative analysis of the efficacy of the resulting compound classes against established alternatives. This document serves as a strategic manual, blending synthetic rationale with comparative biological data to empower researchers in the design of next-generation targeted therapies.
The Strategic Advantage of this compound
The title compound is an ideal starting point for combinatorial library synthesis due to its inherent chemical functionalities. The dihydroxy-pyrimidine core can be readily converted into a more reactive dichloro-intermediate, enabling sequential and site-selective functionalization. The ethyl acetate group at the C5 position offers a unique vector for modification, allowing for the exploration of chemical space not readily accessible from more common pyrimidine starting materials.
Proposed Synthetic Pathway to Key Intermediates
The journey from a stable dihydroxypyrimidine to a versatile library of kinase inhibitors begins with a crucial activation step: chlorination. The hydroxyl groups are poor leaving groups, but their conversion to chlorides transforms the pyrimidine ring into an electrophilic scaffold ripe for cross-coupling reactions.
Caption: Synthetic workflow from the starting material to a diverse inhibitor library.
This strategy allows for the systematic introduction of various aryl, heteroaryl, and amino moieties at the C4 and C6 positions, creating a focused library of potential kinase inhibitors targeting different kinase families.
Comparative Efficacy Analysis of Target Kinase Inhibitor Classes
By applying the synthetic strategy outlined above, derivatives of this compound can be tailored to inhibit key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinase.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] The pyrimidine scaffold is a well-established core for potent CDK inhibitors.[5][6]
Comparative Performance of Pyrimidine-Based CDK2 Inhibitors
| Compound Class/Name | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (Compound 17) | HCT-116 | 0.19 | [3] |
| Pyrazolo[3,4-d]pyrimidine (Compound 15) | HCT-116 | 0.061 | [2] |
| Benzamide-Pyrimidine (Compound 25) | MDA-MB-468 | - (Induces Apoptosis) | [4] |
| Abemaciclib (Reference) | Multiple | - (FDA Approved) | [5][7] |
| Roscovitine (Reference) | Multiple | ~0.4 | [2] |
Derivatives synthesized from our proposed scaffold, particularly those incorporating structural motifs from known pyrazolo[3,4-d]pyrimidines, are expected to exhibit potent anti-proliferative activity. The data suggests that sub-micromolar to nanomolar potency is an achievable goal for this class of compounds.[2][3] Abemaciclib, a 2-anilinopyrimidine derivative, demonstrates that this core can lead to clinically successful drugs.[7]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers, most notably non-small cell lung cancer (NSCLC).[8] Pyrimidine-based inhibitors form the backbone of first, second, and third-generation EGFR-TKIs.[9]
Comparative Performance of Pyrimidine-Based EGFR Inhibitors
| Compound Class/Name | Target Kinase/Cell Line | IC50 (nM) | Reference |
| Pyrimidine-5-carbonitrile (Compound 10b) | EGFR | 8.29 | [10] |
| 5-Trifluoromethylpyrimidine (Compound 9u) | EGFR | 91 | [11] |
| Pyrido[3,4-d]pyrimidine (Compound 45) | EGFR (L858R/T790M) | 23.3 | [12] |
| Gefitinib (Reference) | EGFR | ~5-30 | [13] |
| Erlotinib (Reference) | EGFR | ~2-70 | [10][13] |
| AZD9291 (Osimertinib) | EGFR (T790M) | Potent | [9] |
The data indicates that novel pyrimidine derivatives can achieve nanomolar potency against both wild-type and clinically relevant mutant forms of EGFR.[10][12] A key challenge in this area is overcoming resistance mutations like T790M. The flexibility of the Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate intermediate allows for the introduction of moieties specifically designed to target these resistant mutants.
Caption: EGFR signaling and the intervention point for pyrimidine inhibitors.
Src Family Kinase (SFK) Inhibitors
Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, migration, and angiogenesis. Its hyperactivation is implicated in many cancers.[14][15] The pyrazolo[3,4-d]pyrimidine scaffold, a close relative of the core pyrimidine structure, has yielded highly potent Src inhibitors.[14][16]
Comparative Performance of Pyrimidine-Based Src Inhibitors
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (SI-388) | Src | Potent | [16] |
| Pyrazolo[3,4-d]pyrimidine (Compound 1j) | Src | 0.9 | [15] |
| 4-Amino-6-benzimidazole-pyrimidine | Lck (Src Family) | Single-digit nM | [17] |
| Dasatinib (Reference) | Src/Abl | <1 | [18] |
The development of highly potent, single-digit nanomolar Src inhibitors from pyrimidine-based scaffolds is well-documented.[15][17] Derivatives from our proposed synthetic route, incorporating key pharmacophores from known Src inhibitors, could rival the efficacy of established drugs like Dasatinib.
Experimental Protocols & Methodologies
To facilitate the exploration of this chemical space, we provide validated, step-by-step protocols for key synthetic transformations and biological assays.
Synthesis of Key Intermediate: Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Objective: To convert the dihydroxy-pyrimidine starting material into the di-chloro intermediate, activating it for cross-coupling reactions.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).[19][20]
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline or a stoichiometric amount of a hindered amine base like N,N-diisopropylethylamine (Hünig's base).[19]
-
Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice. The excess POCl₃ will hydrolyze.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the target compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To introduce aryl or heteroaryl groups at the C4 and/or C6 positions via C-C bond formation.
-
Reaction Setup: To a microwave vial or Schlenk tube, add Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1 equivalent), the desired aryl/heteroaryl boronic acid (1.1 equivalents for mono-substitution, 2.2 for di-substitution), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[21][22]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture, either conventionally (80-100 °C) or via microwave irradiation (110-150 °C), for the required time (typically 1-12 hours).[23] Monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Objective: To introduce amine functionalities at the C4 and/or C6 positions via C-N bond formation.[24][25]
-
Reaction Setup: In an oven-dried, inert-atmosphere flask, combine Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP; 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ (1.5-2.5 equivalents).[26][27]
-
Solvent: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. Purify the residue by column chromatography.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the synthesized compound required to inhibit 50% of the target kinase activity (IC50).
Caption: Generalized workflow for an in vitro kinase inhibition assay.
-
Assay Buffer: Prepare a suitable kinase assay buffer containing MgCl₂, DTT, and a buffering agent (e.g., HEPES).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a microplate well, combine the recombinant target kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C or 37 °C) for a set period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (luminescence-based, measures ADP formation) or a phosphospecific antibody-based ELISA.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound represents a highly versatile and cost-effective starting point for the development of novel kinase inhibitors. Through a straightforward activation to its dichloro-derivative, medicinal chemists can access a vast chemical space via robust and well-established cross-coupling methodologies. The comparative data presented for pyrimidine-based inhibitors of CDKs, EGFR, and Src kinases demonstrate that this scaffold is capable of producing compounds with nanomolar potency, rivaling or exceeding that of established clinical candidates. The provided protocols offer a practical foundation for synthesizing and evaluating these next-generation inhibitors, paving the way for new therapeutic interventions in oncology and beyond.
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Hassan, A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][28][29]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH.
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- Wang, S., et al. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online.
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A Comparative Guide to the In Vitro Evaluation of 4,6-Dihydroxypyrimidine Derivatives
This guide provides a comprehensive comparison of the in vitro biological performance of derivatives stemming from the 4,6-dihydroxypyrimidine scaffold, a core structure accessible from intermediates like Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate.[1] Pyrimidine and its fused heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[2][3][4] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2][5][6]
This document is intended for researchers, scientists, and drug development professionals. It offers an objective analysis of in vitro performance, supported by experimental data from peer-reviewed studies, and provides detailed protocols to ensure reproducibility and methodological validation.
Comparative In Vitro Analysis: Gauging Biological Potential
The true measure of a compound's potential lies in its quantifiable biological activity. Here, we compare various pyrimidine derivatives across three common in vitro screening platforms: anticancer cytotoxicity, antioxidant capacity, and enzyme inhibition.
Anticancer Activity: Cytotoxicity Screening
The evaluation of novel compounds for their ability to selectively kill cancer cells is a primary focus of drug discovery. Pyrimidine derivatives have shown significant promise in this area.[2][7] The most common method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[8]
The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates greater potency. The table below summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines, with Doxorubicin, a standard chemotherapeutic agent, as a comparator.
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference Comparator (IC₅₀) | Source(s) |
| Pyrimidine Derivative 2d | A549 (Lung) | MTT | ~50 | Not specified in study | [9] |
| Pyrimidine Derivative 2a | A549 (Lung) | MTT | >100 | Not specified in study | [9] |
| Pyrimidine-hydrazone 5 | A549 (Lung) | SRB | 8.12 | Doxorubicin (0.50 µM) | [2] |
| Pyrimidine-hydrazone 5 | MCF-7 (Breast) | SRB | 10.31 | Doxorubicin (0.98 µM) | [2] |
| Pyrimidine-hydrazone 5 | HeLa (Cervical) | SRB | 9.24 | Doxorubicin (0.62 µM) | [2] |
Data synthesized from multiple sources for comparative purposes.
The data indicates that while some pyrimidine derivatives show moderate activity, others, like the pyrimidine-hydrazone conjugates, exhibit potent cytotoxicity in the low micromolar range, albeit still less potent than the clinical drug Doxorubicin.[2][9] This highlights the critical role that specific substitutions on the pyrimidine core play in determining anticancer efficacy.
Caption: Workflow for MTT-based cytotoxicity screening of pyrimidine derivatives.
Antioxidant Activity: Radical Scavenging
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid method to screen for radical scavenging activity.[5] In this assay, the deep purple DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, a color change that can be measured spectrophotometrically.[10]
The antioxidant potential of various pyrimidine derivatives is compared below. Ascorbic acid (Vitamin C) and Gallic acid are common standards. A lower IC₅₀ value signifies superior antioxidant capacity.
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference Comparator (IC₅₀) | Source(s) |
| Pyrimidine Derivative 1a1 | DPPH | 17.72 | Ascorbic Acid (15.15 µg/mL) | [5] |
| Pyrimidine Derivative 1a2 | DPPH | 17.21 | Ascorbic Acid (15.15 µg/mL) | [5] |
| Pyrimidine Derivative 1a3 | DPPH | 16.92 | Ascorbic Acid (15.15 µg/mL) | [5] |
| Substituted Pyrimidines | H₂O₂ Scavenging | Weak Activity | Gallic Acid (Potent) | [5] |
Data highlights the hydrogen-donating capacity of the tested compounds.
The results show that certain pyrimidine derivatives with specific substitutions (e.g., chloro groups) exhibit good radical scavenging activity, with potency comparable to the standard antioxidant, ascorbic acid.[5] This suggests their potential in mitigating diseases linked to oxidative stress. Interestingly, many pyrimidines show stronger inhibition of lipid peroxidation than direct DPPH radical scavenging, indicating multiple mechanisms of antioxidant action.[3][9][11]
Caption: Mechanism of DPPH radical neutralization by a hydroxylated pyrimidine.
Enzyme Inhibition: Mushroom Tyrosinase
Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[12][13] Its over-activity can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are valuable in cosmetics and medicine.[14] The in vitro assay measures the ability of a compound to inhibit the oxidation of L-DOPA to the colored product dopachrome, a reaction catalyzed by mushroom tyrosinase.[12][14]
The tyrosinase inhibitory activity of novel pyrimidine-based azo dyes is compared with Kojic acid, a well-known tyrosinase inhibitor.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference Comparator (IC₅₀) | Source(s) |
| Pyrimidine Derivative 1d | Tyrosinase Inhibition | 24.45 | Kojic Acid (25.24 µM) | [12][15] |
| Pyrimidine Derivative 1a | Tyrosinase Inhibition | 24.68 | Kojic Acid (25.24 µM) | [12][15] |
| Pyrimidine Derivative 1e | Tyrosinase Inhibition | >30 | Kojic Acid (25.24 µM) | [12] |
| Pyrimidine Derivative 1b | Tyrosinase Inhibition | >30 | Kojic Acid (25.24 µM) | [12] |
Data from a study on novel azo-dyes containing a pyrimidine moiety.
Remarkably, derivatives 1d and 1a demonstrate inhibitory potency on par with the standard inhibitor, Kojic acid, making them excellent candidates for further investigation as skin-lightening agents.[12] Kinetic studies revealed a noncompetitive inhibition mechanism, suggesting these compounds bind to a site other than the enzyme's active site.[12][15]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays discussed.
Protocol 1: MTT Cytotoxicity Assay[8]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the logarithm of compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay[5][10]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds and a standard (e.g., Ascorbic Acid) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank well should contain methanol instead of the DPPH solution. The control well contains DPPH solution and methanol (no test compound).
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol 3: Mushroom Tyrosinase Inhibition Assay[12][14]
-
Reagent Preparation:
-
Enzyme: Prepare a solution of mushroom tyrosinase (e.g., 300 U/mL) in 0.1 M sodium phosphate buffer (pH 6.8).
-
Substrate: Prepare a 10 mM solution of L-DOPA in the same phosphate buffer immediately before use.
-
Inhibitors: Dissolve test compounds and Kojic acid (positive control) in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: 20 µL of test compound + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells: 20 µL of buffer/solvent + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction. The total volume is 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6539. [Link]
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Sharma, P., & Sharma, R. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Journal of Pharmaceutical Research International, 33(46A), 428-442. [Link]
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Al-Abdullah, E. S., Al-Salahi, R. A., & Al-Obaid, A. M. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(10), 686-693. [Link]
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Anwar, M. M., & Kamel, M. M. (2017). Pyrimidine derivatives as anticancer agents. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-10. [Link]
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Szychowska, A., Wesołowska, O., Prochnicka, B., Fruziński, A., & Czylkowska, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2125. [Link]
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]
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Patsilinakos, A., Ragno, R., Myrianthopodou, E., Tzani, A., Detsi, A., & Kontogiorgis, C. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1261. [Link]
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Ranjbar, S., Gholam-Hossein-Zadeh, S., Ghaffari-Moghaddam, M., & Mohammadi, A. (2019). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1047-1054. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antioxidant Properties of Pyrimidine and Uracil Derivatives. ResearchGate. [Link]
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Al-Tel, T. H. (2011). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 16(1), 698-711. [Link]
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Al-Tel, T. H. (2011). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
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Ranjbar, S., Gholam-Hossein-Zadeh, S., Ghaffari-Moghaddam, M., & Mohammadi, A. (2019). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. ResearchGate. [Link]
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Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]
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Unknown. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
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A Technical Guide to Benchmarking Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Against Known Building Blocks in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from anticancer and antiviral drugs to central nervous system modulators.[1][2] The strategic selection of pyrimidine building blocks is therefore a critical decision in the drug discovery workflow, directly impacting synthetic efficiency, molecular diversity, and, ultimately, the timeline and cost of development. This guide provides an in-depth technical comparison of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a versatile yet perhaps underutilized building block, against more established alternatives. Through a critical analysis of reactivity, synthetic utility, and supported by experimental data, we aim to provide a clear framework for researchers to make informed decisions in the selection of pyrimidine synthons.
The Central Role of Pyrimidine Scaffolds in Medicinal Chemistry
The prevalence of the pyrimidine motif in clinically approved drugs is a testament to its remarkable versatility as a pharmacophore.[3][4] Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, allows for high-affinity binding to a wide range of biological targets.[5] Furthermore, the pyrimidine ring serves as an excellent scaffold for the presentation of diverse functional groups in precise three-dimensional orientations, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A significant number of kinase inhibitors, for example, incorporate a pyrimidine core to mimic the adenine ring of ATP, thereby achieving competitive inhibition.[6][7]
Introducing this compound: A Multifunctional Building Block
This compound presents a unique combination of functional groups that offer multiple avenues for synthetic elaboration. The dihydroxypyrimidine core can exist in tautomeric forms, influencing its reactivity, while the acetate side chain provides a handle for a variety of chemical transformations.
Key Structural Features:
-
Dihydroxypyrimidine Core: The hydroxyl groups can be functionalized, for example, by conversion to leaving groups (e.g., chloro, bromo) for subsequent nucleophilic substitution or cross-coupling reactions. The tautomeric keto-enol equilibrium also plays a crucial role in its reactivity.
-
Acetate Side Chain: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The active methylene group adjacent to the ester is also amenable to a range of C-C bond-forming reactions.
Head-to-Head Comparison: Performance in Key Synthetic Transformations
To objectively benchmark this compound, we will compare its performance in key synthetic transformations against three widely used classes of building blocks:
-
Halogenated Pyrimidines: (e.g., 2,4,6-trichloropyrimidine)
-
Substituted Malonates: (e.g., Diethyl Malonate)
-
Barbituric Acid and its Derivatives
The primary application for a building block like this compound is in the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry.[1] Therefore, we will focus our comparison on cyclocondensation reactions leading to these and related heterocyclic scaffolds.
Cyclocondensation Reactions for the Synthesis of Fused Pyrimidines
The synthesis of pyrimido[4,5-d]pyrimidines often involves the condensation of a functionalized pyrimidine with a three-atom component, such as a guanidine or urea derivative.[8]
Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
Caption: A generalized workflow for the synthesis of a pyrimido[4,5-d]pyrimidine core.
Comparative Performance Data in Cyclocondensation Reactions
| Building Block | Reagents | Typical Conditions | Typical Yield (%) | Notes |
| This compound | Guanidine Hydrochloride | NaOEt, EtOH, reflux | ~70-85% | Direct route to aminopyrimido[4,5-d]pyrimidines.[8] |
| 2,4,6-Trichloropyrimidine | Amines, then Guanidine | 1. Nucleophilic substitution 2. Cyclization | ~50-70% (over 2 steps) | Multi-step process, offers regiochemical control.[6] |
| Diethyl Malonate | Urea, Formamide | NaOMe, MeOH, heat | ~84-88% | Forms the initial dihydroxypyrimidine ring.[9] Requires further functionalization. |
| Barbituric Acid | Urea or Thiourea, Aldehyde | EtOH, reflux | ~60-80% | Leads to pyrimido[4,5-d]pyrimidine-2,4,7-triones.[2] |
Analysis of Comparative Data:
-
This compound offers a more direct route to certain fused pyrimidine systems compared to multi-step sequences starting from halogenated pyrimidines. The yields are generally good, making it an efficient building block for this purpose.
-
Halogenated pyrimidines , while requiring a multi-step approach, provide greater control over the substitution pattern of the final product. The stepwise nature of the synthesis allows for the introduction of different functional groups at specific positions.
-
Diethyl Malonate serves as a fundamental precursor for the de novo synthesis of the pyrimidine ring itself.[3] While a highly versatile and cost-effective starting material, it requires additional steps to arrive at a similarly functionalized intermediate as this compound.
-
Barbituric acid is a classic and effective building block for the synthesis of fused pyrimidines with multiple oxo groups.[10] Its reactivity is well-established, and it provides a reliable route to a specific subset of pyrimido[4,5-d]pyrimidine derivatives.[2]
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a pyrimido[4,5-d]pyrimidine derivative from this compound and a comparative synthesis from a halogenated pyrimidine are provided below.
Protocol 1: Synthesis of a Pyrimido[4,5-d]pyrimidine from this compound
This protocol is adapted from established procedures for the cyclocondensation of functionalized pyrimidines with guanidine.[8]
Reaction Scheme
Caption: Synthesis of a pyrimido[4,5-d]pyrimidine derivative.
Step-by-Step Methodology:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add this compound and guanidine hydrochloride.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Two-Step Synthesis from a Halogenated Pyrimidine
This protocol illustrates a typical two-step approach starting from a dichloropyrimidine.
Workflow for Two-Step Synthesis
Caption: A two-step workflow for pyrimido[4,5-d]pyrimidine synthesis.
Step-by-Step Methodology:
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., DMF) and add a primary or secondary amine.
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 2: Cyclocondensation
-
The resulting aminopyrimidine from Step 1 is then subjected to a cyclocondensation reaction with guanidine under conditions similar to those described in Protocol 1.
Conclusion and Future Outlook
This guide demonstrates that this compound is a highly valuable and efficient building block for the synthesis of fused pyrimidine systems, particularly pyrimido[4,5-d]pyrimidines. Its key advantage lies in the directness of the synthetic route it enables, often leading to higher overall yields in fewer steps compared to approaches starting from some halogenated pyrimidines.
However, the choice of building block is always project-specific. For constructing highly decorated pyrimidine cores with diverse substitution patterns, the stepwise approach afforded by halogenated pyrimidines may be more suitable. For fundamental synthesis of the pyrimidine ring, diethyl malonate remains a cost-effective and versatile starting point. Barbituric acid provides a reliable route to a specific class of fused pyrimidines.
As the demand for novel and diverse chemical matter in drug discovery continues to grow, a thorough understanding of the reactivity and synthetic utility of a wide range of building blocks is paramount. This compound represents a potent tool in the medicinal chemist's arsenal, and its wider adoption has the potential to accelerate the discovery of new therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For researchers and drug development professionals, the synthesis of novel compounds is a routine yet critical aspect of advancing scientific frontiers. With this innovation comes the profound responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a compound for which specific safety and disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach that assumes the compound is hazardous is not just recommended, but essential.
The foundational principle of this guide is to treat this compound as a hazardous waste until its characteristics are fully understood. This approach is informed by the known hazards of its structural components: pyrimidine derivatives, which can possess biological activity and potential toxicity, and acetate esters, which can be flammable and irritants.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. Given the lack of specific toxicological data for this compound, the following personal protective equipment (PPE) is mandatory to mitigate potential risks of irritation and unknown toxicity:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential contact with the eyes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove.
-
Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
II. Waste Characterization and Segregation: A Cautious Approach
Proper waste disposal begins with accurate characterization. However, for a novel compound, this can be challenging. Therefore, it is imperative to follow your institution's protocol for unknown waste, which typically involves treating the substance as hazardous.
Key Principles of Segregation:
-
Do Not Mix: Never mix this compound waste with other waste streams. This is to prevent unforeseen chemical reactions that could generate heat, toxic gases, or even explosions.
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound.
III. Step-by-Step Disposal Protocol
This protocol outlines the systematic steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Material Compatibility: Choose a waste container made of a material that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally a safe choice.[1]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting cap.[1]
-
Headspace: Do not fill the container to more than 80% of its capacity to allow for expansion of vapors and to prevent spills.
Step 2: Waste Collection
-
Solid Waste: If the waste is a solid, carefully transfer it to the designated waste container using a dedicated scoop or spatula. Avoid creating dust.
-
Liquid Waste: If the waste is in a solution, use a funnel to carefully pour it into the designated liquid waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and placed in a separate, clearly labeled solid waste container.
Step 3: Labeling
Proper labeling is a critical component of safe waste management. The label on your waste container must include the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
The date on which the first drop of waste was added to the container (accumulation start date).
-
The specific hazards associated with the waste. Since the hazards are not fully known, it is prudent to list potential hazards based on its components, such as "Potentially Toxic," "Irritant," and "Flammable."
-
Your name, department, and contact information.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1][2] This area should be at or near the point of generation.[2]
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[1][2]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[4]
-
Provide Information: Be prepared to provide the EHS department with all the information from the waste label. They will provide guidance on the final disposal procedures.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any other chemical waste be disposed of down the drain.[5] This is strictly prohibited by regulations to protect water systems and the environment.[5]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Headspace | Leave at least 20% | To allow for vapor expansion and prevent spills. |
| Maximum Accumulation Time in SAA | 90 days (for LQGs) | Regulatory requirement to ensure timely disposal of hazardous waste.[4] |
| Maximum Volume in SAA | 55 gallons | Federal limit for the accumulation of hazardous waste in a laboratory setting.[2] |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
-
RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Chemsrc. (2025, August 21). 4,6-Dihydroxypyrimidine. Retrieved from [Link]
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ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]
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metasci. (n.d.). Safety Data Sheet Pyrimidine. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic application and removal of pyrimidine template. Retrieved from [Link]
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eScholarship.org. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
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Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Guide for Laboratory Professionals
An Essential Guide for Researchers in Drug Development and Scientific Discovery
The synthesis and application of novel chemical entities are foundational to advancements in pharmaceutical and scientific research. Among these, Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a pyrimidine derivative, holds potential in various research and development applications. As with any chemical compound, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profiles of structurally similar compounds is essential. Pyrimidine derivatives and acetate compounds can present a range of hazards, and it is prudent to handle this compound with a high degree of caution.
Anticipated Hazards:
Based on data from similar pyrimidine derivatives, the primary hazards associated with this compound are likely to include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]
It is imperative for researchers to conduct a risk assessment specific to their experimental setup, considering the quantity of the substance being used, the duration of handling, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[5][6] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7] | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection.[8] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with a powder in an area with poor ventilation or when there is a risk of aerosolization. | Prevents inhalation of potentially irritating particles. |
Glove Selection and Use:
The selection of appropriate gloves is critical. Always inspect gloves for any signs of degradation or perforation before use.[5] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.
Operational Plan: Ensuring a Safe Workflow
A well-defined operational plan is essential for the safe handling of any chemical. The following workflow provides a step-by-step guide for working with this compound.
Caption: A comprehensive plan for the safe disposal of waste generated from handling this compound.
Key Disposal Steps:
-
Segregation: Separate waste into solid, liquid, and sharps containers. [9]2. Labeling: Clearly label each waste container with "Hazardous Waste," the chemical name, and the associated hazards. [9]3. Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. [9]4. Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. [9][10]Never dispose of this chemical down the drain.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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-
Angene Chemical. Safety Data Sheet - Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2- yl)amino)acetate. [Link]
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OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
